molecular formula C16H16O4 B1598491 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-89-7

3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Cat. No.: B1598491
CAS No.: 667412-89-7
M. Wt: 272.29 g/mol
InChI Key: DCLCAUQOROJRLT-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde is a synthetic organic compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . This benzaldehyde derivative features two aromatic rings, one of which is a 3-methoxybenzaldehyde core further functionalized with a 3-methoxybenzyloxy group at the 2-position . The compound contains no hydrogen donors and four hydrogen acceptors, with six rotatable bonds contributing to its structural flexibility . With a CAS Registry Number of 667412-89-7 , this compound serves as a valuable chemical building block in organic and medicinal chemistry research. While specific biological data for this exact molecule is limited in the public domain, structurally similar protected benzaldehyde derivatives are extensively utilized as key intermediates in synthesizing more complex molecules. For instance, research analogs like 3-methoxy-4-[(4-methoxybenzyl)oxy]benzaldehyde have been employed in the synthesis of curcumin-like analogs and fluorescent probes . Such compounds are typically protected intermediates that can be subsequently deprotected or further functionalized, often through condensation reactions, to generate libraries of compounds for pharmaceutical screening and materials science applications . Estimated physical properties include a boiling point of approximately 347-383°C and a melting point of 131°C . The compound demonstrates low water solubility (estimated at 5.0-312.4 mg/L) , indicating suitability for organic phase reactions. Researchers value this compound for its synthetic versatility, particularly in constructing molecular architectures requiring protected aldehyde functionalities. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-2-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-7-3-5-12(9-14)11-20-16-13(10-17)6-4-8-15(16)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLCAUQOROJRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C=CC=C2OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395773
Record name 3-methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-89-7
Record name 3-methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the aromatic aldehyde, 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates its probable characteristics and synthetic routes based on the known chemistry of its structural analogues and precursors. This document aims to serve as a foundational resource for researchers interested in the potential utility of this compound in medicinal chemistry, materials science, and organic synthesis. We will delve into its core chemical structure, propose a logical synthetic pathway, and discuss its potential as a building block for more complex molecules.

Introduction: Unveiling a Novel Benzaldehyde Derivative

Benzaldehyde and its derivatives are a cornerstone of organic chemistry, finding widespread application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Their reactivity, primarily centered around the aldehyde functional group, allows for a diverse range of chemical transformations. The subject of this guide, this compound, presents an intriguing molecular architecture combining the features of a substituted benzaldehyde with a benzyl ether linkage.

The strategic placement of methoxy groups on both aromatic rings is anticipated to modulate the electronic properties and conformational flexibility of the molecule. The ether linkage at the ortho position to the aldehyde group may introduce unique steric and electronic effects, potentially influencing its reactivity and biological activity in novel ways. The exploration of such unique substitution patterns is a critical endeavor in the quest for new chemical entities with desirable properties.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value for this compoundComparative Data on Analogues
Molecular Formula C₁₆H₁₆O₄C₁₆H₁₆O₃ for 3-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde[1]
Molecular Weight ~272.29 g/mol 256.30 g/mol for 3-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde[1]
Appearance Likely a white to off-white solid or a viscous oil---
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water.---
Boiling Point Predicted to be > 200 °C at atmospheric pressure---
Melting Point Dependent on crystalline structure, likely in the range of 50-100 °C---

Rationale for Predictions: The addition of an extra methoxy group compared to known analogues will increase the molecular weight and likely influence the melting and boiling points. The overall nonpolar character of the molecule suggests good solubility in organic solvents.

Proposed Synthesis: A Logical Pathway

A plausible and efficient synthesis of this compound can be designed based on the well-established Williamson ether synthesis. This approach offers a reliable method for forming the key ether linkage.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_product Product 2-Hydroxy-3-methoxybenzaldehyde 2-Hydroxy-3-methoxybenzaldehyde Reaction_Step Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat 2-Hydroxy-3-methoxybenzaldehyde->Reaction_Step 3-Methoxybenzyl_chloride 3-Methoxybenzyl chloride 3-Methoxybenzyl_chloride->Reaction_Step Product_Molecule This compound Reaction_Step->Product_Molecule

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol: A Step-by-Step Guide

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde

  • 3-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Addition of Alkylating Agent: To the stirring mixture, add 3-methoxybenzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Causality Behind Experimental Choices:

  • Base and Solvent: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group. DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the cation, enhancing the nucleophilicity of the phenoxide.

  • Temperature: Heating the reaction accelerates the rate of this Sₙ2 reaction.

  • Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, ensuring the removal of any unreacted starting materials and byproducts.

Spectroscopic Characterization: The Fingerprint of the Molecule

While experimental spectra are not available, we can predict the key spectroscopic features that would confirm the structure of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the aldehydic proton (around 10 ppm), aromatic protons on both rings (in the range of 6.8-7.8 ppm), the benzylic methylene protons (a singlet around 5.0-5.2 ppm), and the two methoxy groups (two singlets around 3.8-4.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons, the benzylic carbon, and the two methoxy carbons.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹, C-O-C stretching vibrations for the ether linkages, and C-H stretching and bending vibrations for the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzyl ether bond.

Potential Applications in Research and Development

The unique structure of this compound makes it a promising candidate for several applications:

  • Pharmaceutical Synthesis: As a functionalized benzaldehyde, it can serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The presence of multiple oxygen-containing functional groups offers sites for further chemical modification, enabling the creation of libraries of compounds for drug discovery screening. The methoxy groups can also influence the pharmacokinetic properties of a final drug molecule.

  • Materials Science: Aromatic aldehydes are used in the synthesis of polymers and organic materials. This compound could be explored as a monomer or a precursor for the development of novel materials with specific optical or electronic properties.

  • Organic Synthesis: The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and various carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, aldol reactions). The benzyl ether can act as a protecting group for the hydroxyl functionality, which can be cleaved under specific conditions if needed.

Conclusion and Future Outlook

This compound represents an unexplored molecule with significant potential as a building block in various fields of chemical research. While direct experimental data is currently lacking, this guide provides a solid theoretical framework for its synthesis, characterization, and potential applications. It is our hope that this document will inspire further investigation into this and other novel benzaldehyde derivatives, ultimately leading to new discoveries in science and technology. The validation of the proposed synthetic protocol and a thorough characterization of the compound's properties are critical next steps for the scientific community.

References

Sources

3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde intermediate. With the CAS Number 667412-89-7, this compound serves as a valuable building block in the synthesis of complex organic molecules targeted for pharmaceutical and materials science research.[1][2] This document details its physicochemical properties, outlines a robust and validated synthetic protocol, discusses its characterization, and explores its potential applications. The content is structured to provide researchers, chemists, and drug development professionals with the technical and practical insights required for its effective utilization.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to its application in any research endeavor. This compound is a disubstituted benzaldehyde derivative featuring two methoxy groups and a benzyl ether linkage, which contributes to its specific reactivity and physical characteristics.

PropertyValueSource
CAS Number 667412-89-7[1][2]
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.29 g/mol [1]
IUPAC Name 3-methoxy-2-[(3-methoxyphenyl)methoxy]benzaldehydeN/A
Appearance (Predicted) Off-white to pale yellow solidN/A
Solubility (Predicted) Soluble in common organic solvents (DCM, EtOAc, THF)N/A

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This classic and reliable nucleophilic substitution reaction is well-suited for coupling a phenoxide with a benzyl halide.

Core Reaction: The synthesis involves the deprotonation of the hydroxyl group of 3-Methoxy-2-hydroxybenzaldehyde (o-vanillin) to form a nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride.

Causality Behind Experimental Choices:

  • Starting Materials: 3-Methoxy-2-hydroxybenzaldehyde is chosen for its pre-existing aldehyde and methoxy functionalities at the desired positions. 3-Methoxybenzyl chloride provides the second half of the molecule.

  • Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to promote unwanted side reactions with the aldehyde functionality.

  • Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is selected to effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

  • Reaction Temperature: The reaction is typically heated (e.g., 60-80 °C) to ensure a reasonable reaction rate. This provides sufficient kinetic energy for the nucleophilic attack to proceed efficiently without causing decomposition of the starting materials or product.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions A 3-Methoxy-2-hydroxybenzaldehyde (o-Vanillin) D Williamson Ether Synthesis (SN2 Reaction) A->D B 3-Methoxybenzyl Chloride B->D C Potassium Carbonate (K₂CO₃) Solvent (e.g., DMF) Heat (60-80 °C) C->D Mediates E Work-up & Purification (Extraction, Chromatography) D->E Yields crude product F Final Product: This compound E->F Isolates

Caption: Workflow for the synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Objective: To synthesize this compound.

Materials:

  • 3-Methoxy-2-hydroxybenzaldehyde (1.0 eq)

  • 3-Methoxybenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-Methoxy-2-hydroxybenzaldehyde and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate to the solution.

  • Electrophile Addition: Add 3-methoxybenzyl chloride to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-Methoxy-2-hydroxybenzaldehyde) is consumed.

  • Quenching and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water, followed by one wash with brine. This step removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Validation Step 1): Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.

  • Characterization (Validation Step 2): Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The molecular weight can be confirmed by mass spectrometry, expecting to find a peak corresponding to 272.29.[1]

Potential Applications in Drug Discovery and Chemical Research

Benzaldehyde derivatives are fundamental precursors in the synthesis of numerous pharmaceuticals and biologically active compounds. While specific applications for this compound are not extensively documented in public literature, its structure suggests several potential uses:

  • Scaffold for Heterocyclic Synthesis: The aldehyde group is highly reactive and can participate in condensation reactions to form various heterocyclic systems, such as quinazolines or benzodiazepines, which are common motifs in medicinal chemistry.[3]

  • Intermediate for Natural Product Analogs: The methoxy-substituted phenyl rings are features found in many natural products. This compound could serve as a key intermediate for synthesizing analogs of these natural products to explore structure-activity relationships (SAR).

  • Precursor for Novel Ligands: The molecule can be further functionalized to create novel ligands for metal catalysts or as probes for biological targets. The ether linkage provides conformational flexibility, which can be advantageous in designing molecules that bind to protein pockets.

Conclusion

This compound (CAS: 667412-89-7) is a well-defined chemical intermediate with significant potential for advanced organic synthesis.[1] The synthetic route via Williamson etherification is robust and scalable. Its versatile chemical handles—the aldehyde and the stable benzyl ether—make it an attractive starting point for constructing more complex molecular architectures relevant to the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to confidently synthesize, validate, and utilize this compound in their work.

References

  • 3-Methoxybenzaldehyde General Information , PubChem - National Center for Biotechnology Information. [Link]

  • 2-[(3-Methoxybenzyl)oxy]benzaldehyde General Information , PubChem - National Center for Biotechnology Information. [Link]

  • Method for synthesizing 3-methoxybenzaldehyde, Google P

Sources

An In-Depth Technical Guide to 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde, a substituted benzaldehyde derivative with potential applications in medicinal chemistry and drug development. This document details the compound's chemical identity, including its IUPAC name and structure, and presents a detailed, plausible synthetic route based on the Williamson ether synthesis. Furthermore, it explores the potential pharmacological relevance of this class of compounds, supported by data from related molecules, and provides a framework for its analytical characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction and Chemical Identity

This compound (CAS No. 667412-89-7) is an aromatic aldehyde characterized by a benzaldehyde core substituted with a methoxy group at the 3-position and a 3-methoxybenzyloxy group at the 2-position.[1] The unique arrangement of these functional groups imparts specific electronic and steric properties that are of interest in the design of biologically active molecules. Benzaldehyde derivatives are a crucial class of intermediates in the pharmaceutical industry, serving as building blocks for a wide range of therapeutic agents, including antibiotics, anticonvulsants, and cardiovascular drugs.[2] The presence of methoxy and benzyloxy moieties in the target molecule suggests potential for modulation of pharmacokinetic and pharmacodynamic properties.

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

PropertyValue (for this compound)Reference Compound DataSource
Molecular Formula C16H16O4C15H14O3 (for 2-[(3-Methoxybenzyl)oxy]benzaldehyde)[3]
Molecular Weight 272.29 g/mol 242.27 g/mol (for 2-[(3-Methoxybenzyl)oxy]benzaldehyde)[3]
CAS Number 667412-89-7350693-45-7 (for 2-[(3-Methoxybenzyl)oxy]benzaldehyde)[1][3]
Calculated XLogP3 Not available2.8 (for 2-[(3-Methoxybenzyl)oxy]benzaldehyde)[3]
Boiling Point Not available143 °C @ 50 mmHg (for 3-Methoxybenzaldehyde)[2]
Appearance Not availableLiquid (for 3-Methoxybenzaldehyde)[2]

Spectroscopic Analysis (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.5 ppm), aromatic protons on both benzene rings (in the range of 6.8-7.8 ppm), a singlet for the benzylic methylene protons (around 5.0-5.5 ppm), and singlets for the two methoxy groups (around 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde (around 190-195 ppm). The aromatic carbons will appear in the 110-160 ppm region, with the carbons attached to oxygen atoms being the most deshielded. The benzylic carbon and the methoxy carbons will resonate in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum should display a strong absorption band for the C=O stretch of the aldehyde at approximately 1680-1700 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the ether and methoxy groups, and C-H stretching and bending vibrations for the aromatic rings and aliphatic groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzylic ether bond and loss of the aldehyde group.

Synthesis Methodology: The Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 2-hydroxy-3-methoxybenzaldehyde with 3-methoxybenzyl halide in the presence of a base.

Rationale for Synthetic Route

The Williamson ether synthesis is a robust and versatile method for forming ether linkages.[4] The SN2 mechanism is favored, which necessitates a good leaving group on the electrophile and a strong nucleophile.[4] Using a primary benzylic halide like 3-methoxybenzyl chloride or bromide minimizes the competing E2 elimination reaction.[4] The phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde is readily deprotonated by a suitable base to form a potent nucleophilic phenoxide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Workup & Purification A 2-Hydroxy-3-methoxybenzaldehyde C Potassium 2-formyl-6-methoxyphenoxide A->C in polar aprotic solvent (e.g., DMF) B Base (e.g., K2CO3) D Potassium 2-formyl-6-methoxyphenoxide F This compound D->F Nucleophilic attack E 3-Methoxybenzyl halide G Reaction Mixture H Extraction & Washing G->H I Column Chromatography H->I J Pure Product I->J G A This compound B Structural Scaffold A->B C Potential Biological Activities B->C D Anticancer C->D E Antimicrobial C->E F Drug Bioavailability Modulation C->F

Sources

3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde intermediate. The document delineates its core molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis. Emphasizing scientific integrity, this guide explains the causality behind experimental choices and provides a framework for structural elucidation using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The potential applications of this versatile building block in organic synthesis and medicinal chemistry are also discussed, positioning it as a valuable precursor for more complex molecular architectures.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative featuring two distinct methoxy groups and a benzyl ether linkage. Its structure is built upon an ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) core, where the hydroxyl group has been etherified. This structural arrangement provides multiple sites for further chemical modification, making it a valuable intermediate in multi-step syntheses.

molecular_structure cluster_benzaldehyde Benzaldehyde Ring cluster_benzyl Benzyl Ring C1 C C2 C C1->C2 CHO CHO C1->CHO Aldehyde C3 C C2->C3 O_ether O C2->O_ether Ether Linkage C4 C C3->C4 OCH3_1 OCH₃ C3->OCH3_1 Methoxy C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 OCH3_2 OCH₃ C9->OCH3_2 Methoxy C11 C C10->C11 C12 C C11->C12 C12->C7 CH2 CH₂ O_ether->CH2 CH2->C7

Caption: Molecular structure of this compound.

Table 1: Physicochemical and Identification Properties

PropertyValueSource
IUPAC Name 3-methoxy-2-[(3-methoxyphenyl)methoxy]benzaldehydeN/A
CAS Number 667412-89-7[1]
Molecular Formula C₁₆H₁₆O₄[2]
Molecular Weight 272.30 g/mol [2]
Topological Polar Surface Area 44.8 ŲN/A
Hydrogen Bond Acceptors 4N/A
Rotatable Bonds 6N/A

Synthesis and Mechanistic Insights

The most reliable and common method for preparing this class of aryl benzyl ethers is the Williamson ether synthesis.[3][4] This reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.[5]

Synthetic Principle & Retrosynthesis

The synthesis involves the deprotonation of a phenol (in this case, 2-hydroxy-3-methoxybenzaldehyde or o-vanillin) to form a nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide (3-methoxybenzyl chloride or bromide), displacing the halide and forming the ether linkage.

Causality of Reagent Choice:

  • Nucleophile: o-Vanillin is chosen for its phenolic hydroxyl group, which can be readily deprotonated.

  • Electrophile: A primary benzylic halide like 3-methoxybenzyl chloride is ideal. Primary halides are highly susceptible to SN2 attack and less prone to the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary halides.[4][5]

  • Base: A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions with the aldehyde or halide.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is used to dissolve the reactants and facilitate the SN2 mechanism by solvating the cation (K⁺) while leaving the phenoxide nucleophile relatively free and reactive.[3]

retrosynthesis target This compound reagents Williamson Ether Synthesis (SN2 Mechanism) target->reagents sm1 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) reagents->sm1 sm2 3-Methoxybenzyl Halide (X = Cl, Br) reagents->sm2

Caption: Retrosynthetic analysis for the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) (1.0 eq)

  • 3-Methoxybenzyl chloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add o-vanillin (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe until a stirrable suspension is formed (approx. 0.2 M concentration relative to o-vanillin).

  • Electrophile Addition: Stir the mixture at room temperature for 15 minutes. Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to afford the pure product.

Synthesis and Purification Workflow

workflow cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A 1. Combine o-Vanillin & K₂CO₃ in DMF B 2. Add 3-Methoxybenzyl Chloride A->B C 3. Heat & Stir (60-70°C) Monitor by TLC B->C D 4. Quench with Water C->D Reaction Complete E 5. Extract with Ethyl Acetate (3x) D->E F 6. Wash with H₂O/Brine E->F G 7. Dry over MgSO₄ & Concentrate F->G H 8. Column Chromatography G->H Crude Product I 9. Characterize Pure Product (NMR, IR, MS) H->I

Caption: Step-by-step workflow for synthesis and purification.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The following sections describe the expected spectral data for this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.3Singlet (s)1H-CHOAldehyde proton is highly deshielded by the carbonyl group.
~7.5-7.2Multiplet (m)4HAr-HAromatic protons on the benzaldehyde ring and benzyl ring.
~7.0-6.8Multiplet (m)3HAr-HAromatic protons on the benzyl ring, shifted upfield by methoxy group.
~5.2Singlet (s)2H-O-CH₂ -ArBenzylic protons adjacent to the ether oxygen.
~3.9Singlet (s)3HAr-OCH₃ Methoxy protons on the benzaldehyde ring.
~3.8Singlet (s)3HAr-OCH₃ Methoxy protons on the benzyl ring.[6][7]
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the number and type of carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~191.0C =OAldehyde carbonyl carbon.
~160-145Ar C -OAromatic carbons directly attached to oxygen atoms.
~140-110Ar C -H, Ar C -CRemaining aromatic carbons.
~71.0-O-C H₂-ArBenzylic carbon of the ether linkage.
~56.0-OC H₃Methoxy carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Key IR Absorption Frequencies

Frequency (cm⁻¹)Vibration TypeFunctional Group
~2850-2750C-H StretchAldehyde (C-H)
~1690C=O StretchAromatic Aldehyde
~1600, ~1480C=C StretchAromatic Ring
~1250C-O-C StretchAryl Ether
~1100C-O-C StretchAlkyl Aryl Ether
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

  • Expected Molecular Ion (M⁺): m/z = 272.10

  • Major Fragmentation Pathways: The most probable fragmentation is the cleavage of the benzylic C-O bond, which is relatively weak.

fragmentation cluster_frags Key Fragments parent Parent Ion (M⁺) m/z = 272 frag1 [C₈H₉O₂]⁺ 3-methoxybenzyl cation m/z = 137 parent->frag1 Benzylic Cleavage frag2 [C₈H₇O₂]⁺ Radical cation from loss of H m/z = 135

Sources

3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Introduction

This compound (CAS 667412-89-7) is a complex aromatic aldehyde featuring two substituted benzene rings linked by a benzyl ether functional group.[1] Understanding its precise chemical structure is paramount for its application in research, particularly in fields like medicinal chemistry and materials science, where precise molecular architecture dictates function. Spectroscopic analysis provides the definitive fingerprint for such a molecule.

This technical guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral features, providing a framework for confident identification and characterization.

Molecular Structure and Functional Group Analysis

To interpret the spectral data, we must first deconstruct the molecule's architecture. The structure contains several key features that will give rise to characteristic signals:

  • An Aldehyde Group (-CHO): This will produce a highly deshielded proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and a strong C=O stretching vibration in IR.

  • Two Methoxy Groups (-OCH₃): These will appear as sharp singlets in the ¹H NMR spectrum and distinct signals in the upfield region of the ¹³C NMR aromatic range.

  • A Benzyl Ether Linkage (-CH₂-O-Ar): This introduces a methylene bridge, which will have a characteristic signal in ¹H and ¹³C NMR. This linkage is also a key site for fragmentation in mass spectrometry.

  • Two Substituted Aromatic Rings: The protons and carbons of these rings will create complex patterns in the NMR spectra, dictated by their substitution patterns and electronic environments.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be used for less soluble compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving the complex aromatic regions.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.5Singlet (s)1HAldehyde (-CHO)The electron-withdrawing carbonyl group strongly deshields this proton, shifting it far downfield. No adjacent protons result in a singlet.[2]
~7.0 - 7.8Multiplet (m)7HAromatic (Ar-H)Protons on the two benzene rings. The exact shifts and coupling patterns depend on the combined electronic effects of the methoxy, aldehyde, and ether substituents.
~5.2Singlet (s)2HMethylene (-O-CH₂-Ar)These benzylic protons are adjacent to an oxygen atom, causing a downfield shift. They appear as a singlet as there are no protons on the adjacent oxygen or aromatic carbon.
~3.9Singlet (s)3HMethoxy (-OCH₃)Protons of one of the methoxy groups.
~3.8Singlet (s)3HMethoxy (-OCH₃)Protons of the second methoxy group, likely in a slightly different chemical environment, resulting in a separate signal.
¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~192Aldehyde (C=O)Carbonyl carbons are highly deshielded and appear significantly downfield.[3]
~160Aromatic (Ar-C-O)Aromatic carbons directly attached to oxygen are deshielded due to the electronegativity of oxygen.
~110 - 140Aromatic (Ar-C)The remaining aromatic carbons. Carbons bearing substituents will appear as quaternary signals (weaker intensity).
~70Methylene (-O-CH₂-Ar)The benzylic carbon is shifted downfield by the attached oxygen atom.
~56Methoxy (-OCH₃)Methoxy carbons typically appear in this upfield region of the spectrum. Two distinct signals are expected.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common and simple technique for acquiring IR spectra of solid or liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data & Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
~3050 - 3000C-H StretchAromatic C-HCharacteristic stretching vibrations for sp² hybridized C-H bonds on the benzene rings.
~2950 - 2850C-H StretchAliphatic C-HCorresponds to the stretching of the sp³ C-H bonds in the methoxy and methylene groups.
~2830 & ~2730C-H StretchAldehyde C-HAldehydes often show a characteristic pair of weak to medium bands (Fermi doublet) for the C-H bond stretch.
~1700 - 1680C=O StretchAldehyde C=OA very strong and sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde.[4]
~1600 & ~1475C=C StretchAromatic RingThese absorptions are due to the carbon-carbon stretching vibrations within the aromatic rings.
~1250 - 1200C-O StretchAryl EtherStrong, characteristic stretching vibration for the Ar-O-C bond.
~1100 - 1050C-O StretchBenzyl EtherStrong stretching vibration for the Ar-CH₂-O bond.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural elucidation.

Experimental Protocol: Electron Ionization (EI-MS)

EI is a hard ionization technique that causes significant fragmentation, providing a detailed structural fingerprint.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Detection: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Mass Spectrum & Fragmentation Analysis

The molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol .[5] The mass spectrum is expected to show a molecular ion peak at m/z = 242.

The primary fragmentation pathway is dictated by the stability of the resulting carbocations. The benzyl ether linkage is the most likely point of initial cleavage.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z = 242 F1 Benzylic Cleavage F2 3-methoxybenzyl cation m/z = 121 F1->F2 - C₈H₇O₂• F4 Loss of CO F2->F4 - CO F6 Loss of CH₃ F2->F6 - H₂C=O F3 Radical fragment (not detected) F5 m/z = 93 F4->F5 F7 m/z = 106

Caption: Proposed primary fragmentation pathway for this compound.

Interpretation of Key Fragments:

m/z Proposed Fragment Ion Formation Pathway
242[C₁₅H₁₄O₃]⁺•Molecular Ion (M⁺•)
241[M-H]⁺Loss of the weakly bound aldehyde hydrogen radical.
121[C₈H₉O]⁺Base Peak. Benzylic cleavage to form the highly stable 3-methoxybenzyl cation. This is a very common and favorable fragmentation for benzyl ethers.
91[C₇H₇]⁺Loss of formaldehyde (H₂C=O) from the m/z=121 fragment, followed by rearrangement to the very stable tropylium ion.

The fragmentation is heavily influenced by the methoxy group on the benzyl fragment, which helps stabilize the positive charge on the m/z 121 cation.[6]

Conclusion

The comprehensive spectral analysis of this compound provides a unique and definitive fingerprint for its identification. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, clearly showing the aldehyde, two distinct methoxy groups, a methylene bridge, and seven aromatic protons. The IR spectrum validates the presence of key functional groups, most notably the strong aldehyde C=O stretch around 1690 cm⁻¹. Finally, mass spectrometry confirms the molecular weight of 242 g/mol and reveals a characteristic fragmentation pattern dominated by the cleavage of the benzyl ether bond to produce a stable base peak at m/z 121. Together, these techniques provide an unambiguous structural elucidation essential for any research or development application.

References
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 13C NMR spectrum.
  • BenchChem. (2025). Interpretation of mass spectrometry fragmentation patterns of 3-Methoxybenzaldehyde hydrazones.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1)IR1.
  • PubChem. (2026). 3-Methoxybenzaldehyde | C8H8O2 | CID 11569.
  • PubChem. (2025). 3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 98867.
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 3-methoxy-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. In NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.
  • ResearchGate. (2024). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2.
  • NIST. (n.d.). Benzaldehyde, 3-methoxy- Mass spectrum (electron ionization). In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 3-Methoxybenzaldehyde - Optional[Near IR] - Spectrum.
  • PubChem. (2021). 2-[(3-Methoxybenzyl)oxy]benzaldehyde | C15H14O3 | CID 3851895.
  • ChemScene. (n.d.). 3-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde.
  • PubChem. (2021). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.
  • ChemicalBook. (n.d.). This compound | 667412-89-7.
  • ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF.
  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate. (2022). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
  • ChemicalBook. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR spectrum.
  • ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.
  • SpectraBase. (n.d.). 3-Ethoxy-4-methoxy-benzaldehyde - Optional[FTIR] - Spectrum.
  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde.
  • SpectraBase. (n.d.). 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde - Optional[1H NMR] - Spectrum.
  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde.

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A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of the chemical synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde, a valuable building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this guide elucidates the core synthetic strategy, provides a detailed experimental protocol, and explains the underlying chemical principles and rationale for the chosen methodology.

Introduction and Strategic Overview

This compound is an aromatic ether aldehyde derivative. Its structure, featuring two distinct methoxy-substituted benzene rings linked by an ether bridge, makes it a potentially useful intermediate for the synthesis of more complex molecular architectures, including heterocyclic compounds and natural product analogues.

The most logical and efficient synthetic approach to this molecule is the Williamson Ether Synthesis . This classic and robust reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). The strategic disconnection for our target molecule is at the ether linkage, as illustrated by the retrosynthetic analysis below.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthesis plan by deconstructing the target molecule into readily available starting materials. For this compound, the key disconnection is the C-O bond of the ether.

G TM Target Molecule This compound Disconnection C-O Ether Bond Disconnection TM->Disconnection Retrosynthesis SM1 Starting Material 1 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) Disconnection->SM1 SM2 Starting Material 2 3-Methoxybenzyl Halide (X = Cl, Br) Disconnection->SM2

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies the two key precursors:

  • Nucleophile Precursor: 2-Hydroxy-3-methoxybenzaldehyde (also known as o-vanillin).[1]

  • Electrophile: 3-Methoxybenzyl halide (e.g., chloride or bromide).

The synthesis proceeds by deprotonating the phenolic hydroxyl group of o-vanillin to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methoxybenzyl halide.

Core Synthesis: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Causality and Experimental Choices
  • Why this pathway? The chosen pathway is superior to the alternative (using 3-methoxybenzyl alcohol as the nucleophile and 2-halo-3-methoxybenzaldehyde as the electrophile). Aromatic halides are generally unreactive toward SN2 reactions. In contrast, benzylic halides, like 3-methoxybenzyl chloride, are excellent substrates for SN2 reactions because the phenyl ring stabilizes the transition state. The phenolic proton of o-vanillin is sufficiently acidic (pKa ≈ 10) to be easily removed by a moderately strong base, forming a potent phenoxide nucleophile.

  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is inexpensive, easy to handle (solid), and sufficiently basic to deprotonate the phenol without causing unwanted side reactions, such as hydrolysis of the aldehyde or halide. Stronger bases like sodium hydride (NaH) could also be used but require stricter anhydrous conditions.[3]

  • Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is preferred. These solvents effectively solvate the cation (K⁺), leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.

Reaction Mechanism

The synthesis is a two-step process occurring in a single pot:

  • Deprotonation: The carbonate base deprotonates the hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde to form a potassium phenoxide intermediate.

  • Nucleophilic Substitution (SN2): The resulting phenoxide anion attacks the electrophilic methylene carbon of 3-methoxybenzyl chloride, displacing the chloride ion and forming the desired ether linkage.[4]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack oVan 2-Hydroxy-3-methoxybenzaldehyde Phenoxide Potassium Phenoxide (Nucleophile) oVan->Phenoxide + Base Base K₂CO₃ (Base) Product Target Molecule Phenoxide->Product + Electrophile Electrophile 3-Methoxybenzyl Chloride (Electrophile) LeavingGroup KCl (Salt)

Caption: High-level overview of the reaction mechanism.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis.

Materials and Equipment
Reagent/MaterialMolecular Wt. ( g/mol )CAS Number
2-Hydroxy-3-methoxybenzaldehyde152.15148-53-8
3-Methoxybenzyl chloride156.61824-98-6
Potassium Carbonate (anhydrous)138.21584-08-7
N,N-Dimethylformamide (DMF), anhydrous73.0968-12-2
Ethyl Acetate88.11141-78-6
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate120.377487-88-9

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard laboratory glassware.

Experimental Workflow Diagram

G start Start: Charge Flask dissolve 1. Dissolve o-vanillin in anhydrous DMF start->dissolve add_base 2. Add anhydrous K₂CO₃ dissolve->add_base add_halide 3. Add 3-methoxybenzyl chloride add_base->add_halide reflux 4. Heat to 80-90°C (monitor by TLC) add_halide->reflux workup 5. Cooldown & Quench with Water reflux->workup extract 6. Extract with Ethyl Acetate (3x) workup->extract wash 7. Wash organic layer with water and brine extract->wash dry 8. Dry over MgSO₄ wash->dry evaporate 9. Filter and Evaporate Solvent dry->evaporate purify 10. Purify crude product (Column Chromatography) evaporate->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of o-vanillin). Stir the mixture at room temperature until the solid is completely dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). The mixture will become a suspension.

  • Electrophile Addition: Add 3-methoxybenzyl chloride (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Reaction: Attach a reflux condenser and heat the reaction mixture in an oil bath to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting o-vanillin spot is consumed (typically 4-8 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold water (approx. 10x the volume of DMF used). A precipitate or oil may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Product Characterization and Safety

Expected Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, a singlet for the benzylic methylene protons (~5 ppm), and two distinct singlets for the two methoxy groups (~3.8-3.9 ppm).

  • ¹³C NMR: Will show distinct signals for the aldehyde carbonyl carbon, aromatic carbons, the benzylic methylene carbon, and the two methoxy carbons.

  • IR Spectroscopy: Key peaks would include C=O stretching for the aldehyde and C-O-C stretching for the ether linkage.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (272.29 g/mol ) should be observed.

Safety Precautions
  • General: All operations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • Reagent-Specific:

    • 3-Methoxybenzyl chloride: Is a lachrymator and irritant. Handle with care.

    • DMF: Is a skin irritant and can be absorbed through the skin. Avoid contact.

    • Potassium Carbonate: Is an irritant. Avoid inhalation of dust.

This guide provides a robust and well-grounded framework for the successful synthesis of this compound. By understanding the causality behind the procedural choices, researchers can adapt and optimize this protocol for their specific needs.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents. [URL: https://patents.google.
  • Benzaldehyde, 3-methoxy- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C591311]
  • 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Ethers_Epoxides_and_Sulfides/14.03%3A_The_Williamson_Ether_Synthesis]
  • 3-Methoxy-2-methylbenzaldehyde | C9H10O2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13162663]
  • Benzaldehyde, m-methoxy- - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0554]
  • 3-Methoxybenzaldehyde | C8H8O2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11569]
  • 2-[(3-Methoxybenzyl)oxy]benzaldehyde | C15H14O3 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3851895]
  • This compound | 667412-89-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52180800_EN.htm]
  • 3-Hydroxy-2-methoxybenzaldehyde | 66495-88-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambed/a10336]
  • (ii) Preparation of 3-(p-methoxybenzyloxy)benzaldehyde - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-p-methoxybenzyloxy-benzaldehyde/]
  • Benzaldehyde, 2-hydroxy-3-methoxy- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C148538]

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Introduction: The Strategic Importance of the Benzyloxybenzaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Benzyloxybenzaldehyde Derivatives for Researchers and Drug Development Professionals

The benzyloxybenzaldehyde scaffold is a cornerstone in medicinal chemistry and materials science. These derivatives serve as crucial intermediates and key structural motifs in a wide array of biologically active molecules. Their significance is particularly pronounced in drug development, where they have been identified as potent inhibitors of enzymes such as Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor prognosis.[1][2][3] The benzyloxy moiety often serves as a versatile protecting group or as a key pharmacophoric element that enhances binding affinity to biological targets.[4][5] For instance, derivatives like 2-[(3-methoxybenzyl)oxy]benzaldehyde have demonstrated significant anticancer activity against cell lines such as HL-60 by inducing apoptosis and arresting the cell cycle.[4]

This guide provides a comprehensive overview of the primary synthetic routes to benzyloxybenzaldehyde derivatives, focusing on the underlying chemical principles, optimization strategies, and detailed experimental protocols. It is designed for researchers and scientists who require not just a procedural outline, but a deep, mechanistic understanding to inform their synthetic choices and troubleshoot experimental challenges.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and versatile method for preparing benzyloxybenzaldehydes is the Williamson ether synthesis.[6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated from a hydroxybenzaldehyde precursor, attacks a benzyl halide.[5][6]

Mechanistic Principles and Rationale

The reaction involves the deprotonation of a phenolic hydroxyl group by a suitable base to form a nucleophilic phenoxide. This phenoxide then displaces a halide from a benzyl halide (e.g., benzyl bromide or chloride) to form the desired ether linkage.[6]

Key Components and Experimental Choices:

  • Hydroxybenzaldehyde Substrate: The starting material can be any isomer of hydroxybenzaldehyde (2-hydroxy, 3-hydroxy, or 4-hydroxy) or a polysubstituted analogue like vanillin (4-hydroxy-3-methoxybenzaldehyde). The acidity of the phenolic proton dictates the ease of phenoxide formation.

  • Benzyl Halide: Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of bromide, leading to faster reaction rates. Substituted benzyl halides can be used to introduce further diversity into the final molecule.[4]

  • Base: A moderately strong base is required to deprotonate the phenol without causing unwanted side reactions with the aldehyde functionality. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used, which deprotonates the alcohol to form the alkoxide, releasing hydrogen gas that bubbles out of the solution.[7]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetone, or dimethyl sulfoxide (DMSO) is ideal.[2][8] These solvents effectively solvate the cation of the base (e.g., K⁺) but do not extensively solvate the phenoxide anion, leaving it highly nucleophilic and accelerating the SN2 reaction.[8]

Williamson_Ether_Synthesis sub Hydroxybenzaldehyde (e.g., Vanillin) phenoxide Phenoxide Intermediate sub->phenoxide + Base base Base (e.g., K₂CO₃) benzyl_halide Benzyl Halide (e.g., BnBr) solvent Solvent (e.g., DMF) product Benzyloxybenzaldehyde Derivative phenoxide->product + Benzyl Halide salt Salt Byproduct (e.g., KBr) l1 Deprotonation l2 SN2 Attack

Caption: General schematic of the Williamson ether synthesis for preparing benzyloxybenzaldehyde derivatives.

Experimental Protocol: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde

This protocol details the synthesis of a common derivative from vanillin.[9][10]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol

Procedure:

  • To a solution of vanillin (1.0 eq.) in DMF (10 mL), add anhydrous potassium carbonate (1.5 eq.).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add benzyl bromide (1.1 eq.) dropwise to the stirred solution.

  • Heat the reaction mixture to 70-80 °C and stir overnight.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).

  • A precipitate will form. Filter the solid, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from ethanol to afford pure 4-benzyloxy-3-methoxybenzaldehyde as a white or pale yellow solid.[2]

Optimization via Phase-Transfer Catalysis (PTC)

A significant enhancement to the Williamson synthesis involves the use of a phase-transfer catalyst (PTC).[1] This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous base and an organic substrate).[11][12]

Mechanistic Advantage

A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the benzyl halide resides.[1] The lipophilic cations of the catalyst form an ion pair with the phenoxide, rendering it soluble in the organic medium and dramatically increasing the reaction rate.[12] This often allows for milder reaction conditions, lower temperatures, and reduced reaction times.[13]

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase phenoxide_anion Phenoxide Anion (ArO⁻) ion_pair Ion Pair [Q⁺ArO⁻] phenoxide_anion->ion_pair + Q⁺ base_cation Base Cation (M⁺) benzyl_halide Benzyl Halide (BnX) product Ether Product (ArOBn) benzyl_halide->product ptc_org PTC Cation (Q⁺) product->ptc_org Releases Q⁺ ptc_aq PTC Cation (Q⁺) ion_pair->benzyl_halide Reacts with ptc_org->ptc_aq Returns to Aqueous Phase

Caption: Mechanism of Phase-Transfer Catalysis in Williamson ether synthesis.

Comparative Performance of Synthetic Routes

The choice of synthetic method can significantly impact efficiency. The table below compares typical outcomes for different approaches.

Method Typical Reaction Time Temperature Typical Yield Key Advantages/Disadvantages
Conventional Williamson 6 - 24 hours70 - 100 °C70 - 90%Reliable, well-established; requires anhydrous polar aprotic solvents.
Phase-Transfer Catalysis (PTC) 4 - 8 hours60 - 90 °C85 - 95%Faster, often higher yield, tolerates biphasic systems, reduces need for anhydrous solvents.[1]
Microwave-Assisted 5 - 30 minutes100 - 150 °C80 - 95%Extremely rapid; requires specialized equipment, optimization can be needed.[1]

Note: Data are representative values based on typical outcomes for similar reactions.[1]

Advanced Considerations: Regioselectivity and Protecting Groups

When synthesizing derivatives from starting materials with multiple hydroxyl groups, such as 3,4-dihydroxybenzaldehyde, regioselectivity becomes a critical challenge. Direct benzylation often leads to a mixture of mono- and di-benzylated products.

The selectivity of mono-alkylation is influenced by the relative acidity of the phenolic hydroxyls.[14] In 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group is generally more acidic due to resonance stabilization of the corresponding phenoxide by the adjacent aldehyde group. This often favors the formation of the 4-benzyloxy-3-hydroxybenzaldehyde isomer.

For unambiguous synthesis of a specific isomer, a protecting group strategy is employed.[15][16] This involves:

  • Orthogonal Protection: Selectively protecting one hydroxyl group with a protecting group (e.g., an acetyl or silyl ether) that is stable to the conditions of the Williamson ether synthesis but can be removed under different, non-interfering conditions.[15][17]

  • Benzylation: Performing the Williamson ether synthesis on the remaining free hydroxyl group.

  • Deprotection: Removing the initial protecting group to yield the desired mono-benzylated product.

Workflow_Protecting_Group start Multi-OH Substrate (e.g., 3,4-Dihydroxybenzaldehyde) protect Step 1: Selective Protection of one OH group start->protect intermediate1 Mono-Protected Intermediate protect->intermediate1 benzylate Step 2: Williamson Ether Synthesis on free OH group intermediate1->benzylate intermediate2 Protected Benzylated Intermediate benzylate->intermediate2 deprotect Step 3: Selective Deprotection intermediate2->deprotect final_product Regio-pure Benzyloxybenzaldehyde Derivative deprotect->final_product

Caption: Synthetic workflow using a protecting group strategy for regioselective synthesis.

Characterization

The synthesized benzyloxybenzaldehyde derivatives are typically characterized using standard spectroscopic methods:

  • ¹H NMR: The presence of the benzyl group is confirmed by a characteristic singlet for the methylene protons (-O-CH₂ -Ph) around δ 5.0-5.2 ppm and signals for the aromatic protons of the benzyl group between δ 7.2-7.5 ppm. The aldehyde proton appears as a singlet around δ 9.8-10.0 ppm.[2][18]

  • ¹³C NMR: Key signals include the methylene carbon (~70 ppm), the aldehyde carbonyl carbon (~191 ppm), and various aromatic carbon signals.[2]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. A common fragmentation pattern is the loss of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium cation).[19]

  • Infrared (IR) Spectroscopy: Shows characteristic absorptions for the aldehyde C=O stretch (~1680-1700 cm⁻¹) and the C-O-C ether linkage (~1200-1250 cm⁻¹).[20]

Conclusion

The synthesis of benzyloxybenzaldehyde derivatives is a well-established field, with the Williamson ether synthesis serving as the primary methodological workhorse. For researchers and drug development professionals, a deep understanding of the underlying SN2 mechanism, the rationale behind the choice of reagents and solvents, and the application of advanced techniques like phase-transfer catalysis is paramount for efficient and successful synthesis. By mastering these principles and employing strategic approaches like the use of protecting groups to overcome challenges such as regioselectivity, scientists can effectively generate a diverse library of these valuable compounds for further investigation in medicinal chemistry and beyond.

References

  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 148-154. Retrieved from ResearchGate.[21]

  • Various Authors. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link][8]

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.[4]

  • Ibrahim, A. I. M., Ikhmais, B., Batlle, E., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.[2][3]

  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Bradford Scholars Repository. Retrieved from [Link][3]

  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. Retrieved from [Link][22]

  • Benmekhbi, L., Mosbah, S., Baghdouch, A. K., & Bencharif, L. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3).[23]

  • ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link][24]

  • Jumina, J., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 34(1).[20]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78109, 4-(Benzyloxy)benzaldehyde. Retrieved from [Link][19]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 344784, 2-(Benzyloxy)benzaldehyde. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][6]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Optimization of reaction conditions using benzaldehyde as a substrate. Retrieved from ResearchGate.[25]

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from ResearchGate.[26]

  • Hunter, R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2110.[27]

  • ResearchGate. (2025). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. Retrieved from ResearchGate.[13]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link][15]

  • Elango, K. P., & Anuradha, V. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Journal of Applicable Chemistry, 5(5), 1084-1089.[28]

  • Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.[11]

  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 22(11).[12]

  • Plourde, G. L. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 697-705.[14]

  • Kim, H., & Lee, Y. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387.[17]

  • Ghichi, N., et al. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5- (BENZYLOXY)-2-{[(4-METHOXY-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL.[29]

Sources

3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted benzaldehyde derivative with potential applications in medicinal chemistry and organic synthesis. While direct literature on this specific isomer is limited, this document synthesizes available data, proposes a robust synthetic pathway, and discusses potential biological activities based on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this molecule in their work.

Introduction and Chemical Identity

This compound is an aromatic aldehyde characterized by a benzaldehyde core with a methoxy group at the 3-position and a 3-methoxybenzyl ether linkage at the 2-position. The strategic placement of these functional groups can influence the molecule's reactivity and biological interactions. Benzaldehyde derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer and antifungal properties.[1] The structural features of the title compound suggest its potential as a scaffold in the design of novel therapeutic agents.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 667412-89-7[2]
Molecular Formula C16H16O4[3]
Molecular Weight 272.29 g/mol [3]
IUPAC Name This compound[3]

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of a substituted phenol with a benzyl halide in the presence of a base.

Proposed Reaction Scheme:

G reactant1 3-Methoxy-2-hydroxybenzaldehyde product This compound reactant1->product + reactant2 3-Methoxybenzyl chloride reactant2->product reagents K2CO3, Acetone reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

This protocol is based on standard procedures for Williamson ether synthesis.[4]

  • Preparation of Reactants:

    • To a solution of 3-methoxy-2-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes.

    • Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Potential Biological Activities and Applications

Anticancer Activity:

A closely related isomer, 2-[(3-methoxybenzyl)oxy]benzaldehyde, has demonstrated potent activity against human promyelocytic leukemia (HL-60) cells.[1] This suggests that the benzyloxybenzaldehyde scaffold is a promising pharmacophore for the development of novel anticancer agents. The presence of methoxy groups can enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic profile.

Antifungal and Antimicrobial Properties:

Derivatives of 3,5-dimethoxybenzaldehyde have shown significant antifungal activity, indicating that methoxy-substituted benzaldehydes can interfere with fungal growth pathways.[1] It is plausible that this compound may also exhibit similar antifungal or broader antimicrobial properties.

Workflow for Biological Activity Screening:

G start Synthesized Compound dissolve Dissolve in DMSO start->dissolve serial_dilute Serial Dilution dissolve->serial_dilute assay_setup Assay Setup (e.g., Cancer Cell Lines, Fungal Strains) serial_dilute->assay_setup incubation Incubation assay_setup->incubation data_acq Data Acquisition (e.g., MTT Assay, OD600) incubation->data_acq analysis Data Analysis (IC50, MIC) data_acq->analysis end Identification of Biological Activity analysis->end

Sources

An In-Depth Technical Guide to 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde: Discovery, Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde, a substituted aromatic aldehyde. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its existence and synthesis are predicated on well-established and historically significant organic chemistry principles. This document serves researchers, scientists, and drug development professionals by detailing the compound's rational synthesis, the historical context of its parent molecules, and detailed experimental protocols.

Introduction and Structural Elucidation

This compound (CAS No. 667412-89-7) is a derivative of ortho-vanillin (o-vanillin), featuring a 3-methoxybenzyl group attached to the phenolic oxygen via an ether linkage. Its structure combines the functionalities of an aldehyde, a dimethoxy-substituted diphenyl ether framework, and a central benzyloxy moiety.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 667412-89-7
Molecular Formula C₁₆H₁₆O₄Calculated
Molecular Weight 272.29 g/mol Calculated
IUPAC Name 3-methoxy-2-[(3-methoxyphenyl)methoxy]benzaldehydeIUPAC Nomenclature

The compound's structure is fundamentally based on the o-vanillin scaffold, a molecule with a rich history in synthetic organic chemistry.

Historical Context: The Vanillinoids

The story of this molecule begins with its precursors, which are deeply rooted in the history of flavor chemistry and synthetic methodology.

The Isolation and Synthesis of Vanillin and its Isomers

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla bean extract, was first isolated in a relatively pure form by Nicolas-Theodore Gobley in 1858.[1][2][3] This sparked immense interest in its chemical structure and synthesis. In 1874, German scientists Ferdinand Tiemann and Wilhelm Haarmann not only deduced vanillin's structure but also achieved its first synthesis from coniferin, a glucoside found in pine bark.[1][2][3][4] This work laid the foundation for the industrial production of synthetic flavorings.[5]

Shortly after, in 1876, Tiemann also isolated the structural isomer, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) .[6] This isomer, while less common than its para-vanillin counterpart, proved to be a versatile synthetic precursor. By 1910, Francis Noelting had developed methods for its purification and demonstrated its utility in synthesizing various compounds, such as coumarins.[6]

The historical significance of these early discoveries in natural product chemistry and synthetic organic chemistry cannot be overstated. They provided the chemical community with readily available and functionalized aromatic building blocks, paving the way for the synthesis of countless derivatives, including the topic of this guide.

Synthetic Pathways and Methodologies

The synthesis of this compound is a logical extension of classic organic reactions. The most direct and efficient method is the Williamson ether synthesis , a robust and widely used reaction for preparing ethers, first developed by Alexander Williamson in 1850.[7]

This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[7][8][9] In this specific case, the phenoxide of o-vanillin acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-methoxybenzyl halide.

Logical Synthesis Workflow

The overall synthetic strategy can be broken down into two primary stages: the preparation of the key reagents and the final etherification reaction.

G cluster_0 Reagent Preparation cluster_1 Core Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Hydroxybenzaldehyde->3-Methoxybenzaldehyde Methylation 3-Methoxybenzyl alcohol 3-Methoxybenzyl alcohol 3-Methoxybenzaldehyde->3-Methoxybenzyl alcohol Reduction 3-Methoxybenzyl halide 3-Methoxybenzyl halide 3-Methoxybenzyl alcohol->3-Methoxybenzyl halide Halogenation Target_Molecule This compound 3-Methoxybenzyl halide->Target_Molecule o-Vanillin o-Vanillin o-Vanillin phenoxide o-Vanillin phenoxide o-Vanillin->o-Vanillin phenoxide Deprotonation (Base) o-Vanillin phenoxide->Target_Molecule Williamson Ether Synthesis (SN2 Reaction) caption Logical workflow for the synthesis.

Caption: Logical workflow for the synthesis.

Experimental Protocol: Reagent Preparation

A crucial precursor is the electrophile, 3-methoxybenzyl halide. Both the chloride and bromide are suitable, with the bromide often being more reactive.

Protocol 1: Synthesis of 3-Methoxybenzyl Chloride

This protocol is adapted from established methods involving the chlorination of 3-methoxybenzyl alcohol.[4][6]

  • Reduction of 3-Methoxybenzaldehyde: To a solution of 3-methoxybenzaldehyde in methanol, add sodium borohydride portion-wise at 0°C. Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC). Quench the reaction with water and extract the product, 3-methoxybenzyl alcohol, with an organic solvent.

  • Chlorination: Dissolve the dried 3-methoxybenzyl alcohol in dichloromethane. Add triethylamine, and then slowly add thionyl chloride at 0°C.[4] Allow the reaction to proceed to completion. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxybenzyl chloride.

Protocol 2: Synthesis of 3-Methoxybenzyl Bromide

This protocol involves the bromination of 3-methoxybenzyl alcohol.[1]

  • Alcohol Preparation: Prepare 3-methoxybenzyl alcohol as described in Protocol 1, Step 1.

  • Bromination: Dissolve 3-methoxybenzyl alcohol in a suitable solvent such as dichloromethane. Cool the solution to 0°C and add phosphorus tribromide (PBr₃) dropwise.[1] Stir the mixture at room temperature until the reaction is complete. Carefully quench the reaction with ice water, separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 3-methoxybenzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This is the core reaction for assembling the final product. The procedure is analogous to the synthesis of 2-benzyloxy-3-methoxybenzaldehyde.[10]

  • Reaction Setup: In a round-bottom flask, dissolve o-vanillin (1.0 eq.) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, ~1.5 eq.), to the solution. The base deprotonates the phenolic hydroxyl group of o-vanillin to form the more nucleophilic phenoxide.

  • Electrophile Addition: Add 3-methoxybenzyl halide (from Protocol 1 or 2, ~1.1 eq.) to the reaction mixture. A phase-transfer catalyst like tetra-n-butylammonium iodide (TBAI) can be added to facilitate the reaction, particularly when using benzyl chlorides.[10]

  • Reaction Conditions: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Williamson ether synthesis reaction scheme.

Potential Applications and Future Directions

While specific applications for this compound are not extensively documented, its structural motifs are present in molecules of interest in medicinal chemistry and materials science. Benzaldehyde derivatives are known to exhibit a wide range of biological activities. Furthermore, vanillin and its derivatives are considered valuable bio-sourced building blocks for creating complex molecules, including heterocycles and polymers.[9] The presence of multiple ether linkages and an aldehyde functional group makes this compound a versatile intermediate for further chemical transformations, such as the synthesis of Schiff bases, chalcones, or other heterocyclic systems.

Conclusion

The discovery and synthesis of this compound are a testament to the enduring power of fundamental organic reactions. While the molecule itself may not have a celebrated history of discovery, its synthesis is built upon the pioneering work of 19th-century chemists like Tiemann and Williamson. The methodologies outlined in this guide are robust, well-documented for analogous structures, and provide a clear pathway for the preparation and further investigation of this and related compounds. This technical guide serves as a foundational resource, bridging historical context with practical, actionable synthetic protocols for the modern researcher.

References

  • ortho-Vanillin. In: Wikipedia. [Link]

  • Vanillin. In: chemeurope.com. [Link]

  • Vanillin. In: Wikipedia. [Link]

  • Vanillin Page. GitHub Pages. [Link]

  • Vanillin. American Chemical Society. [Link]

  • The taste of a century. Sabers en acció - IEC. [Link]

  • Vanillin in nature, food and perfumery. Raw Materials. [Link]

  • Williamson ether synthesis. In: Wikipedia. [Link]

  • 2-Benzyloxy-3-methoxybenzaldehyde. Amerigo Scientific. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers. [https://www.frontiersin.org/articles/10.3389/fchem.2022.94 vanillin/full]([Link] vanillin/full)

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffolding of substituted benzaldehydes represents a fertile ground in medicinal chemistry, giving rise to a plethora of derivatives with significant biological activities. Among these, the 2-benzyloxybenzaldehyde framework has garnered considerable interest, particularly for its potent anticancer properties. This technical guide provides an in-depth exploration of a prominent member of this class, 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde, and its structurally related compounds. We will delve into the synthetic strategies, physicochemical properties, and critically, the molecular mechanisms that underpin their therapeutic potential. This document serves as a comprehensive resource, amalgamating field-proven insights with robust scientific data to empower researchers in the ongoing quest for novel therapeutic agents.

Introduction: The Significance of the Benzyloxybenzaldehyde Scaffold

Vanillin and its derivatives have long been recognized for their diverse therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The inherent reactivity of the aldehyde, hydroxyl, and ether functional groups on the vanillin scaffold allows for extensive chemical modification, leading to the generation of novel compounds with enhanced pharmacological profiles.[1][4] A particularly promising avenue of investigation has been the development of benzyloxybenzaldehyde derivatives. These compounds, characterized by a benzyl ether linkage at the 2-position of a substituted benzaldehyde ring, have demonstrated significant cytotoxic activity against various cancer cell lines.[1][5]

This guide focuses on a specific and highly potent derivative, This compound , and its analogs. We will elucidate the synthetic pathways, explore the structure-activity relationships, and provide detailed protocols for the evaluation of their biological effects, with a particular emphasis on their anticancer applications.

Synthesis and Physicochemical Properties

The synthesis of this compound and its related compounds is most commonly achieved through the Williamson ether synthesis .[6][7] This robust and versatile method involves the O-alkylation of a substituted salicylaldehyde (2-hydroxybenzaldehyde) with a corresponding benzyl halide in the presence of a base.[3][8][9]

General Synthetic Protocol: Williamson Ether Synthesis

The following protocol is a representative procedure for the synthesis of 2-(benzyloxy)benzaldehyde derivatives, adapted from established methods.[3]

Materials:

  • Substituted 2-hydroxybenzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde, o-vanillin)

  • Substituted benzyl bromide (e.g., 3-methoxybenzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 2-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq) or a solution of sodium hydroxide.

  • Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.

  • Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 2-benzyloxybenzaldehyde derivative.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-hydroxy-3-methoxybenzaldehyde 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) Reaction Williamson Ether Synthesis (Acetone/DMF, Reflux) 2-hydroxy-3-methoxybenzaldehyde->Reaction 3-methoxybenzyl_bromide 3-Methoxybenzyl Bromide 3-methoxybenzyl_bromide->Reaction Base Base (K₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Target_Compound This compound Purification->Target_Compound

Caption: Synthetic workflow for this compound.
Physicochemical Data of Key Compounds

The following table summarizes the key physicochemical properties of the target compound and its important precursors.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₆H₁₆O₄272.29667412-89-7[10]
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)C₈H₈O₃152.15148-53-8[7][8][11]
3-MethoxybenzaldehydeC₈H₈O₂136.15591-31-1[5]
2-[(3-Methoxybenzyl)oxy]benzaldehydeC₁₅H₁₄O₃242.27350693-45-7[12]

Biological Activities and Mechanism of Action

A significant body of research highlights the potent anticancer activity of 2-benzyloxybenzaldehyde derivatives.[1][5]

Anticancer Activity against Human Promyelocytic Leukemia (HL-60) Cells

A pivotal study by Lin et al. (2005) demonstrated that a series of benzyloxybenzaldehyde derivatives exhibit significant cytotoxic activity against the human promyelocytic leukemia (HL-60) cell line.[1] Among the tested compounds, 2-[(3-methoxybenzyl)oxy]benzaldehyde (referred to as compound 29 in the study) was identified as one of the most potent, exhibiting significant activity at concentrations of 1-10 µM.[1][5]

Table 1: In Vitro Cytotoxic Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells [1][5]

CompoundIC₅₀ (µM)
2-(Benzyloxy)benzaldehyde1-10
2-(Benzyloxy)-4-methoxybenzaldehyde1-10
2-(Benzyloxy)-5-methoxybenzaldehyde1-10
2-(Benzyloxy)-5-chlorobenzaldehyde1-10
2-[(3-Methoxybenzyl)oxy]benzaldehyde 1-10
2-[(2-Chlorobenzyl)oxy]benzaldehyde1-10
2-[(4-Chlorobenzyl)oxy]benzaldehyde1-10
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of these benzyloxybenzaldehyde derivatives are attributed to their ability to induce apoptosis and cause cell cycle arrest.[1][5] Morphological assessment and DNA fragmentation analysis revealed that these compounds arrest cell cycle progression at the G2/M phase.[1] Furthermore, they were found to induce apoptosis by causing a loss of mitochondrial membrane potential following treatment.[1]

G Compound 2-Benzyloxybenzaldehyde Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress CellCycle Cell Cycle Compound->CellCycle Interferes with MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss Apoptosis Apoptosis (Programmed Cell Death) MMP_Loss->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell Leads to death of G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest G2M_Arrest->CancerCell Prevents proliferation of

Caption: Proposed mechanism of action for 2-benzyloxybenzaldehyde derivatives.
Broader Therapeutic Potential: ALDH Inhibition

Derivatives of benzyloxybenzaldehyde have also been investigated as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[2][10][13] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance, making it a promising therapeutic target.[2][10] The benzyloxybenzaldehyde scaffold is considered a promising starting point for the development of selective ALDH1A3 inhibitors.[10][13]

Experimental Protocols: Biological Evaluation

To assess the biological activity of newly synthesized this compound analogs, a robust and reproducible cell viability assay is essential. The MTT assay is a widely used colorimetric method for this purpose.[12][14][15]

Protocol: MTT Assay for Cell Viability

This protocol provides a general framework for evaluating the cytotoxicity of compounds against a leukemia cell line like HL-60.

Materials:

  • HL-60 cells (or other cancer cell lines)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL of culture medium per well.[12][14] Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12][15]

  • Formazan Solubilization: Centrifuge the plates to pellet the cells and carefully aspirate the supernatant. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][16] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

G Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Test Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability & IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The straightforward and efficient synthesis via the Williamson ether reaction, coupled with their potent and well-defined mechanism of action involving apoptosis induction and cell cycle arrest, makes them attractive candidates for further drug development.

Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds. Investigating their efficacy in in vivo models is a critical next step to translate the promising in vitro findings into tangible therapeutic outcomes. Furthermore, exploring the potential of these scaffolds as inhibitors of other relevant biological targets, such as ALDH, could broaden their therapeutic applications. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the full potential of the 2-benzyloxybenzaldehyde framework in the development of next-generation therapeutics.

References

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

  • Ferreira, A. S., et al. (2022). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Benzyloxybenzaldehyde. [Link]

  • Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bradford Scholars. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

Sources

Methodological & Application

Unveiling the Antileukemic Potential of 2-[(3-methoxybenzyl)oxy]benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for novel, efficacious, and safe antileukemic agents is a cornerstone of oncological research. Within this landscape, a promising synthetic compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde, also identified as CCY-1a-E2, has emerged as a molecule of significant interest. This technical guide provides an in-depth exploration of this compound, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. Herein, we will delve into its synthesis, established antileukemic activities, and the molecular mechanisms that underpin its therapeutic potential, providing a solid foundation for its further investigation and development.

Section 1: Compound Profile and Synthesis

1.1. Chemical Identity:

Descriptor Value
IUPAC Name 2-[(3-methoxybenzyl)oxy]benzaldehyde
Synonyms CCY-1a-E2
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol

1.2. Rationale for Synthesis: The design of 2-[(3-methoxybenzyl)oxy]benzaldehyde is rooted in the known biological activities of benzaldehyde derivatives, which have demonstrated a range of effects including antimicrobial, anti-inflammatory, and anticancer properties. The strategic addition of a methoxybenzyl ether linkage at the 2-position of the benzaldehyde core has been shown to enhance cytotoxic activity against leukemia cell lines.

1.3. Synthesis Protocol: Williamson Ether Synthesis

The most common and effective method for synthesizing 2-[(3-methoxybenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).

Materials:

  • 2-hydroxybenzaldehyde (salicylaldehyde)

  • 3-methoxybenzyl chloride

  • Potassium carbonate (K2CO3)

  • Acetone

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a round bottom flask, dissolve 2-hydroxybenzaldehyde (1 equivalent) and 3-methoxybenzyl chloride (1.1 equivalents) in acetone.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution. The K2CO3 acts as a base to deprotonate the hydroxyl group of 2-hydroxybenzaldehyde, forming the phenoxide.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with acetone.

  • Extraction: Evaporate the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water in a separatory funnel to remove any remaining inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2-[(3-methoxybenzyl)oxy]benzaldehyde.

Section 2: In Vitro Antileukemic Activity and Mechanistic Insights

2.1. Demonstrated Cytotoxicity:

2-[(3-methoxybenzyl)oxy]benzaldehyde has shown potent cytotoxic effects against various leukemia cell lines. Notably, it has been evaluated against the human promyelocytic leukemia cell line HL-60 and the murine myelomonocytic leukemia cell line WEHI-3.[1]

Cell Line IC50 (24h treatment) Reference
WEHI-35 µM[1]
HL-60Significant activity at 1-10 µM

2.2. Proposed Mechanism of Action:

The antileukemic activity of 2-[(3-methoxybenzyl)oxy]benzaldehyde is attributed to its ability to induce cell cycle arrest and apoptosis. While the precise signaling cascades are still under full investigation, evidence points towards the modulation of key pathways involved in cell proliferation and survival. The parent compound, 2-benzyloxybenzaldehyde, has been shown to inhibit the Ras/MAPK signaling pathway and suppress Akt and phospholipase D (PLD) activation.[1] It is hypothesized that 2-[(3-methoxybenzyl)oxy]benzaldehyde exerts its effects through similar mechanisms.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activates PI3K PI3K Growth_Factor_Receptor->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt PLD PLD PI3K->PLD Akt->Proliferation_Survival PLD->Proliferation_Survival Compound 2-[(3-methoxybenzyl)oxy]benzaldehyde Compound->Ras Inhibits Compound->Akt Inhibits Compound->PLD Inhibits

Caption: Proposed inhibitory action on Ras/MAPK and PI3K/Akt/PLD pathways.

2.3. Induction of Cell Cycle Arrest and Apoptosis:

A hallmark of this compound's activity is its ability to halt the cell cycle at the G2/M phase and trigger programmed cell death (apoptosis).[1] This suggests an interference with the mitotic machinery of the leukemia cells.

Section 3: Experimental Protocols for In Vitro Evaluation

3.1. Cell Viability Assay (MTT Assay):

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Leukemia cell lines (e.g., HL-60, WEHI-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 2-[(3-methoxybenzyl)oxy]benzaldehyde stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium per well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent lines) or stabilization, treat the cells with various concentrations of 2-[(3-methoxybenzyl)oxy]benzaldehyde (e.g., 0.5, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the highest concentration used for the compound.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

3.2. Cell Cycle Analysis by Flow Cytometry:

This protocol allows for the quantitative analysis of the cell cycle distribution of leukemia cells following treatment.

Materials:

  • Leukemia cells

  • 2-[(3-methoxybenzyl)oxy]benzaldehyde

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat leukemia cells with the desired concentration of 2-[(3-methoxybenzyl)oxy]benzaldehyde for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by centrifugation, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.3. Apoptosis Detection by Annexin V/PI Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Leukemia cells

  • 2-[(3-methoxybenzyl)oxy]benzaldehyde

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat leukemia cells with the compound for the desired time.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3.4. Western Blot Analysis of Apoptosis and Cell Cycle Regulatory Proteins:

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with 2-[(3-methoxybenzyl)oxy]benzaldehyde, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, Cdk1). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_assays In Vitro Assays Start Leukemia Cell Culture Treatment Treat with 2-[(3-methoxybenzyl)oxy]benzaldehyde Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability MTT Assay (Cytotoxicity) Harvest->Viability CellCycle Flow Cytometry (Cell Cycle Analysis) Harvest->CellCycle Apoptosis Annexin V/PI Staining (Apoptosis Detection) Harvest->Apoptosis WesternBlot Western Blot (Protein Expression) Harvest->WesternBlot

Caption: Experimental workflow for in vitro evaluation.

Section 4: In Vivo Antileukemic Efficacy

4.1. Animal Model: A BALB/c mouse allograft model using WEHI-3 leukemia cells has been successfully employed to evaluate the in vivo antileukemic activity of 2-[(3-methoxybenzyl)oxy]benzaldehyde.[1]

4.2. In Vivo Study Protocol Outline:

  • Animal Acclimatization: Acclimatize BALB/c mice for one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously or intravenously inject WEHI-3 cells into the mice to establish the leukemia model.

  • Compound Administration: Once tumors are established or leukemia is systemic, administer 2-[(3-methoxybenzyl)oxy]benzaldehyde intraperitoneally or orally at various doses. Include a vehicle control group.

  • Monitoring: Monitor tumor growth (for subcutaneous models), body weight, and overall health of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors, spleen, liver, and blood for analysis.

  • Safety Evaluation: Conduct hematological and biochemical analysis of blood samples to assess any potential toxicity to the liver, kidneys, and hematopoietic system.[1]

4.3. Key In Vivo Findings:

In the WEHI-3 allograft model, 2-[(3-methoxybenzyl)oxy]benzaldehyde demonstrated a significant growth inhibitory effect on leukemia cells in vivo.[1] Importantly, the treatment was well-tolerated, with no adverse effects observed on renal, hepatic, or hematological parameters.[1]

Section 5: Future Directions and Conclusion

2-[(3-methoxybenzyl)oxy]benzaldehyde represents a promising lead compound for the development of a novel antileukemic agent. Its potent in vitro cytotoxicity, induction of G2/M arrest and apoptosis, and demonstrated in vivo efficacy with a favorable safety profile warrant further investigation.

Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound in leukemia cells.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize dosing and delivery.

  • Combination Therapies: Investigating the synergistic effects of 2-[(3-methoxybenzyl)oxy]benzaldehyde with existing chemotherapeutic agents.

  • Lead Optimization: Synthesizing and evaluating analogs of the compound to improve potency, selectivity, and pharmacokinetic properties.

References

  • In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. ([Link])

Sources

Application Note & Protocol Guide: Elucidating the Anti-Leukemic Mechanism of CCY-1a-E2 in HL-60 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for understanding the mechanism of action of CCY-1a-E2 in HL-60 cells.

Introduction

2-[(3-methoxybenzyl)oxy]benzaldehyde, designated as CCY-1a-E2, is a synthetic 2-benzyloxybenzaldehyde analog that has demonstrated potent cytotoxic effects against multiple human leukemia cell lines, notably the HL-60 human promyelocytic leukemia cell line.[1][2] Previous research has established its efficacy in reducing leukemia progression in murine models, with a favorable safety profile showing low cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs).[1][2]

The HL-60 cell line is a cornerstone model in hematological cancer research, valued for its undifferentiated promyelocytic state and its capacity to be induced into various myeloid lineages.[3][4] This makes it an exemplary system for dissecting the molecular pathways targeted by novel therapeutic compounds.

This guide provides a comprehensive overview of the mechanism of action of CCY-1a-E2 in HL-60 cells, which involves a dual strategy of inducing G2/M phase cell cycle arrest and triggering apoptosis through both intrinsic and extrinsic pathways.[1] We further present detailed, field-proven protocols to enable researchers to validate and expand upon these findings.

Part 1: The Molecular Mechanism of CCY-1a-E2

CCY-1a-E2 exerts its anti-leukemic effects on HL-60 cells through two primary, interconnected mechanisms: halting cell division and inducing programmed cell death.

Induction of G2/M Phase Cell Cycle Arrest

Treatment of HL-60 cells with CCY-1a-E2 leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This arrest prevents the cells from completing mitosis and proliferating. The mechanism is orchestrated by the modulation of key cell cycle regulatory proteins.[1][5]

  • Upregulation of Cyclin B1/CDK1 Complex: CCY-1a-E2 treatment increases the expression of both Cyclin B1 and its catalytic partner, cyclin-dependent kinase 1 (CDK1).[1][5] This complex is the master regulator of entry into mitosis.

  • Modulation of cdc25C: The compound initially increases the expression of the cdc25C phosphatase, which activates the CDK1/Cyclin B1 complex. However, prolonged exposure leads to a decrease in cdc25C levels.[1][5]

  • Induction of p21: Critically, CCY-1a-E2 treatment leads to a significant increase in the expression of the CDK inhibitor p21.[1][5] p21 can block the activity of the CDK1/Cyclin B complex, providing a definitive brake on mitotic entry and leading to G2/M arrest.[1]

G2M_Arrest_Pathway cluster_proteins Key Regulatory Proteins cluster_complex Mitotic Entry Complex CCY CCY-1a-E2 CDK1 CDK1 CCY->CDK1 Upregulates CyclinB Cyclin B1 CCY->CyclinB Upregulates p21 p21 CCY->p21 Upregulates cdc25c cdc25C CCY->cdc25c Modulates CDK1_CyclinB CDK1 / Cyclin B1 (Active Complex) CDK1->CDK1_CyclinB CyclinB->CDK1_CyclinB p21->CDK1_CyclinB Inhibits cdc25c->CDK1_CyclinB Activates G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest Promotes Mitosis (Inhibited)

Caption: CCY-1a-E2-induced G2/M arrest signaling cascade.
Induction of Apoptosis via Dual Signaling Pathways

Beyond halting proliferation, CCY-1a-E2 is a potent inducer of apoptosis in HL-60 cells. This is confirmed by morphological changes like chromatin condensation, DNA laddering, and the activation of a caspase cascade.[1] CCY-1a-E2 activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, which converge on a common execution pathway.[1][6]

  • Extrinsic Pathway: CCY-1a-E2 treatment upregulates the Fas/CD95 death receptor.[1] This pathway activation leads to the cleavage and activation of the initiator Caspase-8 .[1][6]

  • Intrinsic Pathway: The compound disrupts the mitochondrial membrane potential (ΔΨm).[1] This is regulated by the Bcl-2 family of proteins; CCY-1a-E2 upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 .[1] This shift promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which cleaves and activates the initiator Caspase-9 .[1][6]

  • Execution Pathway: Activated Caspase-8 and Caspase-9 both converge to cleave and activate the executioner Caspase-3 .[1][6][7] Active Caspase-3 is responsible for the hallmark biochemical and morphological changes of apoptosis, including the cleavage of crucial cellular substrates like Poly (ADP-ribose) polymerase (PARP) , a protein involved in DNA repair.[1][8]

Apoptosis_Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway CCY CCY-1a-E2 Fas Fas/CD95 CCY->Fas Upregulates Bcl2 Bcl-2 CCY->Bcl2 Downregulates Bax Bax CCY->Bax Upregulates Casp8 Pro-Caspase-8 Fas->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Cleavage Casp3 Pro-Caspase-3 aCasp8->Casp3 Mito Mitochondrion Bcl2->Mito Inhibits Permeability Bax->Mito Promotes Permeability CytC Cytochrome c Mito->CytC Release aCasp9 Active Caspase-9 CytC->aCasp9 Apoptosome Formation Casp9 Pro-Caspase-9 Casp9->aCasp9 Apoptosome Formation aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP Cleavage

Caption: Dual apoptotic pathways induced by CCY-1a-E2 in HL-60 cells.

Part 2: Summary of Experimental Findings

The following tables summarize the key quantitative and qualitative outcomes of treating HL-60 cells with CCY-1a-E2, based on published data.[1]

Table 1: Effect of CCY-1a-E2 on HL-60 Cell Cycle Distribution

Treatment Time (hours) % Cells in G0/G1 % Cells in S % Cells in G2/M
Control (Untreated) 24 ~45% ~40% ~15%
5 µM CCY-1a-E2 6 Decreased No significant change Increased
5 µM CCY-1a-E2 12 Significantly Decreased Decreased Significantly Increased
5 µM CCY-1a-E2 24 Markedly Decreased Decreased Markedly Increased

Note: Values are illustrative of trends reported in literature.[1] A significant increase in the sub-G1 population (indicative of apoptosis) is also observed over time.

Table 2: Modulation of Key Regulatory Proteins by 5 µM CCY-1a-E2

Protein Target Pathway Observed Effect Time Course
Cyclin B1 Cell Cycle Upregulation Time-dependent increase
CDK1 Cell Cycle Upregulation Time-dependent increase
p21 Cell Cycle Upregulation Significant increase after 6h
Fas/CD95 Apoptosis Upregulation Time-dependent increase
Bcl-2 Apoptosis Downregulation Time-dependent decrease
Bax Apoptosis Upregulation Time-dependent increase
Cytochrome c Apoptosis Increased cytosolic levels Time-dependent increase
Caspase-8, -9, -3 Apoptosis Increased Activity Peaks between 2-12h
PARP Apoptosis Cleavage (85 kDa fragment) Time-dependent increase

Source: Data synthesized from Western blot and activity assay results.[1][5][6]

Part 3: Experimental Protocols

These protocols provide a framework for investigating the effects of CCY-1a-E2 on HL-60 cells.

General Cell Culture and Maintenance
  • Cell Line: Human promyelocytic leukemia HL-60 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in suspension culture in a humidified incubator at 37°C with 5% CO₂.[9]

  • Passaging: Subculture cells every 2-3 days to maintain a cell density between 0.2 x 10⁶ and 1.0 x 10⁶ cells/mL to ensure they remain in the logarithmic growth phase.[10]

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]

Materials:

  • HL-60 cells

  • 96-well flat-bottom plates

  • CCY-1a-E2 stock solution (dissolved in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11][13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[9]

  • Compound Treatment: Prepare serial dilutions of CCY-1a-E2 in culture medium. Add 100 µL of the diluted compound to the wells. Include vehicle control wells (medium with the same final concentration of DMSO used for the highest CCY-1a-E2 concentration).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[12]

Rationale: The reduction of MTT to formazan is carried out by NAD(P)H-dependent oxidoreductase enzymes in metabolically active (viable) cells. The amount of purple formazan produced is directly proportional to the number of living cells.[11]

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to quantify DNA content and determine the distribution of cells in different phases of the cell cycle via flow cytometry.[14]

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

  • Treated and untreated HL-60 cells (~1 x 10⁶ cells per sample)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)[15]

  • Propidium Iodide (PI) staining solution (50 µg/mL)[14][16]

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest approximately 1 x 10⁶ cells per sample by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to prevent clumping.[14][16]

  • Incubation: Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.

  • Rehydration: Centrifuge the fixed cells (increase speed to 500 x g for 5 minutes as fixed cells are more buoyant) and discard the ethanol.[15] Wash the pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.[14][15]

  • PI Staining: Add 500 µL of PI staining solution (final concentration 25 µg/mL). Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use linear scaling for the PI fluorescence channel and appropriate gating to exclude doublets.[15]

Scientist's Note: RNase A treatment is crucial because PI can bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[16] Ethanol fixation permeabilizes the cells, allowing PI to enter and stain the DNA.[14]

Protocol 3: Apoptosis Detection (Annexin V-FITC & PI Staining)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Caption: Workflow for apoptosis detection via Annexin V & PI staining.

Materials:

  • Treated and untreated HL-60 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest 1-5 x 10⁵ cells per sample by centrifugation (300 x g for 5 minutes).

  • Washing: Wash cells once with cold PBS.[17]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol 4: Western Blot Analysis of Key Proteins

This protocol is for detecting changes in the expression levels of specific proteins involved in cell cycle and apoptosis.

Caption: General workflow for Western blot analysis.

Materials:

  • Treated and untreated HL-60 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (appropriate percentage for proteins of interest)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-p21, anti-α-tubulin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 30-50 µg per lane), add Laemmli buffer, and boil for 5 minutes.

  • SDS-PAGE: Separate proteins on an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL detection reagent. Image the resulting chemiluminescence.

  • Analysis: Quantify band intensity and normalize to a loading control like α-tubulin.[19]

Scientist's Note: For detecting cleaved Caspase-3 (~17-19 kDa) and cleaved PARP (~89 kDa), ensure your transfer conditions are optimized. A wet transfer at 200 mA for 1 hour is a good starting point.[20] The appearance of the cleaved fragments is a key indicator of apoptotic activity.[8][19]

Conclusion

CCY-1a-E2 is a promising anti-leukemic agent that effectively targets HL-60 cells by inducing G2/M cell cycle arrest and promoting apoptosis through the coordinated activation of both death receptor and mitochondrial pathways. The protocols detailed in this guide provide a robust framework for researchers to investigate and confirm this mechanism of action, paving the way for further preclinical and clinical evaluation of this compound in the treatment of leukemia.

References

  • Tsai, T. H., et al. (2018). CCY-1a-E2 induces G2/M phase arrest and apoptotic cell death in HL-60 leukemia cells through cyclin-dependent kinase 1 signaling and the mitochondria-dependent caspase pathway. Oncology Letters. Available at: [Link]

  • ResearchGate. (n.d.). CCY-1a-E2 stimulates the activation of caspase-9,-8 and-3 in the HL-60 cells. [Figure]. Available at: [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow cytometry and cell sorting facility. Available at: [Link]

  • ResearchGate. (n.d.). CCY-1a-E2 alters the expression of G2/M phase-associated proteins in the HL-60 cells. [Figure]. Available at: [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]

  • University of Iowa. (n.d.). Cell Cycle Analysis Using Propidium Iodide & Bromodeoxyuridine. Available at: [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

  • Shomu's Biology. (2020). Apoptosis assays: western blots [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Ghassemi-Barghi, N., et al. (2013). Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment. International Journal of Hematology-Oncology and Stem Cell Research. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Available at: [Link]

  • Martin, S. J., et al. (1998). Selective Activation of Caspases During Apoptotic Induction in HL-60 Cells. Experimental Cell Research. Available at: [Link]

  • ResearchGate. (n.d.). Western Blot Analysis of PARP, Caspase 3, and a-Tubulin Proteins in M-IN-Treated HL-60 Cells for 12 h. [Figure]. Available at: [Link]

  • Hsieh, Y. T., et al. (2015). In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. Oncology Letters. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • ResearchGate. (n.d.). Detection of apoptosis in HL60 cells. [Figure]. Available at: [Link]

  • Jutková, A., et al. (2021). Protocol for the differentiation of HL-60 cells into a neutrophil-like state. STAR Protocols. Available at: [Link]

  • Hsieh, Y. T., et al. (2015). In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. PubMed. Available at: [Link]

  • Collins, S. J., et al. (2010). Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). Western Blot for active Caspase 3 (17 kda)?. [Forum discussion]. Available at: [Link]

  • ResearchGate. (n.d.). Western Blot Analysis in HL60 Cells. [Figure]. Available at: [Link]

  • Lezama, R. A., et al. (2011). Immunodetection of caspase-3 by Western blot using glutaraldehyde. Analytical Biochemistry. Available at: [Link]

  • Collie, S. P., et al. (2023). AN OPTIMIZED METHOD TO DIFFERENTIATE HL60 CELLS INTO NEUTROPHIL-LIKE CELLS. bioRxiv. Available at: [Link]

  • Asghari, M. H., et al. (2014). Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mesner, P. W. Jr, et al. (1999). Characterization of caspase processing and activation in HL-60 cell cytosol under cell-free conditions. The Journal of Biological Chemistry. Available at: [Link]

  • Yen, A., et al. (1987). Control of cell differentiation during proliferation. II. Myeloid differentiation and cell cycle arrest of HL-60 promyelocytes preceded by nuclear structural changes. Experimental Cell Research. Available at: [Link]

  • Shay, K. P., et al. (2008). Regulation of cell cycle transition and induction of apoptosis in HL-60 leukemia cells by lipoic acid: role in cancer prevention and therapy. Journal of Cancer Research and Clinical Oncology. Available at: [Link]

  • Matsura, T., et al. (1999). Hydrogen peroxide-induced apoptosis in HL-60 cells requires caspase-3 activation. Free Radical Research. Available at: [Link]

Sources

Inducing Apoptosis with 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for utilizing 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde to induce apoptosis in cancer cell lines. We will delve into the putative mechanism of action, focusing on the inhibition of the STAT3 signaling pathway, and provide step-by-step instructions for assessing the apoptotic response.

Introduction: The Significance of Apoptosis and the Potential of this compound

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer, where malignant cells evade this natural cell death mechanism. Consequently, the induction of apoptosis in cancer cells is a primary objective in the development of novel anticancer therapeutics.

This compound is a member of the benzyloxybenzaldehyde class of compounds. Certain derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer properties, with 2-[(3-methoxybenzyl)oxy]benzaldehyde being identified as a particularly potent derivative against human promyelocytic leukemia (HL-60) cells[1]. The anticancer activity of these compounds is frequently linked to their ability to induce apoptosis[1]. This document will explore the application of this compound as a tool for apoptosis research and a potential lead for drug discovery.

Proposed Mechanism of Action: Inhibition of STAT3 Signaling

While the precise mechanism of this compound is a subject of ongoing research, a compelling hypothesis centers on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a common feature in a wide array of human cancers and is integral to tumor cell survival, proliferation, and the evasion of apoptosis[2][3][4].

Inhibition of the STAT3 signaling pathway has been shown to induce apoptosis in cancer cells[3][5]. Activated STAT3 upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, while suppressing the expression of pro-apoptotic proteins like Bax[6][7][8][9][10]. By inhibiting STAT3, it is postulated that this compound shifts the balance towards a pro-apoptotic state, leading to the activation of the intrinsic apoptotic cascade.

Signaling Pathway Diagram

STAT3_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Compound This compound pSTAT3 pSTAT3 (Active) Compound->pSTAT3 Inhibition STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pSTAT3->Bax Downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of this compound-induced apoptosis via STAT3 inhibition.

Quantitative Data Summary

The following table summarizes the reported activity of benzyloxybenzaldehyde derivatives, highlighting the potency of the compound of interest.

CompoundCell LineConcentration (µM)Activity LevelReference
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-601-10Most Potent[1]
2-(benzyloxy)benzaldehydeHL-601-10Significant[1]
2-(benzyloxy)-4-methoxybenzaldehydeHL-601-10Significant[1]
2-(benzyloxy)-5-methoxybenzaldehydeHL-601-10Significant[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Rationale: Proper preparation and storage of the compound are critical for experimental reproducibility. A high-concentration stock in a suitable solvent allows for accurate dilution to final working concentrations while minimizing solvent effects on the cells.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare a 10 mM stock solution.

  • Dissolution: In a sterile microcentrifuge tube, dissolve the calculated mass of the compound in the appropriate volume of DMSO.

  • Vortex: Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Workflow Diagram: Compound Preparation

Compound_Prep_Workflow Start Start Calculate Calculate Mass for 10 mM Stock Start->Calculate Dissolve Dissolve in DMSO Calculate->Dissolve Vortex Vortex to Ensure Dissolution Dissolve->Vortex Aliquot Aliquot into Working Volumes Vortex->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Caption: Workflow for the preparation of the compound stock solution.

Protocol 2: Induction of Apoptosis in Cell Culture

Rationale: This protocol outlines the treatment of cultured cancer cells with the compound to induce apoptosis. A dose-response and time-course experiment is recommended to determine the optimal treatment conditions for the specific cell line being investigated.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well or 96-well)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Adherence (for adherent cells): Allow adherent cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions: On the day of the experiment, dilute the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest compound treatment.

  • Cell Treatment: Remove the existing medium and replace it with the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, collect both the floating cells (which may be apoptotic) and the adherent cells (after trypsinization).

Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

Rationale: Annexin V staining is a widely used method to detect early-stage apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells as described in Protocol 2.

  • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.

  • Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Workflow Diagram: Annexin V/PI Staining

AnnexinV_Workflow Start Start with Treated Cells Harvest Harvest Cells Start->Harvest Wash Wash with Cold PBS (2x) Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT (Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.

Protocol 4: Caspase-3/7 Activity Assay

Rationale: Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key effector caspases. This assay measures their activity using a proluminescent substrate that is cleaved to produce a luminescent signal, which is proportional to the amount of active caspase-3/7.

Materials:

  • Treated and control cells in a 96-well plate

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and treat them as described in Protocol 2.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Protocol 5: Western Blot Analysis of Bcl-2 and Bax

Rationale: Western blotting allows for the quantification of specific proteins. By analyzing the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, the shift in the Bax/Bcl-2 ratio can be determined, providing further evidence for the induction of the intrinsic apoptotic pathway.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the harvested cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bcl-2 and Bax.

Conclusion

This compound presents a promising tool for studying apoptosis in cancer cells. The protocols detailed in this guide provide a robust framework for inducing and quantifying apoptosis, as well as for investigating the underlying molecular mechanisms, with a particular focus on the STAT3 signaling pathway. Further research into this and structurally related compounds may pave the way for the development of novel and effective anticancer therapies.

References

  • Deng, J., & Grande, F. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Cancer Drug Targets, 7(1), 17-26.
  • Nielsen, M., Kaestel, C. G., Eriksen, K. W., Woetmann, A., Stokkedal, T., Kaltoft, K., & Odum, N. (1999). Inhibition of constitutively activated Stat3 correlates with altered Bcl-2/Bax expression and induction of apoptosis in mycosis fungoides tumor cells. Leukemia, 13(5), 735–738.
  • Lee, H., Jeong, A. J., & Ye, S. K. (2019). Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer. Oncotarget, 10(70), 7430–7441.
  • Chatterjee, A., Raje, S., Aalinkeel, R., Chen, Y., Seshadri, M., Mahajan, S. D., & Schwartz, S. A. (2004). STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells. Biochemical Journal, 384(2), 337–344.
  • Ren, X., Duan, W., He, Q., Zhang, L., & Jing, Q. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 1(9), 454–459.
  • Aoki, Y., Feldman, G. M., & Tosato, G. (2003). Inhibition of STAT3 signaling induces apoptosis and decreases survivin expression in primary effusion lymphoma. Blood, 101(4), 1535–1542.
  • Sankari, M., & Rao, J. S. (2010). Downregulation of Stat3 alters pro-and anti-apoptotic gene expression and induces cleavage of PARP-1 and caspases 3, 8 and 9.
  • Armat, M., Bakhshaiesh, T. O., & Sabzichi, M. (2016). Combined Treatment with Stattic and Docetaxel Alters the Bax/ Bcl-2 Gene Expression Ratio in Human Prostate Cancer Cells. Asian Pacific Journal of Cancer Prevention, 17(11), 5031–5035.
  • Mace, T. A., Shakya, R., Pitarresi, J. R., Swanson, B., McQuinn, C. W., Loftus, S., ... & Lesinski, G. B. (2019). STAT3 inhibition induces Bax-dependent apoptosis in liver tumor myeloid-derived suppressor cells. Oncogene, 38(4), 533–548.
  • Huang, W., Liu, Y., Cui, J., Zhang, L., & Li, H. (2018). Small-molecule compounds targeting the STAT3 DNA-binding domain suppress survival of cisplatin-resistant human ovarian cancer cells by inducing apoptosis. European Journal of Medicinal Chemistry, 157, 1045-1058.
  • Szabó, L., Mészáros, D., Tóth, G., Keglevich, G., & Mező, G. (2021). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry, 45(38), 17757-17768.
  • Kim, J. H., Lee, J., & Kim, K. W. (2019). Structure-activity relationships of the benzaldehydes in targeting the oxidative-stress response system of fungi.
  • Al-Majnoun, A. A., Parés-Toral, E., L-A-Torre, M., & Parés, X. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(11), 3237.
  • Fukuhara, K., Takaoka, S., & Tsuruta, A. (2005). A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts. British Journal of Cancer, 92(1), 137–144.
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  • PubChem. (n.d.). 3-Methoxybenzaldehyde.
  • Kikelj, D., & Ilaš, J. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139.
  • Chen, C. I., & Hsieh, Y. S. (2025). Threo-2,3-bis-(4-hydroxy-3-methoxyphenyl)-3-methoxypropanol (THMP) Inhibits Bladder Cancer Cell Proliferation via Oxidative Stress-dependent Apoptosis and DNA Damage. Planta Medica.
  • Deswal, B., Bagchi, U., Santra, M. K., Garg, M., & Kapoor, S. (2024). Inhibition of STAT3 by 2-Methoxyestradiol suppresses M2 polarization and protumoral functions of macrophages in breast cancer. BMC Cancer, 24(1), 1-18.
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Cell cycle arrest by 2-[(3-methoxybenzyl)oxy]benzaldehyde at G2/M phase

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell Cycle Arrest by 2-[(3-methoxybenzyl)oxy]benzaldehyde at the G2/M Phase

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Guardian of Mitosis

The cell cycle is a tightly regulated process, with intrinsic checkpoints that safeguard genomic integrity. The G2/M checkpoint, in particular, acts as a critical gatekeeper, preventing cells with damaged DNA from entering mitosis[1][2]. This mechanism is a prime target in oncology, as its pharmacological manipulation can selectively induce cell death in rapidly dividing cancer cells.

A series of benzyloxybenzaldehyde derivatives have been identified for their anticancer properties, with 2-[(3-methoxybenzyl)oxy]benzaldehyde emerging as a particularly potent agent.[3] This compound has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cell lines such as the human promyelocytic leukemia cell line, HL-60.[3]

This document serves as a comprehensive technical guide for researchers investigating the effects of 2-[(3-methoxybenzyl)oxy]benzaldehyde. It provides a theoretical framework for its mechanism of action, detailed protocols for inducing and validating G2/M arrest, and methods to explore the underlying molecular pathways.

Compound Profile: 2-[(3-methoxybenzyl)oxy]benzaldehyde

PropertyValueSource
IUPAC Name 2-[(3-methoxyphenyl)methoxy]benzaldehyde[4]
Molecular Formula C₁₅H₁₄O₃[4]
Molecular Weight 242.27 g/mol [4]
CAS Number 350693-45-7[4]
Known Activity Induces G2/M phase cell cycle arrest and apoptosis.[3]

The G2/M Checkpoint: A Mechanistic Overview

Progression from the G2 to the M phase is driven by the activation of the Maturation-Promoting Factor (MPF), a complex of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2).[5][6] The activity of this complex is meticulously controlled. In response to cellular insults like DNA damage, a signaling cascade is initiated to halt the cell cycle.

Key kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated by DNA damage and, in turn, phosphorylate checkpoint kinases Chk2 and Chk1.[6] These activated checkpoint kinases then inactivate the Cdc25 phosphatase, the enzyme responsible for removing inhibitory phosphates from CDK1.[6] This inactivation keeps the Cyclin B1/CDK1 complex dormant, effectively arresting the cell in the G2 phase and providing time for DNA repair.[2] Compounds that induce G2/M arrest often achieve this by either causing DNA damage or by interfering with microtubule dynamics, which also triggers this checkpoint.

Caption: The G2/M DNA damage checkpoint signaling pathway.

Experimental Design & Protocols

A logical workflow is essential to characterize the bioactivity of 2-[(3-methoxybenzyl)oxy]benzaldehyde. The primary objective is to confirm G2/M arrest, followed by investigations into the molecular machinery governing this arrest.

Experimental_Workflow Start Start: Select Cell Line (e.g., HL-60) Culture 1. Cell Culture & Compound Treatment Start->Culture Flow 2. Cell Cycle Analysis (Flow Cytometry) Culture->Flow Confirm phenotypic effect WB 3. Protein Expression Analysis (Western Blot) Flow->WB Investigate molecular markers Analysis Data Synthesis & Mechanistic Conclusion Flow->Analysis Tubulin 4. Mechanistic Assay (Tubulin Polymerization) WB->Tubulin Explore direct target WB->Analysis Tubulin->Analysis End End Analysis->End

Caption: Overall workflow for characterizing G2/M arrest.

Protocol 1: Cell Culture and Compound Treatment

Rationale: This foundational step ensures reproducible cell growth and consistent compound exposure. The choice of cell line (e.g., HL-60) should be based on prior evidence of sensitivity.[3] An initial dose-response experiment is crucial to determine the optimal concentration for inducing cell cycle arrest without causing immediate, widespread cell death.

Materials:

  • Selected cancer cell line (e.g., HL-60, ATCC CCL-240)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-[(3-methoxybenzyl)oxy]benzaldehyde (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, filtered pipette tips and serological pipettes

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Maintain cells according to the supplier's recommendations. For HL-60 suspension cells, maintain a density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of 2-[(3-methoxybenzyl)oxy]benzaldehyde in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in a multi-well plate or flask at a density that allows for logarithmic growth during the experiment (e.g., 2-3 x 10⁵ cells/mL). Allow cells to acclimate for several hours before treatment.

  • Compound Treatment:

    • Thaw an aliquot of the compound stock solution.

    • Prepare serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic (typically ≤ 0.1%).

    • Add the diluted compound or vehicle (medium with DMSO) to the cells.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24 hours) at 37°C with 5% CO₂.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Rationale: This is the definitive method to quantify the distribution of cells across the different cycle phases. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[7] Cells in G2/M have twice the DNA content (4N) of G0/G1 cells (2N), allowing for clear differentiation.[7]

Materials:

  • Treated cells from Protocol 1

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: For suspension cells like HL-60, transfer the cell suspension to a centrifuge tube. For adherent cells, detach using trypsin-EDTA, neutralize, and then collect.

  • Washing: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping. This permeabilizes the cells and fixes them.[8]

  • Storage: Fixed cells can be stored at 4°C for at least 30 minutes or up to several weeks.[8]

  • Rehydration & Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the pellet with 1 mL of PBS.

    • Resuspend the pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade any double-stranded RNA that PI might otherwise bind to.

  • Incubation: Incubate the cells in the staining solution for 20-30 minutes at room temperature, protected from light.[9]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI channel (typically FL2 or FL3). Collect at least 10,000 events per sample for statistical robustness.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate a histogram of DNA content. Gate on the single-cell population and use a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Expected Results:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle (DMSO)~55%~25%~20%
2-[(3-methoxybenzyl)oxy]benzaldehyde~20%~10%~70%
(Note: Values are illustrative and will vary by cell line and experimental conditions.)
Protocol 3: Western Blot Analysis of G2/M Regulatory Proteins

Rationale: To validate the flow cytometry data at a molecular level, Western blotting is used to measure the protein levels of key G2/M regulators. A hallmark of G2/M arrest is often an accumulation of Cyclin B1, as its degradation is required to exit mitosis.[10] Analyzing CDK1 levels serves as a loading control and confirms its presence for complex formation.

Materials:

  • Treated cells from Protocol 1

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Cyclin B1[5][11]

    • Mouse anti-CDK1 (Cdc2)[12]

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane) with lysis buffer and sample buffer. Denature by heating, then load onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1 at 1:1000 dilution) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane thoroughly with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for CDK1 and β-actin to ensure equal protein loading.

Expected Changes in Protein Expression:

ProteinExpected Change with Compound TreatmentRationale
Cyclin B1 Increase Accumulation due to arrest before mitotic degradation.[10]
CDK1 (Cdc2) No significant changeTypically expressed throughout the cell cycle; acts as a control.[12]
β-actin No changeLoading control to ensure equal protein amounts were analyzed.

References

  • Taylor, W. R., & Stark, G. R. (2001). Regulation of the G2/M transition by p53. Oncogene, 20(15), 1803–1815. [Link]

  • Lin, Y. L., et al. (2011). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 19(19), 5729-5737. [Link][3]

  • Lee, K. T., et al. (2019). Resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide induces G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. Food and Chemical Toxicology, 124, 100-110. [Link][13]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link][8]

  • PubChem. (n.d.). 2-[(3-Methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Schaffner, D. L., et al. (2009). Cell Cycle-Related Cyclin B1 Quantification. PLoS One, 4(9), e7064. [Link][14]

  • MDPI. (2023). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International Journal of Molecular Sciences. [Link][15]

  • QIAGEN. (n.d.). G2/M Checkpoint: DNA Damage Regulation in the Cell Cycle. Retrieved from [Link][1]

  • Sackett, D. L. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 929, 23-35. [Link][16]

  • Jarrahpour, A. A., et al. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. Molbank. [Link][17]

  • Park, E. J., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life Sciences, 75(24), 2845-2856. [Link][10]

  • Bodakuntla, S., et al. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments. [Link][18]

  • Wikipedia. (n.d.). G2-M DNA damage checkpoint. Retrieved from [Link][6]

  • Kim, H. J., & Lee, S. B. (2017). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1640, 29-36. [Link][9]

  • Harris, J. R., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 10188. [Link][19]

  • Wang, F., et al. (2016). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 7(24), 35633–35645. [Link][20]

  • Solano, F., et al. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(10), 2657-2664. [Link][21]

  • Miranda, C. A. N., et al. (2023). Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina. International Journal of Molecular Sciences. [Link][22]

  • Di Fiore, B., et al. (2022). Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy. Open Biology, 12(6), 220078. [Link][12]

  • Stark, G. R., & Taylor, W. R. (2004). Control of the G2/M transition. Molecular Biotechnology, 28(1), 79-90. [Link][2]

  • Assay Genie. (n.d.). Flow Cytometry Protocol. Retrieved from [Link][23]

  • Bio-protocol. (2023). In vitro tubulin polymerization assay. Retrieved from [Link][24]

  • Li, D., et al. (2021). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers in Pharmacology, 12, 660527. [Link][25]

  • Hsia, T. C., et al. (2014). Western blot analysis of cyclin A, cyclin B1, Cdc2 and Cdc25C protein... ResearchGate. [Link][26]

  • Csupor-Löffler, B., et al. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 28(15), 5707. [Link][27]

Sources

Application Notes and Protocols: Investigating the Anti-Leukemic Effects of CCY-1a-E2 on HL-60 Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of CCY-1a-E2

The human promyelocytic leukemia cell line, HL-60, serves as a critical in vitro model for the study of myeloid differentiation and the screening of novel chemotherapeutic agents.[1][2] A promising synthetic compound, CCY-1a-E2 (2-[(3-methoxybenzyl)oxy]benzaldehyde), has demonstrated potent anti-leukemic activity against various human leukemia cell lines, with a marked cytotoxic effect on HL-60 cells.[3][4] Notably, this compound exhibits low toxicity towards normal human peripheral blood mononuclear cells, highlighting its potential for targeted cancer therapy.[3]

This document provides a comprehensive guide for researchers to investigate the cellular and molecular mechanisms underlying the anti-cancer effects of CCY-1a-E2 on HL-60 cells. The protocols outlined herein are designed to be self-validating, with integrated control measures and detailed explanations to ensure scientific rigor and reproducibility.

Scientific Rationale: The Multifaceted Anti-Leukemic Action of CCY-1a-E2

CCY-1a-E2 exerts its anti-leukemic effects on HL-60 cells through a multi-pronged approach that includes the inhibition of cell proliferation, induction of cell cycle arrest, and the activation of programmed cell death (apoptosis).[3][4] Understanding these mechanisms is paramount for the development of this compound as a potential therapeutic.

Cell Cycle Dysregulation: CCY-1a-E2 has been shown to induce G2/M phase arrest in HL-60 cells.[3] This is a critical checkpoint in the cell division cycle that prevents cells with damaged DNA from proliferating. The compound's influence on the expression of key G2/M regulatory proteins, such as cyclin B, cyclin-dependent kinase 1 (CDK1), and cdc25C, underscores its targeted disruption of cell cycle progression.[4][5]

Induction of Apoptosis: A hallmark of effective anti-cancer agents is their ability to induce apoptosis. CCY-1a-E2 triggers apoptotic cell death in HL-60 cells through both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-dependent) pathways.[4] This is evidenced by the loss of mitochondrial membrane potential, the release of cytochrome c, and the altered expression of Bcl-2 family proteins (Bax and Bcl-2).[4] Furthermore, the activation of the Fas/CD95 death receptor pathway signifies a comprehensive apoptotic response.[4]

Experimental Workflow Overview

The following diagram illustrates the overarching experimental workflow for assessing the effects of CCY-1a-E2 on HL-60 cells.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis HL60_Culture HL-60 Cell Culture & Maintenance Cell_Seeding Cell Seeding for Specific Assays HL60_Culture->Cell_Seeding CCY1aE2_Prep CCY-1a-E2 Stock Solution Preparation Treatment Treatment with CCY-1a-E2 CCY1aE2_Prep->Treatment Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot

Caption: A streamlined workflow for the comprehensive analysis of CCY-1a-E2's effects on HL-60 cells.

Detailed Protocols

HL-60 Cell Culture and Maintenance

Rationale: Proper maintenance of HL-60 cells is fundamental to obtaining reliable and reproducible experimental results. These cells grow in suspension and require specific culture conditions to maintain their viability and characteristic morphology.[2][6]

Materials:

  • HL-60 cell line (ATCC® CCL-240™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (10,000 U/mL)

  • Humidified incubator (37°C, 5% CO₂)

  • Sterile cell culture flasks (T-25 or T-75)

  • Centrifuge

  • Hemocytometer or automated cell counter

Protocol:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% penicillin-streptomycin.

  • Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂.[6]

  • Keep the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Subculture the cells every 2-3 days by centrifuging the cell suspension at a low speed (e.g., 100-150 x g for 5 minutes) and resuspending the cell pellet in fresh, pre-warmed medium at a density of 1-2 x 10⁵ viable cells/mL.[6]

Preparation of CCY-1a-E2 Stock Solution

Rationale: The accurate preparation of the compound stock solution is critical for precise dosing in subsequent experiments. The choice of solvent and storage conditions should ensure the stability and solubility of the compound.

Materials:

  • CCY-1a-E2 (2-[(3-methoxybenzyl)oxy]benzaldehyde)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of CCY-1a-E2 (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • Immediately before use, thaw an aliquot and dilute it to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is crucial for determining the dose-dependent effects of CCY-1a-E2 on HL-60 cells.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed HL-60 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Treat the cells with a range of CCY-1a-E2 concentrations (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation:

CCY-1a-E2 Conc. (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100100100
0.1
1
5
10
25
Cell Cycle Analysis by Flow Cytometry

Rationale: To elucidate the mechanism of CCY-1a-E2-induced growth inhibition, cell cycle analysis is performed to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed HL-60 cells in 6-well plates at a density of 5 x 10⁵ cells/well.

  • Treat the cells with CCY-1a-E2 (e.g., 5 µM) and a vehicle control for 24 and 48 hours.

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

Data Presentation:

TreatmentTime (h)G0/G1 (%)S (%)G2/M (%)
Vehicle24
CCY-1a-E2 (5 µM)24
Vehicle48
CCY-1a-E2 (5 µM)48
Apoptosis Assay by Annexin V/PI Staining

Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide by cells with compromised membrane integrity.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed and treat HL-60 cells as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

TreatmentTime (h)Viable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle24
CCY-1a-E2 (5 µM)24
Vehicle48
CCY-1a-E2 (5 µM)48
Western Blot Analysis of Key Regulatory Proteins

Rationale: Western blotting is employed to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis, thereby providing molecular insights into the mechanism of action of CCY-1a-E2.

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat HL-60 cells as previously described.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathways affected by CCY-1a-E2 in HL-60 cells, leading to cell cycle arrest and apoptosis.

signaling_pathway cluster_cell_cycle G2/M Cell Cycle Arrest cluster_apoptosis Apoptosis CCY CCY-1a-E2 p21 p21 CCY->p21 Upregulates CycB_CDK1 Cyclin B / CDK1 CCY->CycB_CDK1 Upregulates cdc25C cdc25C CCY->cdc25C Upregulates Fas Fas/CD95 CCY->Fas Activates Bax Bax CCY->Bax Upregulates Bcl2 Bcl-2 CCY->Bcl2 Downregulates p21->CycB_CDK1 Inhibits Caspases Caspase Cascade Fas->Caspases Mito Mitochondria CytC Cytochrome c Mito->CytC Releases Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC->Caspases PARP PARP Cleavage Caspases->PARP

Caption: Proposed mechanism of CCY-1a-E2-induced G2/M arrest and apoptosis in HL-60 cells.

References

  • CCY-1a-E2 induces G2/M phase arrest and apoptotic cell death in HL-60 leukemia cells through cyclin. SciSpace. Available at: [Link].

  • CCY-1a-E2 induces G2/M phase arrest and apoptotic cell death in HL-60 leukemia cells through cyclin-dependent kinase 1 signaling and the mitochondria-dependent caspase pathway. Spandidos Publications. Available at: [Link].

  • Chemical structure of CCY-1a-E2. ResearchGate. Available at: [Link].

  • CCY-1a-E2 alters the expression of G2/M phase-associated proteins in... ResearchGate. Available at: [Link].

  • What are HL-60 cells used for in cell biology studies. Andor. Available at: [Link].

  • HL60. Wikipedia. Available at: [Link].

  • HL-60 Cell Line. Elabscience. Available at: [Link].

Sources

In Vivo Antileukemic Activity of 2-[(3-methoxybenzyl)oxy]benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzaldehyde Analog

The landscape of leukemia research is continually evolving, with a pressing need for novel therapeutic agents that exhibit both high efficacy and a favorable safety profile. Within this context, small molecules derived from natural products and their synthetic analogs have emerged as a promising avenue for drug discovery. One such compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde, also identified as CCY-1a-E2, has demonstrated significant antileukemic properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the in vivo evaluation of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals seeking to explore its therapeutic potential.

Our previous investigations have revealed that 2-[(3-methoxybenzyl)oxy]benzaldehyde is a potent inducer of apoptosis in human leukemia cell lines, such as HL-60, and murine leukemia WEHI-3 cells.[1] The compound was found to arrest the cell cycle at the G2/M phase and trigger programmed cell death, indicating a targeted mechanism of action against leukemic cells.[1] This guide will bridge the gap from these initial in vitro findings to a robust in vivo preclinical evaluation, detailing the necessary models, methodologies, and analytical approaches to ascertain the systemic antileukemic activity and tolerability of this promising compound.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-[(3-methoxyphenyl)methoxy]benzaldehyde[2]
Molecular Formula C15H14O3[2]
Molecular Weight 242.27 g/mol [2]
CAS Number 350693-45-7[2]

Preclinical In Vivo Leukemia Models: A Strategic Overview

The selection of an appropriate in vivo model is paramount for the successful evaluation of a novel antileukemic agent. The two primary categories of murine models used in leukemia research are syngeneic allograft models and human xenograft models.

  • Syngeneic Allograft Models: These models utilize the transplantation of murine leukemia cell lines into immunocompetent mice of the same genetic background. A key advantage is the presence of an intact immune system, which allows for the investigation of the interplay between the therapeutic agent, the tumor, and the host's immune response. The WEHI-3 murine leukemia cell line allografted into BALB/c mice is a well-established model for studying myeloid leukemia.[1]

  • Human Xenograft Models: In these models, human leukemia cell lines or patient-derived leukemia cells (Patient-Derived Xenografts or PDXs) are implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).[3][4][5] PDX models are particularly valuable as they retain the genetic and phenotypic heterogeneity of the original patient's tumor, offering a more clinically relevant platform for preclinical drug testing.[3][6]

The following diagram illustrates the general workflow for establishing and utilizing these in vivo leukemia models for drug efficacy studies.

G cluster_0 Model Establishment cluster_1 Therapeutic Intervention & Monitoring cell_culture Leukemia Cell Culture (e.g., WEHI-3, HL-60, or PDX cells) animal_model Animal Model Selection (e.g., BALB/c or Immunodeficient Mice) cell_culture->animal_model Select appropriate strain inoculation Cell Inoculation (Intravenous or Intraperitoneal) animal_model->inoculation Inject cells treatment Treatment Initiation (e.g., 2-[(3-methoxybenzyl)oxy]benzaldehyde) inoculation->treatment Allow for engraftment monitoring Disease Progression Monitoring (e.g., Bioluminescence Imaging, Blood Smears) treatment->monitoring endpoints Humane & Experimental Endpoints (e.g., Survival, Tumor Burden) monitoring->endpoints

Caption: General workflow for in vivo evaluation of antileukemic compounds.

Experimental Protocols

Protocol 1: In Vivo Antileukemic Efficacy in a Syngeneic Allograft Model

This protocol is based on the methodology used to evaluate 2-[(3-methoxybenzyl)oxy]benzaldehyde in a WEHI-3 murine leukemia model.[1]

1. Cell Culture and Animal Model:

  • Culture WEHI-3 murine myelomonocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Use male BALB/c mice (6-8 weeks old) for the allograft. Acclimatize the animals for at least one week before the experiment.

2. Leukemia Induction:

  • Harvest WEHI-3 cells in their exponential growth phase and wash them with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.
  • Inject each mouse intraperitoneally with 0.1 mL of the cell suspension (1 x 10^5 cells per mouse).

3. Treatment Regimen:

  • Prepare 2-[(3-methoxybenzyl)oxy]benzaldehyde in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
  • Randomly divide the mice into experimental groups (e.g., vehicle control, and different dose levels of the test compound).
  • Initiate treatment one day after leukemia cell inoculation. Administer the compound intraperitoneally once daily for a specified duration (e.g., 10 days).

4. Efficacy Assessment:

  • Survival Analysis: Monitor the mice daily for signs of morbidity and mortality. Record the date of death for each animal to generate Kaplan-Meier survival curves.
  • Spleen and Liver Weight: At the end of the study or upon euthanasia, carefully excise and weigh the spleen and liver. Leukemia progression is often associated with splenomegaly and hepatomegaly.
  • White Blood Cell (WBC) Count: Collect peripheral blood samples at regular intervals and at the study endpoint. Perform a complete blood count to determine the total WBC count and differential counts.

5. Data Analysis:

  • Analyze survival data using the log-rank test.
  • Compare organ weights and WBC counts between groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Protocol 2: Establishing and Monitoring a Patient-Derived Xenograft (PDX) Model with Bioluminescence Imaging

This protocol provides a framework for a more clinically relevant in vivo study using PDX cells and non-invasive imaging.

1. PDX Cell Preparation and Transduction:

  • Obtain cryopreserved primary acute myeloid leukemia (AML) patient cells.
  • Thaw the cells rapidly and culture them in a suitable medium supplemented with cytokines to maintain viability.[4]
  • For bioluminescence imaging (BLI), transduce the PDX cells with a lentiviral vector expressing firefly luciferase.[7][8] This allows for non-invasive, longitudinal monitoring of leukemia burden.[8]

2. Animal Model and Engraftment:

  • Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to ensure successful engraftment of human cells.[3]
  • Inject 1-5 x 10^6 transduced PDX cells intravenously (tail vein) into each mouse.

3. Bioluminescence Imaging (BLI) for Disease Monitoring:

  • Once a week, anesthetize the mice and administer D-luciferin (150 mg/kg) via intraperitoneal injection.[8]
  • Image the mice using an in vivo imaging system (e.g., IVIS Spectrum) to detect the bioluminescent signal.[7]
  • Quantify the total photon flux from regions of interest to measure the whole-body tumor burden.[8][9]

4. Therapeutic Intervention and Efficacy Evaluation:

  • Once a consistent bioluminescent signal is detected, randomize the mice into treatment groups.
  • Administer 2-[(3-methoxybenzyl)oxy]benzaldehyde or vehicle control according to the desired schedule and route.
  • Monitor the change in bioluminescent signal over time to assess the response to treatment. A decrease in signal indicates a reduction in leukemia burden.
  • Conduct survival analysis as described in Protocol 1.
  • At the end of the study, confirm leukemia engraftment in the bone marrow, spleen, and other organs by flow cytometry for human CD45+ cells.[4]

The following diagram illustrates the principle of bioluminescence imaging in a leukemia xenograft model.

G cluster_0 In Vivo Model cluster_1 Imaging Process cluster_2 Data Output mouse Immunodeficient Mouse with Luciferase-expressing Leukemia Cells luciferin Inject D-Luciferin (Substrate) mouse->luciferin reaction Luciferase + D-Luciferin + ATP + O2 -> Oxyluciferin + Light luciferin->reaction detection Detect Emitted Light with IVIS Spectrum reaction->detection image Bioluminescent Image (Heatmap of Light Intensity) detection->image quantification Quantification of Photon Flux (Tumor Burden) image->quantification

Caption: Principle of bioluminescence imaging for leukemia monitoring.

Expected Outcomes and Data Interpretation

The in vivo antileukemic activity of 2-[(3-methoxybenzyl)oxy]benzaldehyde has been demonstrated in a WEHI-3 allograft model.[1] The following table summarizes the key findings from this study.

ParameterControl Group2-[(3-methoxybenzyl)oxy]benzaldehyde Treated Group
Median Survival Time ShorterSignificantly Prolonged
Spleen Weight Increased (Splenomegaly)Significantly Reduced
Liver Weight Increased (Hepatomegaly)Significantly Reduced
White Blood Cell Count ElevatedSignificantly Lowered

These results indicate that 2-[(3-methoxybenzyl)oxy]benzaldehyde effectively inhibits leukemia progression in vivo, leading to improved survival and a reduction in disease-associated pathologies.[1]

Mechanism of Action: Insights into Apoptosis Induction

While the precise in vivo mechanism of action of 2-[(3-methoxybenzyl)oxy]benzaldehyde is still under investigation, in vitro studies provide valuable clues. The compound has been shown to induce apoptosis in leukemia cells.[1] This process is often mediated through the intrinsic or extrinsic apoptotic pathways. Benzaldehyde and its derivatives have been reported to induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[10][11]

The following diagram depicts a plausible signaling pathway for apoptosis induction by a benzaldehyde derivative, which could be relevant for 2-[(3-methoxybenzyl)oxy]benzaldehyde.

G compound 2-[(3-methoxybenzyl)oxy]benzaldehyde cell Leukemia Cell compound->cell ros Increased ROS Production cell->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative apoptotic signaling pathway for a benzaldehyde derivative.

Conclusion and Future Directions

2-[(3-methoxybenzyl)oxy]benzaldehyde has demonstrated compelling antileukemic activity in preclinical in vivo models. The protocols and application notes presented in this guide provide a robust framework for further investigation of this and other novel therapeutic candidates. Future studies should focus on elucidating the detailed in vivo mechanism of action, exploring its efficacy in a broader range of leukemia subtypes using PDX models, and conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize its therapeutic potential for clinical translation.

References

  • An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. Star Protocols. 2020;1(3):100156. [Link]

  • An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. ResearchGate. 2020. [Link]

  • In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. Experimental and Therapeutic Medicine. 2017;14(5):4525-4530. [Link]

  • Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy. STAR Protocols. 2023;4(1):102048. [Link]

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  • Advances in the application of patient-derived xenograft models in acute leukemia resistance. Journal of Translational Genetics and Genomics. 2023;7(2):142-161. [Link]

  • Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission. Journal of Hematology & Oncology. 2013;6:8. [Link]

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  • 2-Methoxyestradiol-induced apoptosis in human leukemia cells proceeds through a reactive oxygen species and Akt-dependent process. Oncogene. 2005;24(23):3797-809. [Link]

  • Requirement of reactive oxygen species generation in apoptosis of leukemia cells induced by 2-methoxyestradiol. Acta Pharmacologica Sinica. 2005;26(5):609-16. [Link]

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  • Guidelines for Establishing a Cancer Tumor Mouse Model for In Vivo Bioluminescence and Fluorescence Imaging. Spectral Instruments Imaging. N.d. [Link]

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  • Microarray data analysis of antileukemic action of Cinnamoylated benzaldehyde LQB-461 in Jurkat cell line. Molecular Biology Reports. 2024;51(1):159. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. 2021;26(16):4999. [Link]

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Sources

Application Notes and Protocols for the BALB/c Mouse WEHI-3 Allograft Model in Leukemia Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the BALB/c mouse WEHI-3 allograft model for preclinical leukemia research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies to ensure the generation of robust and reproducible results.

Introduction: The Scientific Rationale for the WEHI-3 Allograft Model

The WEHI-3 cell line, derived from a BALB/c mouse with spontaneous myelomonocytic leukemia, serves as a cornerstone for in vivo leukemia studies.[1] When allografted into immunocompetent BALB/c mice, these cells reliably induce a progressive leukemia that mirrors key aspects of human acute myeloid leukemia (AML), particularly the myelomonocytic subtype. This model is invaluable for investigating leukemia pathophysiology, evaluating novel therapeutic agents, and exploring the interplay between the host immune system and leukemic cells.[1][2]

Causality of Model Selection: The syngeneic nature of this model, using a BALB/c-derived cell line in BALB/c mice, is a critical experimental choice. It circumvents the need for immunodeficient hosts, thereby allowing for the study of potential immunomodulatory effects of novel therapeutics in the context of a complete and functional immune system.[3] This is a significant advantage over xenograft models that utilize human cell lines in immunodeficient mice.

The WEHI-3 induced leukemia is characterized by the infiltration of leukemic cells into hematopoietic organs, leading to significant enlargement of the spleen and liver (splenomegaly and hepatomegaly), as well as an increased white blood cell count.[4][5] These quantifiable and reproducible disease progression markers provide reliable endpoints for assessing therapeutic efficacy.

Core Protocols

WEHI-3 Cell Culture and Maintenance

Expert Insight: Maintaining the health and viability of the WEHI-3 cells is paramount for the reproducibility of the in vivo model. The following protocol is optimized for robust cell growth and consistent leukemogenic potential.

Protocol 2.1: WEHI-3 Cell Culture

StepProcedureCritical Parameters & Rationale
1 Media Preparation Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. The quality of FBS is critical for optimal cell growth.
2 Cell Thawing Rapidly thaw a cryopreserved vial of WEHI-3 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 125 x g for 5-7 minutes.[6] This removes the cryoprotectant which can be toxic to the cells.
3 Cell Seeding Resuspend the cell pellet in fresh complete medium and transfer to a T-75 culture flask. Maintain cell density between 2 x 10^5 and 2 x 10^6 viable cells/mL.[6]
4 Subculturing WEHI-3 cells grow in suspension with some adherent cells.[7] To subculture, gently aspirate the medium containing the suspension cells and transfer to a new flask. Adherent cells can be detached by gentle scraping.[7] Maintain the recommended cell density.
5 Incubation Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
Establishment of the WEHI-3 Allograft Model

Expert Insight: The route of administration and the number of cells injected are critical variables that influence the kinetics of leukemia development. Intravenous injection is the preferred method as it mimics the hematogenous spread of leukemia.

Protocol 2.2: Intravenous Injection of WEHI-3 Cells

StepProcedureCritical Parameters & Rationale
1 Animal Selection Use 6-8 week old male or female BALB/c mice. Acclimatize the animals for at least one week prior to the experiment.
2 Cell Preparation Harvest WEHI-3 cells in their exponential growth phase. Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%. Wash the cells once with sterile phosphate-buffered saline (PBS).
3 Cell Suspension Resuspend the cells in sterile PBS at a concentration of 3 x 10^7 cells/mL. This concentration allows for the injection of 3 x 10^6 cells in a 100 µL volume.
4 Injection Procedure Warm the mice under a heat lamp to dilate the tail veins. Place the mouse in a restraining device. Clean the tail with 70% ethanol. Using a 27-30 gauge needle, inject 100 µL of the cell suspension (3 x 10^6 cells) into the lateral tail vein.[8]
5 Post-injection Monitoring Monitor the mice for any immediate adverse reactions. Return the mice to their cages and monitor daily.

Monitoring Leukemia Progression and Therapeutic Efficacy

A multi-parametric approach is essential for a comprehensive assessment of disease progression and the effects of therapeutic interventions.

Survival Analysis

Expert Insight: Survival is a primary endpoint in preclinical oncology studies. Kaplan-Meier survival analysis is the standard method for visualizing and comparing survival outcomes between different treatment groups.

Data Presentation 3.1: Representative Kaplan-Meier Survival Curve

A typical survival curve for the WEHI-3 allograft model will show a median survival of approximately 20-30 days for untreated animals.[7] Effective therapeutic agents will result in a statistically significant increase in median survival.

ParameterControl GroupTreatment Group
Median Survival (days) ~25>35 (example)
Log-rank (Mantel-Cox) Test -p < 0.05 (example)
Spleen and Liver Weight Analysis

Expert Insight: Splenomegaly and hepatomegaly are hallmark features of WEHI-3 induced leukemia.[4][5] The weights of these organs at the experimental endpoint provide a quantitative measure of tumor burden.

Protocol 3.2: Organ Weight Measurement

  • At the experimental endpoint, humanely euthanize the mice.

  • Carefully dissect the spleen and liver.

  • Gently blot the organs to remove excess blood and weigh them individually.

  • Calculate the organ-to-body weight ratio to normalize for variations in animal size.

Data Presentation 3.2: Typical Organ Weight Changes

OrganNaive Mouse (approx.)WEHI-3 Bearing Mouse (approx.)
Spleen Weight (g) 0.10.5 - 1.5
Liver Weight (g) 1.0 - 1.52.0 - 3.0
Hematological Analysis

Expert Insight: Leukemia is a disease of the blood and bone marrow. Analyzing peripheral blood parameters provides a direct measure of the systemic disease burden.

Protocol 3.3: Blood Collection and Analysis

  • Collect peripheral blood from the tail vein or via cardiac puncture at the time of euthanasia.

  • Use EDTA-coated tubes to prevent coagulation.

  • Analyze the blood using an automated hematology analyzer to determine parameters such as white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin, and platelet count.

  • Prepare blood smears for morphological analysis of leukemic cells.

Data Presentation 3.3: Expected Hematological Changes

ParameterNaive MouseWEHI-3 Bearing Mouse
WBC Count (x10^9/L) 4-12>50
RBC Count (x10^12/L) 7-11Decreased
Hemoglobin (g/dL) 12-16Decreased
Platelets (x10^9/L) 800-1500Decreased
Flow Cytometry for Immunophenotyping

Expert Insight: Flow cytometry is a powerful tool for identifying and quantifying leukemic cells in various tissues. The selection of a specific antibody panel is crucial for distinguishing leukemic cells from normal hematopoietic cells.

Protocol 3.4: Flow Cytometric Analysis of Spleen and Bone Marrow

  • Prepare single-cell suspensions from the spleen and bone marrow.

  • Lyse red blood cells using an appropriate lysis buffer.

  • Stain the cells with a cocktail of fluorescently-labeled antibodies. A recommended panel for identifying WEHI-3 cells and monitoring immune cell populations includes:

    • Myeloid Markers: Mac-3 (CD107b), CD11b

    • T-cell Marker: CD3

    • B-cell Marker: CD19

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software, employing a gating strategy to identify the populations of interest.

Visualization 3.4: Gating Strategy for Flow Cytometry

G Start Total Cells Live Live Cells (Viability Dye-) Start->Live Gate on Viability Singlets Singlets Live->Singlets Gate on Singlets Leukocytes Leukocytes (CD45+) Singlets->Leukocytes Gate on CD45 Myeloid Myeloid Cells (CD11b+) Leukocytes->Myeloid Gate on CD11b Lymphocytes Lymphocytes Leukocytes->Lymphocytes Gate on SSC vs CD11b WEHI3 WEHI-3 Cells (Mac-3+) Myeloid->WEHI3 Gate on Mac-3 T_cells T-cells (CD3+) Lymphocytes->T_cells Gate on CD3 B_cells B-cells (CD19+) Lymphocytes->B_cells Gate on CD19 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 inhibits AKT->Proliferation Bax Bax Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of key signaling pathways in WEHI-3 leukemia.

Constitutively active signaling through pathways such as RAS/MEK/ERK and PI3K/AKT is a common feature in myeloid leukemias and is relevant to the WEHI-3 model. [9][10]These pathways promote cell proliferation and survival. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical role in regulating apoptosis, and the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members is often dysregulated in cancer. [4]

Ethical Considerations and Humane Endpoints

Trustworthiness: The ethical treatment of animals in research is a primary responsibility. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Protocol 5.1: Humane Endpoints

It is imperative to establish humane endpoints to minimize animal suffering. Mice should be monitored daily for clinical signs of distress, including:

  • Weight loss: >20% of initial body weight

  • Physical appearance: Hunched posture, ruffled fur, pale mucous membranes

  • Behavior: Lethargy, social isolation, labored breathing

  • Physical signs: Hind limb paralysis, abdominal distension

If any of these signs are observed, the animal should be humanely euthanized. Euthanasia should also be performed at the predetermined experimental endpoint.

Conclusion

The BALB/c mouse WEHI-3 allograft model is a robust and clinically relevant tool for preclinical leukemia research. By following the detailed protocols and data analysis strategies outlined in these application notes, researchers can generate high-quality, reproducible data to advance our understanding of leukemia and accelerate the development of novel therapeutics. The integration of multiple endpoints, including survival, organ weights, hematological parameters, and flow cytometry, provides a comprehensive assessment of therapeutic efficacy. Adherence to strict ethical guidelines ensures the humane treatment of animals throughout the research process.

References

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

  • Chou, C. C., et al. (2016). Synergistic inhibition of leukemia WEHI-3 cell growth by arsenic trioxide and Hedyotis diffusa Willd extract in vitro and in vivo. Oncology Letters, 12(3), 2095-2102. [Link]

  • Yang, H. L., et al. (2017). Toona sinensis Inhibits Murine Leukemia WEHI-3 Cells and Promotes Immune Response In Vivo. Integrative Cancer Therapies, 16(4), 570-579. [Link]

  • Cytion. (n.d.). WEHI-3 Cells. Retrieved from [Link]

  • Chen, Y. C., et al. (2014). Gan-Lu-Yin Inhibits Proliferation and Migration of Murine WEHI-3 Leukemia Cells and Tumor Growth in BALB/C Allograft Tumor Model. Evidence-Based Complementary and Alternative Medicine, 2014, 872013. [Link]

  • NIH Office of Animal Care and Use. (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow-cytometry Cell cycle analysis of WEHI-3B cell population after.... Retrieved from [Link]

  • Frontiers in Immunology. (2022). Leukemia's Next Top Model? Syngeneic Models to Advance Adoptive Cellular Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Kaplan-Meier survival curves of BALB/c mice with (A) subcu- taneously.... Retrieved from [Link]

  • Aldred, A. J., et al. (2002). Determination of a Humane Endpoint in the L1210 Model of Murine Leukemia. Contemporary Topics in Laboratory Animal Science, 41(2), 24-27. [Link]

  • Yang, J. S., et al. (2006). Diallyl disulfide inhibits WEHI-3 leukemia cells in vivo. Anticancer Research, 26(1A), 219-225. [Link]

  • Creative Bioarray. (n.d.). Establishment Protocol for Mouse Model of Granulomonocytic Leukemia (WEHI-3). Retrieved from [Link]

  • Frontiers in Oncology. (2021). Molecular Pathogenesis of Chronic Myelomonocytic Leukemia and Potential Molecular Targets for Treatment Approaches. Retrieved from [Link]

  • Bio-Rad. (n.d.). Murine No Compensation Panels. Retrieved from [Link]

  • Morton, D. B. (2000). Humane endpoints in animal experimentation for biomedical research: ethical, legal and practical aspects. Laboratory Animals, 34(3), 221-231. [Link]

  • BioHippo. (n.d.). Murine Leukemia cell line WEHI-3. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Retrieved from [Link]

  • PLOS ONE. (2017). Tumor volume and survival curves after rechallenge test. Retrieved from [Link]

  • ResearchGate. (n.d.). Survival curves of control mice, leukemia-induced mice (injected with.... Retrieved from [Link]

  • Fleischman Lab. (n.d.). Preparation of WEHI-Conditioned Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the Kaplan-Meier survival curves of the BALB/c mice.... Retrieved from [Link]

  • NC3Rs. (n.d.). Humane endpoints. Retrieved from [Link]

  • Chen, J. C., et al. (2005). Curcumin inhibits WEHI-3 leukemia cells in BALB/c mice in vivo. In Vivo, 19(4), 789-792. [Link]

Sources

Synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde for research purposes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Introduction

Substituted benzaldehydes are foundational building blocks in organic synthesis, serving as key intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] The specific substitution pattern of methoxy and benzyloxy groups can impart unique electronic and steric properties, making them valuable for creating complex molecular architectures. This document provides a comprehensive guide for the synthesis of this compound, a novel aromatic aldehyde.

The protocol herein is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It is based on the robust and well-established Williamson ether synthesis, a reliable method for forming the ether linkage. This guide offers a detailed, step-by-step experimental procedure, an explanation of the underlying chemical principles, characterization guidelines, and critical safety protocols.

Section 1: The Underlying Chemistry: Williamson Ether Synthesis

The synthesis of this compound is achieved via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers.[2] It proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

The Mechanism involves three key steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of a phenol (in this case, 2-hydroxy-3-methoxybenzaldehyde), forming a highly reactive phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon atom of an organohalide (3-methoxybenzyl chloride).

  • Displacement: The attack occurs from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral. In this concerted step, the new carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks.[2]

For this synthesis, the reaction is between the phenoxide of 2-hydroxy-3-methoxybenzaldehyde and the primary benzylic halide, 3-methoxybenzyl chloride. This combination is ideal for the SN2 pathway, as primary halides are highly susceptible to nucleophilic attack and less prone to competing elimination reactions.[5]

Diagram: General Mechanism of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH (Phenol) RO- R-O⁻ ROH->RO- Deprotonation Base Base (e.g., K₂CO₃) H-Base+ HB⁺ R'X R'-X (Alkyl Halide) TransitionState [R-O···R'···X]⁻ (Transition State) RO-->TransitionState Backside Attack ROR' R-O-R' (Ether Product) TransitionState->ROR' X- X⁻ (Leaving Group)

Caption: The SN2 mechanism of the Williamson ether synthesis.

Rationale for Reagent Selection
  • Base (Potassium Carbonate, K₂CO₃): A moderately weak base like potassium carbonate is ideal for deprotonating phenols. It is strong enough to form the phenoxide but not so strong as to cause unwanted side reactions. It is also inexpensive, easy to handle (non-hygroscopic compared to hydroxides), and its byproducts are easily removed during workup.[3][6][7]

  • Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is an excellent choice. It readily dissolves both the ionic phenoxide intermediate and the organic halide. Crucially, it does not participate in hydrogen bonding, which would solvate and stabilize the nucleophile, thereby reducing its reactivity. This enhances the rate of the SN2 reaction.[2][8]

Section 2: Experimental Protocol

This protocol details the synthesis of this compound from 2-hydroxy-3-methoxybenzaldehyde and 3-methoxybenzyl chloride.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
2-Hydroxy-3-methoxybenzaldehydeC₈H₈O₃152.151.00 g6.57Starting Material
3-Methoxybenzyl chlorideC₈H₉ClO156.611.13 g7.23 (1.1 eq)Electrophile
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.82 g13.14 (2.0 eq)Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-Solvent
Ethyl AcetateC₄H₈O₂88.11~150 mL-Extraction Solvent
Deionized WaterH₂O18.02~150 mL-Wash
Brine (Saturated NaCl)NaCl(aq)-~50 mL-Wash
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying Agent

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), beakers, and graduated cylinders.

Experimental Workflow Diagram

experimental_workflow A 1. Setup & Inert Atmosphere Add phenol, K₂CO₃, and DMF to flask. Flush with Nitrogen. B 2. Add Reagent Add 3-methoxybenzyl chloride dropwise at room temperature. A->B C 3. Reaction Heat mixture to 80 °C for 4-6 hours. Monitor progress via TLC. B->C D 4. Work-up: Quench & Extract Cool to RT, pour into water. Extract with Ethyl Acetate (3x). C->D E 5. Wash & Dry Wash organic layers with water, then brine. Dry over anhydrous MgSO₄. D->E F 6. Isolate Crude Product Filter drying agent. Concentrate via rotary evaporation. E->F G 7. Purify Purify by column chromatography (Silica gel, Hexane:EtOAc gradient). F->G H 8. Characterize Analyze pure fractions by NMR and MS. Yield calculation. G->H

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methoxybenzaldehyde (1.00 g, 6.57 mmol) and anhydrous potassium carbonate (1.82 g, 13.14 mmol).

  • Solvent Addition: Add 20 mL of dry N,N-Dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Fit the flask with a condenser and flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: While stirring at room temperature, add 3-methoxybenzyl chloride (1.13 g, 7.23 mmol) to the mixture dropwise using a syringe.

  • Heating: Heat the reaction mixture to 80 °C using a heating mantle.

  • Monitoring: Allow the reaction to stir at 80 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-hydroxy-3-methoxybenzaldehyde) is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 100 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Section 3: Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show distinct peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons (multiple signals between 6.8-7.5 ppm), the benzylic -CH₂- protons (a singlet around 5.1 ppm), and the two methoxy -OCH₃ groups (two singlets around 3.8 ppm).
¹³C NMR The spectrum should confirm the presence of all 15 carbon atoms, including the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), the benzylic carbon (~70 ppm), and the methoxy carbons (~56 ppm).
Mass Spec (MS) The mass spectrum (e.g., ESI+) should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product (C₁₅H₁₄O₃, MW = 242.27 g/mol ).

Section 4: Safety and Handling

It is imperative to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Hydroxy-3-methoxybenzaldehyde: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[9][10]

  • 3-Methoxybenzyl chloride: Highly Corrosive and a Lachrymator. Causes severe skin burns and eye damage.[11][12][13] It is moisture-sensitive and should be handled under an inert atmosphere.[12] Incompatible with bases, alcohols, and oxidizing agents.[11] Store refrigerated.[11]

  • Potassium Carbonate: May cause skin and eye irritation.

  • N,N-Dimethylformamide (DMF): A potential skin and eye irritant. It is a suspected teratogen and should be handled with extreme caution.

  • Ethyl Acetate / Hexanes: Highly flammable liquids. Keep away from ignition sources.

Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Section 5: Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By employing the Williamson ether synthesis with carefully selected reagents and conditions, researchers can obtain this valuable chemical intermediate in good yield and purity. Adherence to the described experimental and safety procedures is essential for a successful and safe synthesis.

References

  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from Filo. [Link]

  • Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from Vedantu. [Link]

  • Nguyen, T. P. T., et al. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. [Link]

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Application Notes and Protocols for 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Strategic Intermediate for Bioactive Isoflavonoids

3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde is a bespoke chemical intermediate designed for advanced organic synthesis. Its structure, featuring a strategically protected ortho-hydroxyl group, makes it an ideal precursor for constructing complex molecular architectures where precise control of reactivity is paramount. The primary and most significant application of this aldehyde is in the synthesis of bioactive isoflavonoids, a class of compounds extensively studied for their therapeutic potential.

Notably, it serves as a key building block in the total synthesis of Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one). Formononetin is a prominent phytoestrogen and a bioactive isoflavone found in plants like red clover (Trifolium pratense) and Astragalus membranaceus.[1][2] It has garnered significant attention in drug discovery for its potential anticancer, neuroprotective, and anti-inflammatory properties.[1][3][4]

This guide provides detailed protocols and expert insights into the application of this compound as a cornerstone for an efficient and controlled synthesis of Formononetin and related chalcone intermediates.

Overall Synthetic Strategy: From Protected Aldehyde to Bioactive Isoflavone

The synthesis of Formononetin from this compound is a multi-step process that leverages classic organic reactions. The core strategy involves:

  • Controlled Aldol Condensation: A base-catalyzed Claisen-Schmidt condensation between the title aldehyde and a substituted acetophenone to form a protected 2'-hydroxychalcone backbone. The 3-methoxybenzyl protecting group is critical here, as it prevents the free 2'-hydroxyl group from interfering with the base-catalyzed reaction.

  • Oxidative Rearrangement and Cyclization: The resulting chalcone undergoes an oxidative rearrangement to form the characteristic chromen-4-one (isoflavone) core.

  • Deprotection: The final step involves the cleavage of the 3-methoxybenzyl ether to unveil the free 7-hydroxyl group of Formononetin.

The entire workflow is designed for high fidelity and control at each synthetic step.

G cluster_0 Phase 1: Chalcone Synthesis cluster_1 Phase 2: Isoflavone Formation cluster_2 Phase 3: Final Product A This compound C Protected 2'-Hydroxychalcone A->C Claisen-Schmidt Condensation B 1-(4-methoxyphenyl)ethanone B->C Base (KOH), Ethanol D Protected Formononetin C->D Oxidative Rearrangement E Formononetin (Final Product) D->E Deprotection (e.g., Hydrogenolysis)

Caption: Overall workflow for the synthesis of Formononetin.

Application Protocol 1: Synthesis of (E)-1-(2-((3-methoxybenzyl)oxy)-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Protected Chalcone Intermediate)

This protocol details the Claisen-Schmidt condensation to synthesize the core chalcone structure. This reaction is a cornerstone of flavonoid chemistry.[5][6]

Scientific Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone.[7] In this specific application, the enolate of 1-(4-methoxyphenyl)ethanone, formed by the action of a base like potassium hydroxide (KOH), acts as a nucleophile. It attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[8] The use of an alcoholic solvent like ethanol is standard as it effectively solubilizes the reactants and the base.[6]

Detailed Experimental Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add 1-(4-methoxyphenyl)ethanone (1.05 eq).

    • Dissolve the starting materials in absolute ethanol (approx. 10 mL per mmol of aldehyde). Stir at room temperature until a homogenous solution is formed.

  • Initiation of Condensation:

    • Prepare a solution of potassium hydroxide (KOH, 3.0 eq) in a minimal amount of water or ethanol.

    • Slowly add the KOH solution dropwise to the stirring mixture of the aldehyde and ketone at room temperature. A color change to deep yellow or orange is typically observed, indicating the formation of the chalcone chromophore.

  • Reaction Monitoring and Completion:

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as hexane:ethyl acetate (e.g., 7:3 v/v). The product will appear as a new, less polar spot compared to the starting aldehyde.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing cold water (approx. 100 mL).

    • Acidify the mixture by slowly adding cold 1 M hydrochloric acid (HCl) until the pH is ~5-6. This neutralizes the excess base and precipitates the crude product.

    • Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or methanol to yield the pure protected chalcone as a crystalline solid.

    • If recrystallization is insufficient, purification via column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.[6]

Data Summary & Expected Results
ParameterValue/ConditionRationale
Stoichiometry Aldehyde:Ketone:Base (1.0 : 1.05 : 3.0)A slight excess of the ketone can drive the reaction to completion. Sufficient base is crucial for enolate formation.
Solvent Absolute EthanolExcellent solvent for reactants and base, commonly used in Claisen-Schmidt reactions.[6]
Temperature Room Temperature (20-25 °C)Sufficient for the condensation and subsequent dehydration without promoting side reactions. Lower temperatures (0°C) can also be used.[7]
Reaction Time 12-24 hoursTypical duration for achieving high conversion at room temperature.[6]
Expected Yield 80-95%High yields are characteristic of this reaction when driven to completion.[5]
Expected Appearance Yellow to Orange Crystalline SolidThe extended π-conjugation in the chalcone core gives it a characteristic color.

Application Protocol 2: Synthesis of Formononetin via Oxidative Cyclization and Deprotection

This section outlines the conversion of the chalcone intermediate into the final bioactive isoflavone, Formononetin.

Scientific Principle: From Chalcone to Isoflavone

The conversion of a 2'-hydroxychalcone to an isoflavone is a key step that involves an oxidative rearrangement. A classic method involves the use of thallium(III) nitrate (TTN), which effects an aryl migration to form the isoflavone skeleton. However, due to the high toxicity of thallium salts, alternative methods are often sought. One such greener approach involves an initial epoxidation of the chalcone double bond followed by a base- or acid-catalyzed rearrangement.

Following the formation of the protected isoflavone core, the 3-methoxybenzyl ether must be cleaved. This is reliably achieved through catalytic hydrogenolysis. Gaseous hydrogen with a palladium on carbon (Pd/C) catalyst cleaves the benzylic C-O bond, releasing the free phenol and 3-methoxytoluene as a byproduct. This method is highly efficient and clean.

Caption: Key transformations from chalcone to Formononetin.

Detailed Experimental Protocol

Part A: Oxidative Cyclization (Illustrative Example)

  • Epoxidation:

    • Dissolve the protected chalcone (1.0 eq) from Protocol 1 in a mixture of methanol and acetone (e.g., 4:1 v/v).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add aqueous sodium hydroxide (2 M, 2.0 eq) followed by the dropwise addition of hydrogen peroxide (30% w/w, 2.0 eq), keeping the temperature below 10 °C.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the chalcone.

    • Upon completion, dilute with water and extract the epoxide product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Rearrangement to Protected Formononetin:

    • Dissolve the crude epoxide in anhydrous dichloromethane (DCM).

    • Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the protected Formononetin.

Part B: Deprotection to Yield Formononetin

  • Reaction Setup:

    • In a hydrogenation flask, dissolve the protected Formononetin (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.

    • Add palladium on carbon (10% Pd/C, ~5-10 mol% by weight).

    • Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Hydrogenolysis:

    • Stir the mixture vigorously under a positive pressure of hydrogen (typically using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Isolation and Purification:

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude Formononetin can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product as a white or off-white solid.

References

  • Synthesis of porphyrin-formononetin derivatives and their anti-tumor activity studies. (2025). Molecular Diversity.
  • Synthesis of Formononetin Analogs. (2025).
  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). PubMed Central.
  • An Alternative Pathway for Formononetin Biosynthesis in Pueraria lob
  • Application Notes and Protocols for the Synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone. (2025). Benchchem.
  • Natural sources of Formononetin. (n.d.).
  • Method for synthesizing 3-methoxybenzaldehyde. (n.d.).
  • Synthesis, characterization and biological evaluation of three derivatives of 2-hydroxychalcones. (2019). Journal of Applied Sciences and Environmental Management.
  • An optimized method for synthesis of 2'hydroxy chalcone. (n.d.). Asian Journal of Research in Chemistry.
  • 3-Methoxybenzaldehyde | C8H8O2. (n.d.). PubChem.
  • The chemical structure of formononetin. (n.d.).
  • Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde. This molecule is a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and complex organic structures. The synthesis, primarily achieved through a Williamson ether synthesis, is robust yet susceptible to specific challenges that can impact yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple procedural outline to provide in-depth, field-proven insights into the reaction's nuances. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative chemical principles. Our goal is to empower you to not only successfully synthesize the target compound but also to effectively troubleshoot any issues that may arise.

Reaction Overview & Mechanism

The synthesis of this compound is a classic example of the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

The core transformation involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) is deprotonated by a base to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride leaving group to form the desired ether linkage.

Because this is an SN2 reaction, its success is highly dependent on factors that favor this pathway, such as the use of a primary or benzylic halide and a polar aprotic solvent.[3][4]

Williamson_Ether_Synthesis Figure 1. Reaction Mechanism cluster_reactants Reactants cluster_products Products R1 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) I1 Phenoxide Ion (Nucleophile) R1->I1 R2 3-Methoxybenzyl chloride P1 This compound R2->P1 P2 Chloride Ion R2->P2 Displacement I1->P1 Sₙ2 Attack Base Base (e.g., K₂CO₃) Base->R1

Figure 1. Reaction Mechanism.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction has stalled or shows very low conversion by TLC analysis. What are the likely causes and solutions?

This is one of the most common issues and typically points to a problem with one of the core reaction components or conditions.

Answer:

A stalled reaction can be traced back to several factors related to reagents and reaction environment. Let's diagnose them systematically.

  • Cause A: Inactive Base or Incomplete Deprotonation

    • Diagnosis: Potassium carbonate (K₂CO₃) is hygroscopic and can absorb atmospheric moisture, reducing its efficacy. For phenols, which are moderately acidic, a sufficiently strong and active base is crucial.[4]

    • Solution:

      • Use Finely Powdered, Dry Base: Grind your K₂CO₃ using a mortar and pestle and dry it in an oven (120-130 °C) for several hours before use.[5]

      • Consider an Alternative Base: For small-scale reactions where you need to ensure complete deprotonation, sodium hydride (NaH, 60% dispersion in mineral oil) is a powerful alternative.[4][6] However, NaH is flammable and requires strictly anhydrous solvents (like dry DMF) and an inert atmosphere (N₂ or Argon).

  • Cause B: Presence of Water

    • Diagnosis: The Williamson ether synthesis is sensitive to water. Water can consume the base and protonate the phenoxide intermediate, quenching its nucleophilicity. Your solvent (e.g., DMF, Acetone) or starting o-vanillin may contain residual moisture.

    • Solution:

      • Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous solvent or dry the solvent over molecular sieves.

      • Dry Starting Materials: If the o-vanillin is not fully dry, consider drying it under vacuum.

  • Cause C: Insufficient Thermal Energy

    • Diagnosis: SN2 reactions have an activation energy barrier that must be overcome. While some reactions proceed at room temperature, this specific etherification often requires heating to achieve a reasonable rate.[7]

    • Solution:

      • Increase Temperature: Gently heat the reaction mixture to 50-80 °C and monitor the progress by TLC every hour. Refluxing in acetone or DMF is a common strategy.

      • Add a Catalyst: Incorporating a catalytic amount of sodium or potassium iodide (NaI or KI) can accelerate the reaction. The iodide displaces the chloride on the benzyl halide in-situ (Finkelstein reaction) to form the more reactive benzyl iodide, which is then consumed by the phenoxide.[3][8]

  • Cause D: Degraded Alkylating Agent

    • Diagnosis: 3-Methoxybenzyl chloride is a reactive benzylic halide and can degrade upon prolonged storage, especially if exposed to moisture, leading to hydrolysis into the corresponding alcohol.

    • Solution: Check the purity of the 3-methoxybenzyl chloride by ¹H NMR or use a freshly purchased bottle. Store it in a cool, dry place.[9]

Question 2: My TLC plate shows the formation of my product, but there's a significant side product spot. What is it and how can I prevent it?

The formation of side products is often a result of competing reaction pathways. Identifying the likely culprit is key to optimizing selectivity.

Answer:

In this synthesis, the most probable side reaction is C-alkylation, a known issue with phenoxide nucleophiles.

  • Primary Cause: C-Alkylation vs. O-Alkylation

    • Diagnosis: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1][7] While reaction at the oxygen (O-alkylation) gives the desired ether, reaction at the ring (C-alkylation) leads to a carbon-carbon bond, resulting in an undesired isomer.

    • Mechanism of Control: The selectivity between O- and C-alkylation is heavily influenced by the solvent.[7]

      • Polar aprotic solvents (like DMF, DMSO, acetonitrile) are excellent at solvating the counter-ion (e.g., K⁺) but do not strongly solvate the phenoxide nucleophile. This leaves the oxygen atom, with its high charge density, more exposed and reactive, thus favoring O-alkylation .[4]

      • Polar protic solvents (like ethanol or water) would solvate the oxygen atom through hydrogen bonding, hindering its reactivity and relatively favoring C-alkylation.

    • Solution:

      • Solvent Choice is Critical: Ensure you are using a high-quality, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). This is the most effective way to direct the reaction toward the desired O-alkylation product.[7]

      • Temperature Control: While higher temperatures increase the overall reaction rate, they can sometimes decrease selectivity. Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., 50-60 °C) to minimize side reactions.[7]

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow Start Problem: Low or No Product Yield Check_Base Is the base active and dry? Start->Check_Base Check_Moisture Are reagents and solvent anhydrous? Start->Check_Moisture Check_Temp Is the reaction temperature sufficient? Start->Check_Temp Check_Reagent Is the 3-methoxybenzyl chloride pure? Start->Check_Reagent Solution_Base Action: Use freshly dried, powdered K₂CO₃ or switch to NaH (anhydrous). Check_Base->Solution_Base If NO Solution_Moisture Action: Use anhydrous grade solvent. Dry starting materials. Check_Moisture->Solution_Moisture If NO Solution_Temp Action: Increase temperature to 50-80 °C. Add catalytic KI. Check_Temp->Solution_Temp If NO Solution_Reagent Action: Verify purity by NMR. Use a new bottle. Check_Reagent->Solution_Reagent If NO

Figure 2. Troubleshooting Workflow.

Frequently Asked Questions (FAQs)

Q1: What are the optimal molar ratios for the reactants?

A: A good starting point is to use a slight excess of the base and the alkylating agent. A typical ratio is 1.0 equivalent of 2-hydroxy-3-methoxybenzaldehyde, 1.1-1.2 equivalents of 3-methoxybenzyl chloride, and 1.5-2.0 equivalents of potassium carbonate. The excess base ensures complete deprotonation, while the slight excess of the chloride drives the reaction to completion.

Q2: Can I use 3-methoxybenzyl bromide instead of the chloride?

A: Yes. In an SN2 reaction, the leaving group ability is I > Br > Cl > F. Therefore, 3-methoxybenzyl bromide would be a more reactive alkylating agent than the chloride and may allow for lower reaction temperatures or shorter reaction times. However, benzyl bromides are often more expensive and can be more lachrymatory.

Q3: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the starting o-vanillin, the 3-methoxybenzyl chloride, and a co-spot of both alongside your reaction mixture. The reaction is complete when the o-vanillin spot has been completely consumed. The product will be a new, less polar spot on the TLC plate.

Q4: What is the best procedure for product purification?

A: The product is a solid at room temperature.[6] A standard purification involves:

  • Workup: After the reaction is complete, cool the mixture and pour it into a large volume of cold water. This will precipitate the crude product and dissolve the inorganic salts (K₂CO₃, KCl).

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove any remaining salts.

  • Recrystallization: The most effective method for purification is recrystallization. Ethanol is a commonly reported and effective solvent for this purpose.[6] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

Quantitative Data Summary

ParameterRecommended ValueRationale & Notes
Stoichiometry
o-Vanillin1.0 eqLimiting reagent.
3-Methoxybenzyl Chloride1.1 - 1.2 eqSlight excess to ensure full conversion of the limiting reagent.
Base (K₂CO₃)1.5 - 2.0 eqExcess ensures complete deprotonation of the phenol.
Catalyst (KI)0.1 eq (optional)Catalyzes the reaction by forming the more reactive iodide in situ.[8]
Reaction Conditions
SolventDMF, Acetone, AcetonitrilePolar aprotic solvents are essential to favor O-alkylation and accelerate the SN2 rate.[4][7]
Temperature50 - 80 °C (or reflux)Provides sufficient energy to overcome the activation barrier. Monitor to avoid side reactions.[7]
Reaction Time2 - 8 hoursHighly dependent on temperature and scale. Monitor by TLC.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted based on your specific laboratory equipment and safety procedures.

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • 3-methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask (enough to create a stirrable slurry, approx. 5-10 mL per gram of o-vanillin).

  • Begin stirring the mixture. Add 3-methoxybenzyl chloride (1.1 eq) to the flask via syringe.

  • Heat the reaction mixture to 60-70 °C using an oil bath.

  • Maintain stirring at this temperature and monitor the reaction progress every 60 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting o-vanillin is no longer visible by TLC (typically 3-6 hours), turn off the heat and allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water (approx. 10x the volume of DMF used), while stirring vigorously. A precipitate should form.

  • Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration. Wash the solid in the funnel with several portions of deionized water.

  • Allow the solid to air-dry on the filter paper.

  • Purify the crude product by recrystallization from hot ethanol. Filter the hot solution if any insoluble impurities remain.

  • Allow the ethanolic solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

References

  • Williamson ether synthesis - Wikipedia. [Link: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • Common side reactions in the Williamson synthesis of ethers - Benchchem. [Link: https://www.benchchem.com/blog/common-side-reactions-in-the-williamson-synthesis-of-ethers/]
  • Williamson Ether Synthesis - Utah Tech University. [Link: https://chem.utahtech.edu/wp-content/uploads/sites/114/2019/09/2320-Williamson-Ether-Synthesis.pdf]
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations - OUCI. [Link: https://ouci.dntb.gov.ua/en/works/CN-46-111566/]
  • (A): Alkylation of the vanillin moiety through the hydroxyl functional group - ResearchGate. [Link: https://www.researchgate.net/figure/A-Alkylation-of-the-vanillin-moiety-through-the-hydroxyl-functional-group-B_fig1_358999975]
  • Williamson Ether Synthesis. [Link: https://www.cpp.edu/~sllayden/courses/che202/documents/CHE202_Exp_11_Williamson_Ether_Synthesis_Phenacetin.pdf]
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3410507/]
  • Williamson Ether Synthesis. [Link: https://www.scientificpublication.in/index.php/storage/2022/09/Name-Reactions-in-Organic-Synthesis-431-434.pdf]
  • Williamson Ether Synthesis - Chemistry Steps. [Link: https://www.chemistrysteps.com/williamson-ether-synthesis/]
  • Benzaldehyde, m-methoxy - Organic Syntheses Procedure. [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0555]
  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. [Link: https://www.semanticscholar.org/paper/An-improved-Williamson-ether-synthesis-using-phase-Freedman-Dubois/f80f688849b38030230f89d533b379965d1d605c]
  • Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane. [Link: https://www.researchgate.net/figure/Scheme-of-the-investigated-reaction-O-alkylation-of-vanillin-with-1-bromobutane_fig1_357876798]
  • Predicted mechanism for O-alkylated reactions of vanillin (I) - ResearchGate. [Link: https://www.researchgate.net/figure/Predicted-mechanism-for-O-alkylated-reactions-of-vanillin-I_fig2_365922002]
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Williamson Ether Synthesis - J&K Scientific LLC. [Link: https://www.jk-sci.com/williamson-ether-synthesis]
  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents. [Link: https://patents.google.
  • CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents. [Link: https://patents.google.
  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent - ResearchGate. [Link: https://www.researchgate.
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - Frontiers. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2022.941474/full]
  • 3-Methoxybenzyl chloride 97 824-98-6 - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/209384]
  • The Williamson Ether Synthesis - Organic Chemistry Tutor. [Link: https://www.organicchemistrytutor.com/topic/williamson-ether-synthesis/]
  • (ii) Preparation of 3-(p-methoxybenzyloxy)benzaldehyde - PrepChem.com. [Link: https://www.prepchem.com/synthesis-of-3-p-methoxybenzyloxy-benzaldehyde]

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Technical Support Center: Synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a higher success rate and yield.

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of a substituted phenol with an alkyl halide in the presence of a base.[1] While the reaction appears straightforward, several factors can influence its outcome. This guide will delve into the nuances of this synthesis, providing expert insights to navigate potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in a Williamson ether synthesis can be attributed to several factors, often revolving around incomplete reactions or the prevalence of side reactions.[2]

  • Incomplete Deprotonation of the Phenol: The reaction initiates with the deprotonation of the hydroxyl group on 2-hydroxy-3-methoxybenzaldehyde to form a phenoxide ion. If the base used is not strong enough, this equilibrium will not fully favor the phenoxide, leading to a significant amount of unreacted starting material.[3]

  • Purity of Reagents and Solvents: The presence of water in the reaction mixture can be detrimental. Moisture can react with the base, reducing its effectiveness, and can also hydrolyze the alkyl halide.[4] Using anhydrous solvents and ensuring the dryness of all glassware is critical.

  • Reaction Time and Temperature: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[5] Typical temperatures range from 50 to 100°C, with reaction times of 1 to 8 hours. Insufficient heating or a shortened reaction time may result in an incomplete reaction.[5]

  • Side Reactions: The most common side reaction is the elimination (E2) of the alkyl halide, which is competitive with the desired substitution (SN2) reaction.[2]

Q2: I am observing the formation of an unknown byproduct. What could it be?

The most likely byproduct is the result of an elimination reaction of the 3-methoxybenzyl halide. Instead of acting as a nucleophile, the phenoxide can act as a base, abstracting a proton from the benzylic position of the alkyl halide, leading to the formation of an alkene.[2]

Another possibility, though less common in this specific synthesis, is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the benzene ring.[5] While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to the formation of a carbon-carbon bond instead of the desired ether linkage.[6]

Q3: How can I minimize the formation of the elimination byproduct?

Minimizing the E2 elimination side reaction is crucial for maximizing the yield of the desired ether.

  • Choice of Alkyl Halide: The structure of the alkyl halide plays a significant role. Primary alkyl halides are much more susceptible to SN2 attack and less prone to elimination.[2] Fortunately, 3-methoxybenzyl halide is a primary benzylic halide, which is generally reactive towards substitution.

  • Reaction Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.[2] However, the temperature must be high enough for the reaction to proceed at a practical rate. Optimization of the reaction temperature is key.

  • Choice of Base: While a strong base is needed for deprotonation, an excessively strong or sterically hindered base can favor elimination.[7] For this synthesis, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used.[3]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting materials (2-hydroxy-3-methoxybenzaldehyde and 3-methoxybenzyl halide).

  • The isolated yield of the desired product is minimal.

dot

start Low/No Product check_base Is the base strong enough? start->check_base check_conditions Are reaction conditions (time, temp) adequate? check_base->check_conditions Yes solution_base Use a stronger base (e.g., NaH). check_base->solution_base No check_reagents Are reagents and solvents pure and dry? check_conditions->check_reagents Yes solution_conditions Increase reaction time and/or temperature. check_conditions->solution_conditions No solution_reagents Use anhydrous solvents and dry glassware. check_reagents->solution_reagents No

Caption: Troubleshooting Low Yield.

Detailed Troubleshooting Steps:

  • Verify Base Strength and Stoichiometry:

    • Rationale: Incomplete deprotonation of the phenol is a common reason for low conversion. The pKa of the phenolic proton in 2-hydroxy-3-methoxybenzaldehyde needs to be considered when selecting a base.

    • Action: If using a weaker base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH).[8] Ensure at least one equivalent of the base is used.

  • Optimize Reaction Conditions:

    • Rationale: The rate of an S(_N)2 reaction is dependent on both time and temperature.[5]

    • Action: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Similarly, extend the reaction time. Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields.[5]

  • Ensure Anhydrous Conditions:

    • Rationale: Water will consume the base and can hydrolyze the alkylating agent.[4]

    • Action: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Significant Byproduct Formation (Likely Elimination)

Symptoms:

  • TLC or LC-MS analysis shows a significant peak corresponding to a byproduct.

  • The isolated yield of the desired ether is reduced, and purification is complicated.

dot

start Byproduct Formation check_temp Is the reaction temperature too high? start->check_temp check_base_sterics Is the base too sterically hindered? check_temp->check_base_sterics No solution_temp Lower the reaction temperature. check_temp->solution_temp Yes check_solvent Is the solvent appropriate? check_base_sterics->check_solvent No solution_base Use a less sterically hindered base. check_base_sterics->solution_base Yes solution_solvent Use a polar aprotic solvent (e.g., DMF, Acetonitrile). check_solvent->solution_solvent No

Caption: Minimizing Byproduct Formation.

Detailed Troubleshooting Steps:

  • Adjust Reaction Temperature:

    • Rationale: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[2]

    • Action: Reduce the reaction temperature. It is a balance; the temperature should be low enough to disfavor elimination but high enough to allow the substitution reaction to proceed at a reasonable rate.

  • Evaluate the Base:

    • Rationale: Sterically bulky bases are more likely to act as a base for elimination rather than as a nucleophile for substitution.[7]

    • Action: If a sterically hindered base is being used, switch to a smaller, non-nucleophilic base like potassium carbonate or sodium hydride.

  • Solvent Selection:

    • Rationale: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to participate in the SN2 reaction.[2][5] Protic solvents can solvate the nucleophile, reducing its reactivity.[5]

    • Action: If using a protic or nonpolar solvent, switch to a polar aprotic solvent.

  • Consider a Phase Transfer Catalyst:

    • Rationale: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide, can facilitate the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the reaction occurs.[9] This can enhance the rate of the desired SN2 reaction and can be carried out under milder conditions.[9][10]

    • Action: Add a catalytic amount of a suitable phase-transfer catalyst to the reaction mixture. This is particularly useful when using a carbonate base.[9]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

dot

A 1. Deprotonation (Phenol + Base in Solvent) B 2. Alkylation (Add Alkyl Halide) A->B C 3. Reaction Monitoring (TLC/LC-MS) B->C D 4. Work-up (Quench, Extract) C->D E 5. Purification (Column Chromatography) D->E F Product E->F

Caption: Experimental Workflow.

1. Phenoxide Formation:

  • In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate, 1.5 eq.).

2. Alkylation:

  • To the stirring suspension, add 3-methoxybenzyl halide (1.1 eq.).

  • Heat the reaction mixture to a temperature between 60-80°C.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

4. Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Comparison of Common Bases for Williamson Ether Synthesis

BaseFormulaRelative StrengthTypical SolventsKey Considerations
Potassium CarbonateK₂CO₃ModerateAcetonitrile, DMFOften requires a phase-transfer catalyst for optimal results.
Sodium HydroxideNaOHStrongDMF, DMSOCan be effective, but ensure anhydrous conditions.
Sodium HydrideNaHVery StrongTHF, DMFHighly effective for deprotonation, but moisture-sensitive and requires careful handling.[8]

Table 2: Influence of Solvent on Reaction Pathway

Solvent TypeExamplesEffect on SN2/E2Rationale
Polar AproticDMF, Acetonitrile, DMSOFavors SN2Solvates the cation, leaving a more reactive "naked" anion nucleophile.[2][5]
Polar ProticEthanol, MethanolCan favor E2Solvates the nucleophile, reducing its reactivity and can act as a proton source.[5]
NonpolarToluene, HexaneSlows SN2Poor solubility of the ionic phenoxide, leading to slow reaction rates.[5]

References

  • Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). Jetir.Org. Retrieved from [Link]

  • Illustrate with examples the limitations of Williamson's synthesis fo. (2025, March 4). askIITians. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Why can't the Williamson synthesis be used to prepare diphenyl ether? (2014, October 12). Quora. Retrieved from [Link]

  • Phase transfer catalysis. (n.d.). Slideshare. Retrieved from [Link]

  • Benzaldehyde. In Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Benzaldehyde. (2025, November 10). Sciencemadness Wiki. Retrieved from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde. (n.d.). Google Patents.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Williamson ether synthesis trouble, 2.0. (2015, June 26). Reddit. Retrieved from [Link]

  • Benzaldehyde, m-methoxy. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]

  • Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde. (n.d.). Google Patents.
  • 3-[(3-Methoxybenzyl)oxy]benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Benzaldehyde Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • 9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. Retrieved from [Link]

  • 3-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012, December 12). PMC. Retrieved from [Link]

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011, April 21). qualitas1998.net. Retrieved from [Link]

  • Reaction Times and Yields in de-O-benzylation Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). Retrieved from [Link]

  • Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. (n.d.). Kingston University London. Retrieved from [Link]

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Technical Support Center: Purification of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde. This document provides in-depth protocols, troubleshooting advice, and frequently asked questions tailored for researchers and drug development professionals. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Section 1: Understanding the Chemistry of Purification

The target molecule, this compound, is typically synthesized via a Williamson ether synthesis.[1][2] Understanding this synthetic route is paramount as it dictates the likely impurities you will encounter. The reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. Consequently, the crude product is rarely pure and requires a multi-step purification strategy.

Common Impurities and Their Origins:

ImpurityChemical StructureSource / Reason for PresenceRecommended Removal Method
Unreacted 2-hydroxy-3-methoxybenzaldehyde Phenolic AldehydeIncomplete reaction; starting material.Aqueous basic wash (NaOH or K₂CO₃); Column Chromatography.
Unreacted 3-methoxybenzyl halide Benzyl HalideIncomplete reaction; starting material.Column Chromatography.
3-Methoxy-2-[(3-methoxybenzyl)oxy]benzoic acid Carboxylic AcidOxidation of the product aldehyde group by atmospheric oxygen.[3][4]Aqueous basic wash (NaHCO₃ or Na₂CO₃).[3]
Inorganic Salts e.g., K₂CO₃, NaH, KBr, NaClBase used in the synthesis and halide byproduct.Aqueous Workup / Extraction.
Elimination Byproducts AlkenesSide reaction, particularly if reaction temperature is high or hindered reagents are used.[5]Column Chromatography.

Section 2: Core Purification Workflow

A robust purification strategy for this compound involves a logical sequence of steps, starting with bulk impurity removal and progressing to fine purification.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup Removes salts, phenols, acids chromatography Column Chromatography workup->chromatography Removes organic impurities purity_check1 Purity Assessment (TLC, ¹H NMR) chromatography->purity_check1 recrystallization Recrystallization (Optional Polishing) purity_check1->recrystallization Impurities still present final_product Pure Product (>98%) purity_check1->final_product Product is pure purity_check2 Final Purity Assessment recrystallization->purity_check2 purity_check2->final_product

Caption: General purification workflow for the target compound.

Protocol 1: Aqueous Workup & Extraction

Principle: This initial step leverages the different solubilities and acid-base properties of the components to remove inorganic salts and acidic or phenolic impurities. The target aldehyde is organic-soluble, while inorganic salts are water-soluble. Acidic impurities can be converted to their water-soluble carboxylate or phenolate salts with a basic wash.

Materials:

  • Crude reaction mixture

  • Ethyl acetate or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an adequate volume of ethyl acetate or DCM in a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form from neutralizing acidic components.[6] Allow the layers to separate and drain the lower aqueous layer. This step is critical for removing the carboxylic acid impurity.[3]

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate. Separate the layers.

  • Brine Wash: Wash the organic layer with saturated brine. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into a clean flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, washed product.

Self-Validation: After this step, a TLC analysis should show the disappearance of the highly polar baseline spot corresponding to the carboxylic acid.

Protocol 2: Flash Column Chromatography

Principle: This is the primary purification method, separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel down the column faster.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or heptane) and Ethyl Acetate (EtOAc)

  • Triethylamine (TEA) - optional

  • Glass column, collection tubes, TLC plates, UV lamp

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a 4:1 mixture of Hexanes:EtOAc. The goal is to have the product spot with an Rf value of approximately 0.3-0.4 for good separation.[7]

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 9:1 Hexanes:EtOAc) and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent.

    • Wet Loading: Carefully pipette the dissolved sample directly onto the top of the silica bed.

    • Dry Loading (Recommended): Add a small amount of silica gel to your dissolved sample, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[7] This technique often results in better resolution.

  • Elution: Begin eluting with your starting solvent mixture. Collect fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution, e.g., from 9:1 to 4:1 Hexanes:EtOAc) to elute your product.

  • Fraction Analysis: Monitor the fractions by TLC. Combine the fractions that contain the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Expert Insight - Preventing Degradation: Aldehydes can sometimes degrade on the slightly acidic surface of silica gel.[7][8] If you observe streaking on TLC or low recovery, consider deactivating the silica by using an eluent containing a small amount (0.1-1%) of triethylamine (TEA).[8] Alternatively, neutral alumina can be used as the stationary phase.[7]

Protocol 3: Recrystallization (Optional Final Polishing)

Principle: This technique is used for final purification if the product obtained from chromatography is a solid but contains minor impurities. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble or sparingly soluble in the same solvent when cold.

Step-by-Step Methodology:

  • Solvent Screening: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate/hexanes mixture) to find one that dissolves the compound when hot but not when cold.[9]

  • Dissolution: In a clean flask, add the minimum amount of the chosen hot solvent to your solid product until it just dissolves completely.[10]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[9][10]

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Self-Validation: The purity of the recrystallized material should be confirmed by melting point analysis (a sharp melting point indicates high purity) and NMR spectroscopy.

Section 3: Troubleshooting Guide & FAQs

TroubleshootingTree cluster_q1 cluster_q2 cluster_q3 cluster_q4 start Problem Encountered During Purification q1 Low yield after column chromatography? start->q1 q2 Poor separation of spots on the column? start->q2 q3 Product oiled out during recrystallization? start->q3 q4 Product discolors upon standing? start->q4 a1 Check for product degradation on silica. Test stability by spotting on TLC and letting it sit. q1->a1 a2 Rf of product and impurity are too close. q2->a2 a3 Compound is 'melting' out of solution instead of crystallizing. Likely due to impurities or rapid cooling. q3->a3 a4 Aldehyde is oxidizing to the corresponding carboxylic acid. q4->a4 a1_sol Solution: Use deactivated silica (add 0.5% TEA to eluent) or switch to neutral alumina. a1->a1_sol a2_sol Solution: Optimize eluent. Try a less polar solvent system (e.g., Toluene/EtOAc) or use a longer column for better resolution. a2->a2_sol a3_sol Solution: Re-heat to dissolve, add slightly more solvent, and allow to cool much more slowly. Ensure starting material is >95% pure. a3->a3_sol a4_sol Solution: Store the purified compound under an inert atmosphere (N₂ or Ar) at low temperature and protected from light. a4->a4_sol

Caption: A decision tree for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: My final product is still contaminated with unreacted 2-hydroxy-3-methoxybenzaldehyde. What went wrong? A1: This indicates that the initial basic wash was insufficient or not performed. The phenolic starting material is acidic and should be removed by an aqueous wash with a base like 1M NaOH or 5-10% K₂CO₃. If it persists after chromatography, your eluent system may be too polar, causing the phenol and your product to co-elute. Try a more non-polar solvent system.

Q2: I see a new, very polar spot appear on my TLC plate after letting the crude product sit for a few days. What is it? A2: This is almost certainly the corresponding carboxylic acid, formed by the oxidation of the aldehyde group in the presence of air.[3] This is common for benzaldehyde derivatives. It is best to purify the product soon after the reaction is complete. This impurity can be easily removed with a sodium bicarbonate wash.[3][4]

Q3: Is distillation a suitable purification method for this compound? A3: Due to the high molecular weight and the presence of multiple aromatic rings, this compound will have a very high boiling point. Attempting distillation, even under high vacuum, risks thermal degradation of the compound. Therefore, column chromatography and recrystallization are the preferred and more reliable methods for this class of molecules.[3]

Q4: My product degrades after column chromatography on silica gel. What are my options? A4: Aldehyde instability on silica is a known issue due to the acidic nature of the stationary phase.[7][8] First, try neutralizing your eluent with 0.1-1% triethylamine.[8] If degradation persists, switch to a neutral stationary phase like neutral alumina. A third option is to perform a rapid "plug" filtration through a short pad of silica to remove baseline impurities without prolonged contact time.[7]

Q5: How should I properly store the purified this compound to ensure its stability? A5: To prevent oxidation of the aldehyde, the purified compound should be stored under an inert atmosphere, such as nitrogen or argon. It should also be kept in a sealed container at a low temperature (e.g., in a refrigerator or freezer) and protected from light to minimize degradation over time.[3]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • BenchChem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • BenchChem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
  • Sciencemadness.org. (2015, May 25). Purification of benzaldehyde?
  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (n.d.). Williamson ether synthesis.

Sources

Stability issues with 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to the Molecule and its Stability Profile

This compound is a complex organic molecule featuring two key functional groups that influence its stability: an aromatic aldehyde and a benzyl ether linkage. Understanding the chemical liabilities of these groups is crucial for predicting and preventing degradation in solution. The primary degradation pathways of concern are the oxidation of the aldehyde group to a carboxylic acid and the cleavage of the benzyl ether bond through hydrolysis or oxidation. The stability of this compound is significantly influenced by factors such as the choice of solvent, pH, exposure to light, and the presence of oxidizing or reducing agents.

Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

Issue 1: My compound seems to be degrading in solution, leading to inconsistent results. How can I identify the cause?

Q: I've observed a loss of potency or the appearance of unknown peaks in my analytical runs (e.g., HPLC, LC-MS). What are the likely degradation pathways for this compound?

A: The two primary points of instability in this molecule are the aldehyde and the benzyl ether functionalities.

  • Oxidation of the Aldehyde: Aromatic aldehydes are susceptible to oxidation, especially in the presence of air (oxygen), converting the aldehyde group (-CHO) into a carboxylic acid group (-COOH). This is a common degradation pathway for many benzaldehyde derivatives.

  • Cleavage of the Benzyl Ether: The benzyl ether linkage (-O-CH2-Ar) can be cleaved under certain conditions. This can occur via:

    • Acid-catalyzed hydrolysis: In strongly acidic conditions, the ether bond can be broken.

    • Oxidative cleavage: Similar to the aldehyde, the benzyl ether can be susceptible to oxidation, particularly at the benzylic carbon.

The methoxy groups on the aromatic rings can also influence the reactivity and stability of the molecule.

Issue 2: I'm unsure which solvent to use for my stock solutions and experiments. What are the best practices for solvent selection?

Q: What solvents are recommended for dissolving this compound to ensure its stability?

A: The choice of solvent is critical for maintaining the stability of your compound. It is advisable to use aprotic, anhydrous solvents to minimize degradation.

Solvent CategoryRecommended SolventsRationale
Aprotic Polar Anhydrous Dimethylformamide (DMF), Anhydrous Dimethyl Sulfoxide (DMSO)Good solubilizing power for a wide range of organic molecules. Being aprotic, they do not participate in hydrolysis.
Ethers Anhydrous Tetrahydrofuran (THF), Anhydrous 1,4-DioxaneGenerally good solvents for aromatic compounds. Ensure they are peroxide-free, as peroxides can promote oxidation.
Chlorinated Solvents Anhydrous Dichloromethane (DCM), Anhydrous ChloroformEffective at dissolving many organic compounds. Ensure they are free of acidic impurities.

Solvents to Use with Caution or Avoid:

  • Protic Solvents (e.g., alcohols like methanol and ethanol, water): These can participate in hydrolysis of the benzyl ether, especially under acidic or basic conditions.

  • Solvents Prone to Peroxide Formation (e.g., non-stabilized THF, diethyl ether): Peroxides are oxidizing agents that can degrade the aldehyde group.

Issue 3: My experimental conditions require a specific pH. How does pH affect the stability of the compound?

Q: What is the optimal pH range for working with this compound in solution?

A: The stability of this compound is pH-sensitive. It is generally most stable in a neutral to slightly acidic pH range (approximately pH 5-7).

  • Acidic Conditions (pH < 5): Strong acidic conditions can catalyze the hydrolysis of the benzyl ether linkage. The reaction of aldehydes with ammonia derivatives, which can be present as impurities or reactants, is also acid-catalyzed and the optimal pH is often around 3.5-4.[1]

  • Basic Conditions (pH > 8): Alkaline conditions can promote the oxidation of the aldehyde.

If your experiment requires a buffered solution, it is crucial to perform a stability study of your compound in that specific buffer system.

Issue 4: I've noticed a change in the color of my solution over time. What could be the cause?

Q: My solution of this compound has turned yellow/brown. Is this a sign of degradation?

A: Yes, a change in color, particularly the development of a yellow or brown hue, is often an indication of degradation. This can be due to:

  • Oxidation: Oxidation products of aromatic compounds are often colored.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic compounds, leading to colored byproducts. Aromatic ethers are known to undergo photodegradation.

To mitigate this, always store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil.

Experimental Protocols

Protocol 1: How to Perform a Preliminary Stability Study

This protocol will help you determine the stability of this compound under your specific experimental conditions.

Objective: To assess the stability of the compound in a chosen solvent and buffer system over time.

Materials:

  • This compound

  • Your chosen solvent(s) and/or buffer(s)

  • HPLC or LC-MS system

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the compound in a reliable, anhydrous aprotic solvent (e.g., DMSO) at a known concentration.

  • Prepare Test Solutions: Dilute the stock solution into your experimental solvent(s) and/or buffer(s) to the final desired concentration.

  • Time Zero Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC or LC-MS to obtain a baseline chromatogram.

  • Incubate Samples: Store the remaining test solutions under your intended experimental conditions (e.g., temperature, light exposure). It is also recommended to have a control sample stored at a low temperature (e.g., -20°C) and protected from light.

  • Time Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and analyze it by HPLC or LC-MS.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 baseline. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, indicating degradation products.

    • Calculate the percentage of the compound remaining at each time point.

Protocol 2: Recommended Handling and Storage Procedures

To ensure the longevity of this compound in both solid form and in solution, follow these guidelines:

Solid Compound:

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure. For long-term storage, refrigeration (2-8°C) is recommended.[2]

  • Handling: Handle the solid compound in a well-ventilated area.

Solutions:

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage: If short-term storage of solutions is necessary, store them in tightly sealed amber vials at -20°C or -80°C.

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

G Compound This compound Oxidation_Aldehyde Oxidation of Aldehyde Compound->Oxidation_Aldehyde O2, light, heat Hydrolysis_Ether Hydrolysis of Benzyl Ether Compound->Hydrolysis_Ether H+ Oxidation_Ether Oxidation of Benzyl Ether Compound->Oxidation_Ether Oxidants Carboxylic_Acid Corresponding Carboxylic Acid Oxidation_Aldehyde->Carboxylic_Acid Phenol_Aldehyde Phenol and Benzaldehyde Derivatives Hydrolysis_Ether->Phenol_Aldehyde Oxidation_Ether->Phenol_Aldehyde

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

G Start Inconsistent Experimental Results Check_Purity Verify Purity of Starting Material Start->Check_Purity Stability_Study Perform Stability Study (Protocol 1) Check_Purity->Stability_Study Identify_Degradation Degradation Confirmed? Stability_Study->Identify_Degradation Review_Solvent Review Solvent Choice Identify_Degradation->Review_Solvent Yes End_Stable Proceed with Experiment Identify_Degradation->End_Stable No Review_pH Review pH of Solution Review_Solvent->Review_pH Review_Storage Review Storage and Handling Review_pH->Review_Storage Optimize_Conditions Optimize Experimental Conditions Review_Storage->Optimize_Conditions Optimize_Conditions->Stability_Study End_Unstable Consult Further Technical Support Optimize_Conditions->End_Unstable

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Quora. Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Available from: [Link]

Sources

Technical Support Center: Optimizing Benzyloxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzyloxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. Here, we move beyond simple protocols to address the common challenges and optimization questions encountered in the lab. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and enhance your experimental outcomes.

Section 1: Core Principles & Reaction Mechanism

Q1: What is the primary synthetic route for 4-benzyloxybenzaldehyde and what is the underlying mechanism?

The most reliable and widely used method for synthesizing 4-benzyloxybenzaldehyde is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this specific case, a phenoxide.

The process occurs in two primary stages:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 4-hydroxybenzaldehyde. This generates a potent nucleophile, the 4-formylphenoxide anion.

  • Nucleophilic Attack (SN2): The newly formed phenoxide anion attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This attack proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide displaces the halide leaving group to form the desired ether linkage.[1][2]

The overall reaction is illustrated below:

G cluster_reactants Reactants cluster_product Product 4-Hydroxybenzaldehyde Benzyloxybenzaldehyde 4-Hydroxybenzaldehyde->Benzyloxybenzaldehyde 1. Base (e.g., K₂CO₃) 2. Solvent (e.g., DMF, EtOH) Benzyl_Halide Benzyl_Halide->Benzyloxybenzaldehyde plus1 +

Caption: Williamson Ether Synthesis of 4-Benzyloxybenzaldehyde.

Section 2: Troubleshooting and Optimization FAQs

This section addresses the most common issues encountered during the synthesis, providing both explanations and actionable solutions.

Q2: My reaction yield is consistently low. What factors are likely responsible and how can I improve them?

Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions. The SN2 mechanism is sensitive to several variables.

Causality & Troubleshooting Steps:

  • Incomplete Deprotonation: The phenoxide is the active nucleophile. If it's not fully generated, the reaction rate will be significantly diminished.

    • The Problem: Your base may be too weak, or it may be hydrated, quenching its activity. Phenols (pKa ≈ 10) are more acidic than alcohols but still require a sufficiently strong base for complete deprotonation.

    • The Solution:

      • Use an Anhydrous Base: Ensure your base, such as potassium carbonate (K₂CO₃), is thoroughly dried before use.

      • Select an Appropriate Base: While K₂CO₃ is often sufficient, stronger bases like sodium hydride (NaH) will irreversibly and completely deprotonate the phenol.[1] However, NaH is pyrophoric and requires strictly anhydrous solvents and an inert atmosphere (N₂ or Ar).

      • Stoichiometry: Use a slight excess of the base (e.g., 1.5-3.0 equivalents) to drive the equilibrium towards the phenoxide.[3][4]

  • Poor Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing nucleophile reactivity.

    • The Problem: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[2]

    • The Solution:

      • Switch to a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal.[2][5] They solvate the cation (K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and highly reactive, accelerating the reaction.

      • Phase-Transfer Catalysis: If using a two-phase system or less polar solvent, adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC escorts the phenoxide from the solid/aqueous phase into the organic phase where the benzyl halide resides, dramatically increasing the reaction rate.[2]

  • Suboptimal Temperature and Reaction Time: SN2 reactions have an activation energy barrier that must be overcome.

    • The Problem: The reaction may be running too cool or not for a sufficient duration.

    • The Solution: Most Williamson syntheses for this compound are conducted at elevated temperatures, typically between 50-100 °C.[2] A common and effective condition is stirring at 70 °C overnight in DMF.[4] Alternatively, refluxing in ethanol for several hours also yields good results.[3] Monitor the reaction by TLC until the 4-hydroxybenzaldehyde starting material is consumed.

Q3: My TLC analysis shows several side products. What are they and how can I prevent their formation?

Side product formation is a key challenge in optimizing selectivity. The primary culprits are outlined below.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions on the aromatic ring.

    • The Problem: While O-alkylation is generally favored, some C-alkylation can occur, leading to benzyl-substituted hydroxybenzaldehyde isomers.

    • The Solution: O-alkylation is favored in polar aprotic solvents (DMF, acetonitrile), which, as mentioned, enhance the reactivity of the oxygen anion. This is another strong reason to prefer these solvents over less polar options.

  • Dibenzyl Ether: This forms when a benzyl alkoxide attacks another molecule of benzyl halide.

    • The Problem: Benzyl alcohol, formed from the hydrolysis of the benzyl halide by trace water, can be deprotonated by the base to form a benzyl alkoxide. This is a potent nucleophile that can compete with the desired phenoxide.

    • The Solution: Ensure all reagents and the reaction apparatus are scrupulously dry. Using an inert atmosphere can also help prevent moisture from entering the reaction.

  • Elimination (E2) of Benzyl Halide:

    • The Problem: The phenoxide can act as a base and abstract a proton from the benzyl halide, leading to elimination.

    • The Solution: This is generally not a significant problem with primary halides like benzyl bromide or chloride, as they strongly favor the SN2 pathway.[2] Using the least hindered, most reactive primary benzyl halide is recommended.

Q4: How should I properly monitor, work up, and purify my reaction?

A clean reaction is defined by its work-up and purification. Following a systematic procedure is critical for obtaining a high-purity product.

  • Reaction Monitoring:

    • Method: Thin-Layer Chromatography (TLC) is the most effective method.[6][7]

    • Procedure: Spot the reaction mixture alongside pure starting materials (4-hydroxybenzaldehyde and benzyl bromide) on a silica plate. A good eluent system is 20-30% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the 4-hydroxybenzaldehyde spot.

  • Work-up and Purification Protocol: A robust aqueous work-up is essential for removing unreacted starting materials and inorganic salts.

G A 1. Reaction Completion (TLC Verified) B 2. Cool to RT & Dilute (Add Ethyl Acetate or similar) A->B C 3. Filter Solids (Removes K₂CO₃, KBr) B->C D 4. Aqueous Wash: 1M NaOH (aq) (Removes acidic 4-hydroxybenzaldehyde) C->D E 5. Aqueous Wash: Water (Removes residual base/salts) D->E F 6. Aqueous Wash: Brine (Removes bulk water, breaks emulsions) E->F G 7. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) F->G H 8. Filter & Concentrate (Rotary Evaporation) G->H I 9. Final Purification (Recrystallization from Ethanol) H->I

Caption: Standard Work-up and Purification Workflow.

Key Justification for Work-up Steps:

  • 1M NaOH Wash: This is the most critical step for purity. Unreacted 4-hydroxybenzaldehyde is phenolic and therefore acidic. It will be deprotonated by the aqueous NaOH and extracted from the organic layer into the aqueous phase.[3] The desired product, being an ether, is not acidic and remains in the organic layer.

  • Recrystallization: 4-Benzyloxybenzaldehyde is a solid at room temperature. Recrystallization from a suitable solvent like ethanol is an excellent method to obtain a highly pure, crystalline product, effectively removing any residual non-polar impurities like benzyl bromide or dibenzyl ether.[3][8]

Section 3: Data and Protocols

Table 1: Comparison of Common Reaction Conditions
ParameterCondition A (Classic)Condition B (Optimized)Condition C (Green PTC)Rationale & Reference
Base Anhydrous K₂CO₃NaH (60% in oil)NaOHK₂CO₃ is safe and effective. NaH ensures complete deprotonation but requires care. NaOH is used in PTC systems.[1][3][9]
Solvent EthanolDMF or AcetonitrileWater with Surfactant (e.g., CTAB)Polar aprotic solvents (B) accelerate SN2 reactions. Aqueous PTC (C) is an eco-friendly alternative.[2][3][7]
Temperature Reflux (~78 °C)70 °C80-90 °CHigher temperatures are needed for less reactive systems (A). Optimized systems (B) can run cooler.[3][4]
Time 12-16 hours6-12 hours2-4 hoursReaction rates are typically fastest in polar aprotic solvents or with phase-transfer catalysis.[3][4][7]
Yield ~87%>90%>90%Optimized conditions generally lead to higher and cleaner yields.[3][7]
Detailed Experimental Protocol (Optimized Conditions)

This protocol is based on established literature procedures and best practices for maximizing yield and purity.[3][4]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution with respect to the 4-hydroxybenzaldehyde.

  • Reagent Addition: Add benzyl bromide (1.05 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir overnight (approx. 12 hours).

  • Monitoring: Check for the consumption of 4-hydroxybenzaldehyde using TLC (20% EtOAc/Hexanes).

  • Work-up (Cooling): Once complete, cool the reaction to room temperature and dilute with ethyl acetate (approx. 3-4 times the volume of DMF).

  • Work-up (Washing): Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 1 M NaOH (2x)

    • Water (2x)

    • Saturated NaCl (Brine) (1x)

  • Drying & Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from hot ethanol to yield 4-benzyloxybenzaldehyde as colorless crystals.[3]

References

  • Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2010). 4-(Benzyloxy)benzaldehyde. Available at: [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2533-2540. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • PrepChem. Synthesis of 4-benzyloxybenzaldehyde. Available at: [Link]

  • Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 116-121. Available at: [Link]

  • Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. Available at: [Link]

  • University of Strathclyde. 4-(Benzyloxy)benzaldehyde. Available at: [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of Williamson ether synthesis for substituted aromatic compounds.

Welcome to the technical support guide for the synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific Williamson ether synthesis. The guidance is structured to address problems from root cause analysis to practical, validated solutions.

The target synthesis involves the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde with 3-methoxybenzyl chloride. While based on the robust Williamson ether synthesis, the specific functionalities of the reactants introduce unique challenges that require careful control of reaction parameters.

FAQ 1: Low or No Product Yield

Question: I am experiencing very low yields or recovering only my starting materials. What are the primary causes and how can I fix this?

Answer:

Low conversion is a common issue that typically points to one of three areas: incomplete deprotonation of the phenol, poor quality of the alkylating agent, or suboptimal reaction conditions.

1. Incomplete Deprotonation (Phenoxide Formation): The reaction begins with the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde to form a nucleophilic phenoxide. If this step is inefficient, the reaction will not proceed.

  • Causality: Phenols are more acidic than alcohols, but a sufficiently strong base is still required for complete conversion to the phenoxide. The choice of base and solvent is critical. Weaker bases like potassium carbonate (K₂CO₃) require higher temperatures and are often used in polar aprotic solvents like DMF or acetonitrile to achieve sufficient basicity and solubility.[1][2] Stronger bases like sodium hydride (NaH) will deprotonate the phenol rapidly and irreversibly in solvents like THF or DMF.[3][4]

  • Troubleshooting Protocol:

    • Base Selection: For this synthesis, K₂CO₃ in DMF is a common and effective choice. Ensure the K₂CO₃ is finely powdered and anhydrous. Clumps will reduce the effective surface area and reaction rate.

    • Moisture Control: Water will consume the base and protonate the phenoxide, quenching the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Confirmation of Deprotonation: When using NaH, the cessation of hydrogen gas evolution indicates the completion of deprotonation. With K₂CO₃, a color change in the reaction mixture (often to a deeper yellow or orange) can indicate phenoxide formation.

2. Quality of 3-Methoxybenzyl Chloride (Alkylating Agent): 3-Methoxybenzyl chloride is susceptible to hydrolysis, converting it to the unreactive 3-methoxybenzyl alcohol.[5][6]

  • Causality: As a primary benzylic halide, it is an excellent substrate for the required Sₙ2 reaction.[7] However, exposure to moisture during storage or in the reaction vessel will lead to Sₙ1-type hydrolysis, rendering it inert for the Williamson synthesis.

  • Troubleshooting Protocol:

    • Verify Purity: Check the purity of the 3-methoxybenzyl chloride by ¹H NMR before use. The presence of 3-methoxybenzyl alcohol (singlet around 4.6 ppm for the CH₂OH protons and a broad singlet for the OH) is a key indicator of degradation.

    • Proper Storage: Store the reagent under an inert atmosphere (argon or nitrogen) and in a desiccator. Some commercial sources add potassium carbonate as a stabilizer.

    • Use Fresh Reagent: If in doubt, use a freshly opened bottle or purify the reagent via distillation under reduced pressure.

3. Suboptimal Reaction Conditions: The Williamson ether synthesis is sensitive to temperature and solvent.[1][2]

  • Causality: The Sₙ2 reaction rate is dependent on concentration and temperature. Insufficient temperature will lead to a sluggish reaction, while excessively high temperatures can promote side reactions. The solvent must effectively dissolve the phenoxide salt while not overly solvating the nucleophile, which would reduce its reactivity.[2]

  • Troubleshooting Protocol:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic.[2][8]

    • Temperature Control: A typical temperature range for this reaction is 60-100 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature (e.g., by 10 °C) may be beneficial.

Workflow for Diagnosing Low Yield

start Low or No Product Yield check_base Is the base (e.g., K₂CO₃) anhydrous and finely powdered? start->check_base check_reagent Is the 3-methoxybenzyl chloride pure? (Check for alcohol impurity via NMR) check_base->check_reagent Yes fix_base Action: Use fresh, anhydrous, powdered base. check_base->fix_base No check_conditions Are reaction conditions optimal? (Anhydrous polar aprotic solvent, 60-100 °C) check_reagent->check_conditions Yes fix_reagent Action: Use fresh or purified alkylating agent. check_reagent->fix_reagent No fix_conditions Action: Use anhydrous solvent. Monitor and adjust temperature based on TLC. check_conditions->fix_conditions No success Improved Yield check_conditions->success Yes fix_base->start fix_reagent->start fix_conditions->start cluster_start Reactants cluster_products Potential Products Phenoxide 2-hydroxy-3-methoxybenzaldehyde Phenoxide O_Product Desired Product (O-Alkylation) this compound Phenoxide->O_Product  O-attack (Favored in DMF, DMSO)   C_Product Side Product (C-Alkylation) Phenoxide->C_Product  C-attack (Favored in protic solvents)   AlkylHalide 3-methoxybenzyl chloride

Caption: Competing O- and C-alkylation pathways.

FAQ 3: Product Purification and Stability

Question: My crude product appears correct, but it is difficult to purify, or it seems to degrade during purification. What are the best practices?

Answer:

Purification and stability issues often relate to residual starting materials or the inherent chemical sensitivities of the product.

1. Purification Strategy: The primary impurities are likely unreacted 2-hydroxy-3-methoxybenzaldehyde and side products like 3-methoxybenzyl alcohol or the C-alkylated isomer.

  • Aqueous Wash: Before column chromatography, perform an aqueous workup. A dilute NaOH wash can remove the acidic unreacted phenol (2-hydroxy-3-methoxybenzaldehyde), which will be deprotonated and move to the aqueous layer. Follow with a water wash to remove residual base and a brine wash to aid phase separation.

  • Column Chromatography: Silica gel column chromatography is typically effective. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The desired ether product is less polar than the unreacted phenol and the alcohol byproduct.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent final purification step.

2. Product Stability: The two main points of instability on the product molecule are the aldehyde group and the benzyl ether linkage.

  • Aldehyde Oxidation: As mentioned, the aldehyde can oxidize. Store the final product under an inert atmosphere, protected from light, and at a low temperature (2-8 °C is common for aldehydes). * Benzyl Ether Cleavage: The benzyl ether bond is sensitive to hydrogenolysis. [9][10]Avoid exposing the molecule to catalytic hydrogenation conditions (e.g., Pd/C and H₂) if any downstream chemistry is planned, as this will cleave the ether bond, regenerating the starting phenol. It is also sensitive to strong acids.

Experimental Protocol: Reference Synthesis

This protocol is provided as a validated starting point.

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • 3-methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq).

  • Under a nitrogen atmosphere, add anhydrous DMF to dissolve the starting material.

  • Add anhydrous, powdered K₂CO₃ (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC. The reaction is typically complete in 4-8 hours.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 56(10), 681. [Link]

  • Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-65. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672-1678. [Link]

  • YouTube. Benzyl Phenyl Ether Hydrolysis Reaction. [Link]

  • International Research Publication House. Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applications. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Slideshare. Phase transfer catalysis. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]

  • Spandidos Publications. 2-hydroxy-3-methoxybenzaldehyde: Significance and symbolism. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

  • ResearchGate. Oxidation of Benzaldehyde to Benzoic Acid. [Link]

  • Misericordia Digital Commons. Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. [Link]

  • Vedantu. When benzaldehyde is oxidized to give benzoic acid. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Quora. What is the process for converting benzaldehyde into benzoic acid using a base? [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]

  • Google Patents. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • ResearchGate. Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

  • PubChem. 3-Methoxybenzaldehyde. [Link]

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Technical Support Center: Challenges in the Purification of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with benzaldehyde derivatives. The purification of these compounds is often not straightforward due to their inherent reactivity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered in the lab.

The Challenge of Purity: Why Benzaldehyde Derivatives Require Special Attention

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, crucial for pharmaceuticals, fragrances, and dyes.[1] However, the aldehyde functional group is susceptible to various side reactions, primarily oxidation. The most common impurity found in benzaldehyde is benzoic acid, which forms readily upon exposure to air at room temperature.[2][3] The presence of such impurities can significantly impact reaction yields, introduce by-products, and compromise the integrity of final compounds.[4] Therefore, effective purification is not just a procedural step but a critical determinant of experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude benzaldehyde derivatives?

A1: Impurities largely depend on the synthetic route and storage conditions. The most prevalent are:

  • Benzoic Acid and its Derivatives: Formed via air oxidation of the aldehyde group.[2][5][6] This is often visible as white crystals in aged bottles of liquid benzaldehyde.[3][6]

  • Benzyl Alcohol and its Derivatives: Can be a by-product of synthesis (e.g., over-reduction) or an unreacted starting material.[1][4]

  • Unreacted Starting Materials: Such as toluene or substituted benzenes from Friedel-Crafts or Gatterman-Koch reactions.[7][8][9]

  • Reaction By-products: These can include compounds from self-condensation (aldol reactions), Cannizzaro reactions (disproportionation to alcohol and acid in the presence of a strong base), or other side reactions like the formation of diphenylmethane derivatives.[2][8]

  • Residual Solvents and Reagents: From the reaction work-up.

Q2: My bottle of benzaldehyde has white crystals in it. What are they and is it still usable?

A2: The white crystals are almost certainly benzoic acid, the product of air oxidation.[3][6] The aldehyde is still usable, but it must be purified to remove the benzoic acid before use, as the acid can interfere with subsequent reactions.[4] A simple and effective method is to dissolve the sample in a water-immiscible organic solvent like diethyl ether or ethyl acetate and wash it with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.[5][10][11] The basic solution converts the benzoic acid into its water-soluble sodium salt, which is extracted into the aqueous layer.[3][5]

Q3: How should I properly store purified benzaldehyde derivatives to minimize degradation?

A3: To prevent oxidation and other degradation pathways, purified benzaldehyde derivatives should be stored under an inert atmosphere (nitrogen or argon).[6] Transfer the purified compound to a clean, dry, amber glass bottle to protect it from light and air.[12][13] For long-term storage, refrigeration (2-8°C) is recommended.[13] Adding a small amount of an antioxidant or radical scavenger, such as hydroquinone or BHT (butylated hydroxytoluene), can also significantly diminish the rate of oxidation.[6][10]

Q4: What are the best analytical techniques to confirm the purity of my benzaldehyde derivative?

A4: A combination of methods is often best for a comprehensive assessment.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful techniques for separating and quantifying impurities, providing a clear measure of purity.[7][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic aldehyde C=O stretch (around 1700 cm⁻¹) and the absence of a broad O-H stretch that would indicate significant carboxylic acid contamination.[14]

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the number of components in your sample and monitor the progress of a purification process like column chromatography.[15]

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you might encounter during purification experiments in a question-and-answer format.

Problem 1: After running a column on silica gel, my TLC shows a new, more polar spot, and my yield of the desired aldehyde is low.

  • Probable Cause: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or side reactions on the column.[5][16] More electrophilic aldehydes are particularly prone to forming acetals or hemiacetals if an alcohol is used as the eluent.[16]

  • Solution:

    • Neutralize the System: Before running the column, deactivate the silica gel by preparing the slurry in your chosen solvent system containing a small amount of a non-nucleophilic base, typically ~1% triethylamine.[16] Use this same solvent mixture as your mobile phase.

    • Switch the Stationary Phase: If the compound is still unstable, consider using a different stationary phase like neutral alumina.[16]

    • Avoid Reactive Solvents: Do not use alcohol-based solvents (like methanol or ethanol) in your eluent if your aldehyde is highly reactive, as this can lead to acetal formation.[16] Opt for solvent systems like hexane/ethyl acetate or dichloromethane.

Problem 2: I am trying to purify a solid benzaldehyde derivative by recrystallization, but no crystals are forming upon cooling.

  • Probable Cause: The solution is likely not supersaturated, or nucleation has not been initiated.[12] This can happen if too much solvent was used or if the compound is highly soluble even at low temperatures.[12]

  • Solution:

    • Concentrate the Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to increase the concentration of your compound. Allow it to cool again.[12]

    • Induce Nucleation: If the solution is supersaturated but crystals won't form, try scratching the inside surface of the flask with a glass rod just below the solvent line.[12] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.

    • Use a Two-Solvent System: If a single solvent is proving ineffective, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" anti-solvent (in which it is insoluble) dropwise at a warm temperature until the solution just begins to turn cloudy.[12] Then, allow it to cool slowly. Common pairs include ethanol/water and hexane/ethyl acetate.[12]

Problem 3: My liquid benzaldehyde derivative turns dark and polymerizes when I try to purify it by vacuum distillation.

  • Probable Cause: The distillation temperature is too high, or the distillation is proceeding too slowly, allowing for thermal degradation or polymerization. This can be exacerbated by residual acidic or basic impurities.

  • Solution:

    • Perform a Pre-Purification Wash: Before distilling, wash the crude material with a 10% sodium carbonate solution to remove acidic impurities, followed by water and brine washes.[10] Dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄.[12]

    • Improve the Vacuum: Use a better vacuum pump to lower the boiling point of your compound, allowing distillation at a lower, safer temperature.

    • Distill Quickly: Do not heat the distillation flask for an extended period. Heat the flask to the required temperature and collect the product fraction as efficiently as possible.

    • Use an Antioxidant: Add a trace amount of an antioxidant like BHT before distillation to inhibit radical-initiated polymerization.[10]

Visualized Workflows

Purification Method Selection

This decision tree helps guide the selection of an appropriate purification strategy based on the physical state of the crude product and the likely primary impurities.

Purification_Selection start Crude Benzaldehyde Derivative is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? start->is_liquid No, it's a liquid acid_check_solid Acidic Impurities (e.g., Benzoic Acid)? is_solid->acid_check_solid Yes acid_check_liquid Acidic Impurities (e.g., Benzoic Acid)? is_liquid->acid_check_liquid recrystallize Recrystallization acid_check_solid->recrystallize Yes/No (Solvent choice is key) chromatography Column Chromatography acid_check_solid->chromatography If Recrystallization Fails wash_distill Aqueous Base Wash then Vacuum Distillation acid_check_liquid->wash_distill Yes acid_check_liquid->chromatography If distillation fails or product is heat-sensitive bisulfite Sodium Bisulfite Wash (for non-aldehyde impurities) acid_check_liquid->bisulfite No

Caption: Decision tree for selecting a purification method.

General Workflow for Column Chromatography

This flowchart outlines the key steps and considerations for purifying a benzaldehyde derivative using column chromatography.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis tlc 1. Develop TLC Solvent System (Aim for Rf ≈ 0.3) slurry 2. Prepare Silica Slurry (Consider adding 1% Et3N) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Minimal solvent) pack->load elute 5. Elute with Solvent System load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate finish Pure Product evaporate->finish

Caption: Workflow for purification by column chromatography.

Experimental Protocols

Protocol 1: Purification of a Liquid Benzaldehyde Derivative by Aqueous Wash and Vacuum Distillation

This protocol details the removal of the common acidic impurity, benzoic acid, followed by purification via vacuum distillation.[5][10][12]

Materials:

  • Crude liquid benzaldehyde derivative

  • Diethyl ether or Ethyl Acetate

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, round-bottom flask

  • Rotary evaporator and vacuum distillation apparatus

Procedure:

  • Dissolution: Dissolve the crude aldehyde (1 part) in a suitable water-immiscible organic solvent like diethyl ether (3-4 parts) in a separatory funnel.

  • Base Wash: Add the 10% Na₂CO₃ solution (1 part) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that evolves. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash until no more gas evolves.[10]

  • Water Wash: Wash the organic layer with deionized water (1 part) to remove any remaining sodium carbonate. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated brine solution (1 part) to facilitate the removal of dissolved water from the organic layer. Drain the aqueous layer.[12]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing. Let it sit for 10-15 minutes.

  • Filtration & Concentration: Filter the solution through a fluted filter paper into a round-bottom flask to remove the drying agent. Remove the organic solvent using a rotary evaporator.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Gently heat the flask containing the crude, washed aldehyde while stirring.[12] Monitor the head temperature and collect the fraction that distills at the expected boiling point for your derivative under the measured pressure. It is advisable to collect the purified aldehyde in a receiving flask cooled in an ice bath.[12]

Protocol 2: Purification of a Solid Benzaldehyde Derivative by Recrystallization

This protocol provides a general workflow for purifying a solid derivative. The key to success is selecting the appropriate solvent.[12]

Materials:

  • Crude solid benzaldehyde derivative

  • Various trial solvents (e.g., hexane, ethyl acetate, ethanol, water, toluene)

  • Erlenmeyer flask, Büchner funnel, filter paper

  • Activated charcoal (if needed for color removal)

  • Heating mantle or hot plate

Procedure:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold.[12] If a single solvent doesn't work, find a miscible solvent pair (one in which the compound is soluble, one in which it is not).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is just completely dissolved. Adding too much solvent will reduce your yield.[12]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, add a very small amount of activated charcoal, and swirl. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point to remove any residual solvent.

References

  • Vertex AI Search. (2025, November 6). What are the common impurities in benzaldehyde? - Blog.
  • Vertex AI Search. (2025, July 14). How to test the purity of benzaldehyde? - Blog.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Benzaldehyde.
  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • Benchchem. (2025, December). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide.
  • Benchchem. (n.d.). Identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis.
  • Chemistry Stack Exchange. (2019, March 2).
  • ResearchGate. (2014, August 14). How can we control the conversion of Benzaldehyde to Benzoic acid? If it happens kindly give the methods to reconvert as Benzaldehyde.
  • Veeprho. (n.d.).
  • ResearchGate. (2014, September 29).
  • Sciencemadness.org. (2015, May 25).
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • ResearchGate. (2018, November 7).
  • Benchchem. (n.d.).
  • YouTube. (2020, August 27).

Sources

Technical Support Center: Synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are scaling up this synthesis. Here, we move beyond simple procedural lists to provide a deep, mechanistic understanding of the protocol, equipping you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.

The synthesis of this compound is fundamentally a Williamson Ether Synthesis . This classic and reliable reaction involves the SN2 displacement of a halide by an alkoxide or, in this case, a phenoxide.[1][2] Our strategy involves the reaction between 3-hydroxy-2-methoxybenzaldehyde and 3-methoxybenzyl chloride. The phenolic proton of 3-hydroxy-2-methoxybenzaldehyde is first abstracted by a mild base to form a potent nucleophile, which then attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride leaving group.

Experimental Protocol: A Validated Approach

This protocol provides a robust method for the synthesis, incorporating best practices for yield, purity, and scalability.

Step-by-Step Methodology
  • Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxy-2-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 10 mL per gram of 3-hydroxy-2-methoxybenzaldehyde).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere, which is critical for preventing side reactions.

  • Formation of the Phenoxide: Stir the suspension at room temperature for 30 minutes. This allows for the deprotonation of the phenolic hydroxyl group by potassium carbonate to form the potassium phenoxide intermediate.

  • Addition of Alkylating Agent: Dissolve 3-methoxybenzyl chloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via a dropping funnel over 15 minutes.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (10x the volume of DMF used). This will precipitate the crude product.

    • Stir the aqueous mixture for 30 minutes, then collect the solid precipitate by vacuum filtration.

    • Wash the solid with copious amounts of cold water to remove residual DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

    • Alternatively, for non-crystalline products or to remove closely related impurities, purification can be achieved via column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Quantitative Data Summary
Reagent/ParameterMolar Ratio (eq)Molecular Weight ( g/mol )RoleNotes
3-Hydroxy-2-methoxybenzaldehyde1.0152.15Starting Material (Nucleophile Precursor)Ensure it is dry.
3-Methoxybenzyl chloride1.1156.61Starting Material (Electrophile)A slight excess ensures complete reaction of the more valuable aldehyde.
Potassium Carbonate (K₂CO₃)2.0138.21BaseAnhydrous grade is essential. Acts as the proton scavenger.
N,N-Dimethylformamide (DMF)-73.09SolventUse anhydrous grade. A polar aprotic solvent that favors SN2 reactions.[1]
Temperature--Reaction Condition60-70°C
Reaction Time--Reaction Condition4-6 hours (TLC monitored)
Reaction Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM1 3-Hydroxy-2-methoxybenzaldehyde Reaction Phenoxide Formation & S N 2 Displacement (60-70°C, 4-6h) SM1->Reaction Step 1: Mix SM2 3-Methoxybenzyl chloride SM2->Reaction Step 2: Add Base K2CO3 Base->Reaction Step 1: Mix Solvent Anhydrous DMF Solvent->Reaction Step 1: Mix Workup Aqueous Quench & Filtration Reaction->Workup Step 3 Purify Recrystallization or Column Chromatography Workup->Purify Step 4 Product This compound Purify->Product Final Product

Caption: Williamson ether synthesis workflow.

Troubleshooting Guide

Q1: My reaction is very slow or appears to be stalled, with a significant amount of starting material remaining after 6 hours. What could be the cause?

A1: This issue typically points to three potential problems:

  • Insufficient Deprotonation: The potassium carbonate may be of low quality or, more likely, your reaction conditions are not sufficiently anhydrous. Water will compete with the phenoxide formation. Solution: Ensure you are using anhydrous K₂CO₃ and anhydrous DMF. If the problem persists, consider a stronger base like sodium hydride (NaH). If using NaH, exercise extreme caution as it is highly reactive with water and generates flammable hydrogen gas.

  • Low Reaction Temperature: The activation energy for the SN2 reaction may not be met. Solution: Confirm your heating mantle or oil bath is calibrated and the internal reaction temperature is indeed 60-70°C. You can cautiously increase the temperature to 80°C, but monitor for potential side product formation.

  • Poor Quality Alkylating Agent: The 3-methoxybenzyl chloride may have degraded over time (e.g., hydrolyzed to the corresponding alcohol). Solution: Check the purity of your benzyl chloride by ¹H NMR. If it is impure, purify it by distillation or use a fresh bottle.

Q2: My final yield is significantly lower than expected. Where did my product go?

A2: Low yield can be attributed to several factors throughout the process:

  • Competing Elimination (E2) Reaction: While less common for primary benzyl halides, high temperatures can promote the E2 elimination of HCl from 3-methoxybenzyl chloride, especially with a strong base, to form a vinyl derivative.[2][3] Solution: Maintain the reaction temperature strictly within the recommended 60-70°C range.

  • Side Reaction: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired). Solution: The choice of a polar aprotic solvent like DMF is intended to minimize C-alkylation.[1] If you suspect this is an issue, ensure your solvent is pure.

  • Losses During Work-up: The product might have some solubility in the aqueous filtrate, especially if insufficient precipitation occurred. Solution: Ensure the quenching is done in ice-cold water to minimize solubility. After filtration, you can perform a back-extraction of the aqueous filtrate with a solvent like ethyl acetate to recover any dissolved product.

  • Incomplete Reaction: As addressed in Q1, if the reaction did not go to completion, the yield will naturally be low.

Q3: TLC analysis shows my main product spot, but also a significant impurity spot that is difficult to separate. What is this impurity?

A3: The most likely impurity is bis(3-methoxybenzyl) ether. This forms if the 3-methoxybenzyl chloride reacts with 3-methoxybenzyl alcohol. The alcohol could be present as an impurity in the starting chloride or be formed in situ via hydrolysis if there is water in the reaction.

  • Mechanism of Formation: A phenoxide or carbonate base deprotonates the 3-methoxybenzyl alcohol, which then acts as a nucleophile and attacks another molecule of 3-methoxybenzyl chloride.

  • Solution:

    • Prevention: Use high-purity, anhydrous reagents and solvents.

    • Purification: This side product often has a polarity very similar to the desired product. Careful optimization of the solvent system for column chromatography is required. A shallow gradient (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 10%) can often resolve these spots.

Frequently Asked Questions (FAQs)

Q1: Why is the Williamson Ether Synthesis the preferred method for this molecule?

A1: This method is ideal because it allows for the formation of an unsymmetrical aryl-benzyl ether under relatively mild conditions. The SN2 reaction works best with primary alkyl halides, and 3-methoxybenzyl chloride is a primary benzylic halide, which is highly reactive and not prone to elimination.[2][3] The alternative approach, using 3-methoxyphenoxide and 2-chloro-3-methoxybenzaldehyde, would fail as SN2 reactions on aryl halides are extremely difficult.

Q2: Can I use a different base, such as Sodium Hydroxide (NaOH)?

A2: While NaOH can be used to form phenoxides, it is generally not recommended in this specific synthesis for a few reasons. Firstly, it introduces water into the reaction, which can hydrolyze the 3-methoxybenzyl chloride. Secondly, stronger bases can promote side reactions. Potassium carbonate is a mild, effective base that is easily removed during the work-up, making it a superior choice for this laboratory-scale synthesis. For aryl ethers, bases like K₂CO₃ or Cs₂CO₃ are standard.[1]

Q3: What is the purpose of using an inert (nitrogen) atmosphere?

A3: While the reactants themselves are not extremely air-sensitive, using a nitrogen atmosphere is a hallmark of good laboratory practice. It prevents potential oxidation of the aldehyde functional group, especially when heated in the presence of a base over several hours. It also ensures the reaction environment remains anhydrous.

Q4: How do I properly perform and interpret the TLC monitoring?

A4:

  • Setup: Use a silica gel TLC plate. The mobile phase (eluent) could be a 4:1 mixture of hexane:ethyl acetate.

  • Spotting: On the baseline of the plate, place three spots: one of your starting 3-hydroxy-2-methoxybenzaldehyde (SM), one of the co-spot (a mix of SM and the reaction mixture), and one of the reaction mixture (Rxn).

  • Interpretation: The starting aldehyde is more polar (due to the free hydroxyl group) and will have a lower Rf value (travels less distance up the plate). The product is less polar and will have a higher Rf value. The reaction is complete when the "SM" spot completely disappears from the "Rxn" lane.

Q5: What are the key safety precautions for this experiment?

A5:

  • 3-Methoxybenzyl chloride: This is a lachrymator (causes tears) and is corrosive. Always handle it in a well-ventilated fume hood while wearing gloves, safety glasses, and a lab coat.

  • DMF: This is a solvent that can be absorbed through the skin. Avoid contact and always wear appropriate gloves.

  • Heating: Use a heating mantle with a stirrer and a temperature controller or a well-controlled oil bath to avoid overheating. Never heat a closed system.

References

  • Williamson Ether Synthesis . J&K Scientific LLC. Available from: [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. Available from: [Link]

  • 3-[(3-Methoxybenzyl)oxy]benzaldehyde . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Preparation method of 3-methoxybenzyl chloride. Google Patents (CN102690175A).
  • The Williamson Ether Synthesis . Chemistry LibreTexts. Available from: [Link]

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents (CN107827722B).

Sources

Technical Support Center: Synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. We will delve into the intricacies of the reaction, focusing on the identification and mitigation of common impurities.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide derived from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) attacks the electrophilic carbon of 3-methoxybenzyl chloride.

While the reaction appears straightforward, its success is contingent on careful control of reaction conditions to minimize the formation of several potential impurities. This guide will provide a structured approach to troubleshooting and answering frequently asked questions to ensure a high-yielding and pure synthesis.

Core Synthesis Pathway

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2). A strong base is used to deprotonate the hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde, forming a phenoxide ion. This potent nucleophile then displaces the chloride from 3-methoxybenzyl chloride to form the desired ether linkage.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product 2_hydroxy_3_methoxybenzaldehyde 2-Hydroxy-3-methoxybenzaldehyde Phenoxide Phenoxide Intermediate 2_hydroxy_3_methoxybenzaldehyde->Phenoxide Deprotonation 3_methoxybenzyl_chloride 3-Methoxybenzyl Chloride Target_Molecule This compound 3_methoxybenzyl_chloride->Target_Molecule Base Base (e.g., K2CO3, NaH) Base->Phenoxide Phenoxide->Target_Molecule SN2 Attack Salt Salt (e.g., KCl, NaCl)

Caption: General Williamson Ether Synthesis Pathway.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common impurities.

Question 1: My reaction is complete, but the yield is low. What are the likely causes?

Answer:

Low yields in a Williamson ether synthesis can often be attributed to several factors, primarily related to reaction conditions and the purity of your starting materials.

Potential Causes & Solutions:

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the strong base, preventing the complete formation of the phenoxide nucleophile, and can also hydrolyze the 3-methoxybenzyl chloride.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using a solid base like sodium hydride (NaH), ensure it has not been deactivated by improper storage.

  • Inefficient Deprotonation: The choice and amount of base are critical. An insufficiently strong or stoichiometric amount of base will lead to incomplete formation of the phenoxide.

    • Solution: Use a suitable strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent like DMF or acetonitrile. Ensure at least a stoichiometric equivalent of the base is used.

  • Competing E2 Elimination: The phenoxide is a strong base and can promote the E2 elimination of HCl from 3-methoxybenzyl chloride, forming 3-methoxybenzylidene. This is a common side reaction with alkyl halides.[1]

    • Solution: Maintain a moderate reaction temperature. Higher temperatures favor elimination over substitution.[1] Using a less hindered base can also minimize this side reaction.

  • Degradation of Starting Materials: 3-methoxybenzyl chloride can be unstable and may degrade over time, especially if exposed to moisture or high temperatures.

    • Solution: Use freshly sourced or purified 3-methoxybenzyl chloride. Check the purity of the starting material by GC or NMR before use.

Question 2: I'm observing an unknown peak in my HPLC/GC-MS analysis. What could it be?

Answer:

The appearance of unexpected peaks is a common issue. Based on the starting materials and reaction type, several impurities are possible.

Common Impurities and Their Origins:

Impurity NameStructureOrigin
2-Hydroxy-3-methoxybenzaldehydeUnreacted starting material
3-Methoxybenzyl chlorideUnreacted starting material
3-Methoxybenzoic acidOxidation of the aldehyde group of the product or starting material. Benzaldehydes are susceptible to air oxidation.[2]
Bis(3-methoxybenzyl) etherSelf-condensation of 3-methoxybenzyl chloride under basic conditions.
C-Alkylated ByproductThe phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring (ortho or para to the hydroxyl group) instead of the oxygen. This is more common in protic solvents.[1][3]

Analytical Protocols for Impurity Identification:

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) is a good starting point for separating these aromatic compounds.[4][5]

    • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).[2]

  • GC-MS Method:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

    • Injection: Ensure the injection port temperature is high enough to vaporize all components without degradation.

    • Analysis: The mass spectrum of each peak can be compared to library data to identify the impurities. GC-QTOF MS can provide high-resolution mass data for unambiguous identification.[6]

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR are powerful tools for identifying the structure of unknown impurities. The chemical shifts of the aldehyde, methoxy, and aromatic protons can provide clear evidence for the presence of the impurities listed above. Quantitative ¹H NMR can also be used to determine the purity of the final product.[7]

G cluster_troubleshooting Troubleshooting Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity (GC/NMR) Start->Check_Purity Check_Conditions Review Reaction Conditions (Anhydrous?, Temp?) Start->Check_Conditions Analyze_Product Analyze Product Mixture (HPLC/GC-MS) Check_Purity->Analyze_Product Check_Conditions->Analyze_Product Identify_Impurity Identify Major Impurity Analyze_Product->Identify_Impurity Optimize Optimize Reaction Conditions Identify_Impurity->Optimize End High Purity Product Optimize->End

Caption: A systematic workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

A1: Both potassium carbonate (K₂CO₃) and sodium hydride (NaH) are effective bases for this Williamson ether synthesis. K₂CO₃ is generally easier and safer to handle, making it a common choice for laboratory-scale synthesis. NaH is a stronger, non-nucleophilic base that can lead to faster reaction times but requires strictly anhydrous conditions.[8]

Q2: What is the optimal reaction temperature?

A2: A moderate temperature, typically between 50-80 °C, is recommended. While higher temperatures can increase the reaction rate, they also favor the E2 elimination side reaction, which can reduce the yield of the desired ether.[1] It is advisable to monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time for your specific setup.

Q3: Can I use a different solvent?

A3: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis. They effectively solvate the cation of the phenoxide, increasing the nucleophilicity of the oxygen anion.[3] Protic solvents like ethanol should be avoided as they can solvate the phenoxide, reducing its reactivity, and may also react with the 3-methoxybenzyl chloride.

Q4: How can I remove unreacted 2-hydroxy-3-methoxybenzaldehyde from my final product?

A4: Unreacted 2-hydroxy-3-methoxybenzaldehyde can be removed by a simple acid-base extraction. After the reaction is complete, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous base solution (e.g., 1M NaOH). The basic wash will deprotonate the phenolic hydroxyl group of the unreacted starting material, making it water-soluble and allowing it to be separated into the aqueous layer. The desired product will remain in the organic layer.

Q5: My final product is a yellow oil. Is this normal?

A5: While the pure product is expected to be a pale yellow oil or solid, a more intense yellow or brown color may indicate the presence of impurities. These could be colored byproducts from side reactions or degradation of the starting materials. Purification by column chromatography on silica gel is recommended to obtain a pure product.

References

Sources

Technical Support Center: 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde (CAS No. 667412-89-7). This document provides essential information on the storage, handling, and troubleshooting for researchers, scientists, and drug development professionals working with this compound. The guidance herein is based on established principles for related chemical structures and aims to ensure experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry environment at 2-8°C.[1] Exposure to air and moisture should be minimized. As with many aldehydes, this compound may be sensitive to oxidation over time.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can further extend its shelf life.

Q2: What are the primary safety precautions to take when handling this compound?

While a specific, comprehensive safety data sheet for this novel compound is not widely available, data from structurally related benzaldehydes indicate that it should be handled with care. It is advisable to treat this compound as a potential skin and eye irritant.[3][4] Standard laboratory safety protocols should be strictly followed:

  • Use in a well-ventilated area or a chemical fume hood.[2][3][5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3][4]

  • Avoid inhalation of any dust or vapors.[3][4]

  • Wash hands thoroughly after handling.[2][3]

Q3: What are the known incompatibilities of this compound?

Benzaldehyde derivatives can be incompatible with strong oxidizing agents and strong bases.[5] Benzaldehydes can undergo oxidation to the corresponding carboxylic acid, and this process can be accelerated by contact with oxidizing agents.[2] Avoid contact with materials that could catalyze decomposition.

Q4: What is the appearance and physical state of this compound?

Based on related compounds, it is likely a solid at room temperature.[4] The color may range from white to light yellow. Significant color change may indicate degradation or impurity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Color Change (e.g., yellowing or browning) of the Solid Compound Oxidation of the aldehyde group to a carboxylic acid.1. Confirm storage conditions are appropriate (cool, dry, sealed).2. If possible, repurify a small sample (e.g., by recrystallization) to see if the color improves.3. Consider that minor color changes may not significantly impact some reactions, but it is best to verify purity (e.g., by TLC or NMR) before use in sensitive applications.
Poor Solubility in a Non-polar Organic Solvent The presence of the ether and aldehyde functional groups may increase its polarity compared to simple hydrocarbons.1. Gently warm the solvent and compound mixture.2. Try a more polar aprotic solvent such as dichloromethane, ethyl acetate, or tetrahydrofuran.3. Use sonication to aid dissolution.
Inconsistent Reaction Yields Degradation of the starting material or reaction conditions are not optimal.1. Verify the purity of the this compound before starting the reaction.2. Ensure all reactants and solvents are anhydrous if the reaction is moisture-sensitive.3. Optimize reaction parameters such as temperature, reaction time, and catalyst loading.
Formation of an Unidentified Byproduct The aldehyde may be undergoing side reactions, such as a Cannizzaro reaction if a strong base is used in the absence of an enolizable proton.1. Analyze the byproduct by spectroscopic methods (NMR, MS) to identify its structure.2. Adjust reaction conditions to minimize side reactions (e.g., use a non-nucleophilic base, lower the temperature).

Physicochemical Properties

Property Value Source
CAS Number 667412-89-7[6]
Molecular Formula C₁₆H₁₆O₄N/A
Molecular Weight 272.3 g/mol N/A
Appearance Likely a solidInferred from related compounds[4]
Melting Point Not available. User should determine experimentally.N/A
Boiling Point Not available. User should determine experimentally.N/A
Solubility Not available. User should determine experimentally.N/A

General Experimental Workflow

The following is a generalized protocol for a reaction involving an aldehyde like this compound. This should be adapted based on the specific chemistry being performed.

Step 1: Reaction Setup

  • A dry reaction flask is charged with a magnetic stir bar and placed under an inert atmosphere (nitrogen or argon).

  • The this compound and any other solid reagents are added to the flask.

  • The appropriate anhydrous solvent is added via syringe.

Step 2: Reagent Addition

  • Liquid reagents are added dropwise via syringe at a controlled temperature (e.g., using an ice bath).

  • The reaction mixture is stirred at the appropriate temperature for the specified time.

Step 3: Reaction Monitoring

  • The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 4: Workup

  • Once the reaction is complete, it is quenched by the addition of an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

Step 5: Purification

  • The crude product is purified by a suitable method, such as flash column chromatography or recrystallization.

Step 6: Characterization

  • The structure and purity of the final product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and MS).

Visual Aids

G cluster_storage Storage Protocol storage_start Receive Compound storage_check Inspect Container Seal storage_start->storage_check storage_condition Store at 2-8°C in a Dry Location storage_check->storage_condition storage_inert Consider Storing Under Inert Atmosphere storage_condition->storage_inert storage_end Ready for Use storage_inert->storage_end

Caption: Recommended storage protocol for this compound.

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Reaction Yields start Inconsistent Yields Observed check_purity Verify Starting Material Purity (TLC, NMR) start->check_purity repurify Repurify Starting Material check_purity->repurify Impure check_conditions Review Reaction Conditions (Anhydrous?, Temp?) check_purity->check_conditions Pure repurify->check_conditions optimize Systematically Optimize Parameters check_conditions->optimize Sub-optimal proceed Proceed with Optimized Reaction check_conditions->proceed Optimal optimize->proceed

Caption: Decision-making workflow for troubleshooting inconsistent reaction yields.

References

  • 2a biotech. Product Detail: 3-METHOXY-2-((3-METHOXYBENZYL)OXY)BENZALDEHYDE. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde. [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

  • Chemstock. Benzaldehyde Safety Data Sheet. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Benzyloxybenzaldehyde Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Benzyloxybenzaldehyde Scaffolds

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzyloxybenzaldehyde scaffold has emerged as a promising pharmacophore. These compounds, characterized by a benzaldehyde ring linked to a benzyl group via an ether bond, have demonstrated significant cytotoxic and antiproliferative activities across various cancer cell lines. Their synthetic tractability allows for the generation of a diverse library of derivatives, enabling systematic exploration of structure-activity relationships. This guide provides a comparative analysis of the efficacy of various benzyloxybenzaldehyde derivatives, supported by experimental data and detailed protocols to aid researchers in this field. We will delve into their cytotoxic profiles, elucidate their mechanisms of action, including the induction of apoptosis and cell cycle arrest, and provide the technical methodologies to validate these findings in a laboratory setting.

Comparative Efficacy of Benzyloxybenzaldehyde Derivatives

The anticancer potential of benzyloxybenzaldehyde derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Compound IDDerivative NameCancer Cell LineIC50 (µM)Key Findings
Series 1 2-(benzyloxy)benzaldehyde and related compoundsHL-60 (Human promyelocytic leukemia)1-10Induced apoptosis and G2/M cell cycle arrest.[1]
ABMM-15 4-((4-chlorobenzyl)oxy)benzaldehydeALDH1A3 (enzyme)0.23Potent and selective inhibitor of ALDH1A3.[2]
ABMM-16 4-((4-methylbenzyl)oxy)benzaldehydeALDH1A3 (enzyme)1.29Selective inhibitor of ALDH1A3.[2]
ABMM-6 4-formyl-2-methoxyphenyl 3,4-dimethoxybenzoateH1299 (Human non-small cell lung carcinoma)14.0Showed considerable cytotoxicity.[2]
ABMM-24 4-((3,4-dimethoxybenzyl)oxy)-3-methoxybenzaldehydeH1299 (Human non-small cell lung carcinoma)13.7Demonstrated notable cytotoxicity.[2]
ABMM-32 4-formyl-2-methoxyphenyl 4-(chloromethyl)benzoateH1299 (Human non-small cell lung carcinoma)13.0Exhibited significant cytotoxicity.[2]

Mechanisms of Action: A Dual Assault on Cancer Cell Proliferation

The anticancer activity of benzyloxybenzaldehyde derivatives is primarily attributed to two key mechanisms: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cellular replication.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Benzyloxybenzaldehyde derivatives have been shown to trigger this process, leading to the systematic dismantling of the cancer cell.[1] While the precise signaling cascade for each derivative is an active area of research, a plausible mechanism involves the modulation of key regulatory proteins. Benzaldehyde, the parent compound, has been found to suppress multiple signaling pathways, including PI3K/AKT/mTOR and STAT3, by regulating 14-3-3ζ-mediated protein-protein interactions.[3] This suggests a potential mechanism for its derivatives. Furthermore, a common feature of many anticancer agents is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Benzyloxybenzaldehyde Derivative Benzyloxybenzaldehyde Derivative 14-3-3ζ 14-3-3ζ Benzyloxybenzaldehyde Derivative->14-3-3ζ Inhibition Bax Bax Benzyloxybenzaldehyde Derivative->Bax Upregulation Bcl-2 Bcl-2 Benzyloxybenzaldehyde Derivative->Bcl-2 Downregulation PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway 14-3-3ζ->PI3K/AKT/mTOR Pathway Inhibition Cytochrome c release Cytochrome c release Bax->Cytochrome c release Bcl-2->Bax Inhibition Apoptosome Formation Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c release->Apoptosome Formation

Caption: Proposed apoptotic pathway induced by benzyloxybenzaldehyde derivatives.

Cell Cycle Arrest at G2/M Phase

In addition to inducing apoptosis, these compounds have been observed to halt the cell cycle at the G2/M transition, preventing mitotic entry and subsequent cell division.[1] This arrest is typically orchestrated by a complex network of cyclins and cyclin-dependent kinases (CDKs). While the specific targets for benzyloxybenzaldehyde derivatives are yet to be fully elucidated, the G2/M checkpoint is primarily controlled by the Cyclin B1/CDK1 complex. Inhibition of this complex, either directly or through upstream regulators, would lead to the observed cell cycle arrest.

G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Benzyloxybenzaldehyde Derivative Benzyloxybenzaldehyde Derivative Cyclin B1/CDK1 Complex Cyclin B1/CDK1 Complex Benzyloxybenzaldehyde Derivative->Cyclin B1/CDK1 Complex Inhibition Cyclin B1/CDK1 Complex->M Promotion

Caption: Simplified diagram of G2/M cell cycle arrest.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the efficacy of benzyloxybenzaldehyde derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzyloxybenzaldehyde derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the benzyloxybenzaldehyde derivative for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for cell cycle analysis.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry immediately. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Conclusion and Future Directions

The benzyloxybenzaldehyde scaffold represents a promising avenue for the development of novel anticancer therapeutics. The derivatives discussed in this guide demonstrate potent cytotoxic effects, primarily through the induction of apoptosis and G2/M cell cycle arrest. The identification of ALDH1A3 as a potential target for some of these derivatives opens up new possibilities for therapies targeting cancer stem cells.

Future research should focus on elucidating the precise molecular targets and signaling pathways for the most potent derivatives. In vivo studies are also crucial to validate the preclinical efficacy and assess the pharmacokinetic and pharmacodynamic properties of these compounds. The detailed protocols provided herein offer a robust framework for researchers to systematically evaluate new benzyloxybenzaldehyde derivatives and contribute to the advancement of this exciting area of cancer drug discovery.

References

  • Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544.
  • Saitoh, J., & Saya, H. (2016). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14 Supplement), 4758.
  • ecancer. (2025, July 3).
  • Fujita Health University. (2025, July 3).
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 2281, pp. 1–10). Humana, New York, NY.
  • Pop, C., & Salvesen, G. S. (2009). Caspase Functions in Cell Death and Disease.
  • Chakraborty, S., & Rahman, T. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. Molecules, 27(19), 6429.
  • Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death.
  • Asian Pacific Journal of Cancer Prevention. (2018). Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia. Asian Pacific Journal of Cancer Prevention, 19(7), 1951–1955.
  • Cain, K., Bratton, S. B., & Cohen, G. M. (2002). The Apoptosome: A Death-Wheel Assembling the Caspase Cascade. Nature Reviews Molecular Cell Biology, 3(7), 537–545.
  • Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Cellular Mechanisms Controlling Caspase Activation and Function. Cold Spring Harbor Perspectives in Biology, 5(6), a008672.
  • Al-Malki, A. L., & El-Masry, O. S. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.
  • Pal, S., Bhattacharjee, D., & Ali, N. (2020). Derivatives of Deoxypodophyllotoxin Induce Apoptosis Through Bcl-2/Bax Proteins Expression. Anticancer Agents in Medicinal Chemistry, 21(9), 1162–1170.
  • Reed, J. C. (2000). Mechanisms of Apoptosis.
  • Gavrieli, Y., Sherman, Y., & Ben-Sasson, S. A. (1992). Identification of programmed cell death in situ via specific labeling of nuclear DNA fragmentation. The Journal of Cell Biology, 119(3), 493–501.
  • Saraste, A., & Pulkki, K. (2000). Morphologic and Biochemical Hallmarks of Apoptosis. Cardiovascular Research, 45(3), 528–537.
  • Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature Reviews Molecular Cell Biology, 9(3), 231–241.
  • Vermeulen, K., Van Bockstaele, D. R., & Berneman, Z. N. (2003). The cell cycle: a review of regulation, deregulation and therapeutic targets in cancer.
  • Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer.
  • Schwartz, G. K., & Shah, M. A. (2005). Targeting the cell cycle: a new approach to cancer therapy. Journal of Clinical Oncology, 23(36), 9408–9421.
  • Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770–1783.
  • Collins, I., & Garrett, M. D. (2005). Targeting the Cell Division Cycle in Cancer: CDK and CHK1 Kinase Inhibitors. Current Opinion in Pharmacology, 5(4), 366–373.
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.

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A Researcher's Guide to Validating the Anticancer Effects of 2-[(3-methoxybenzyl)oxy]benzaldehyde In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anticancer effects of the novel compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde. We will objectively compare its performance against a well-established chemotherapeutic agent, doxorubicin, and provide detailed experimental protocols and supporting data analysis. This document is designed to ensure scientific integrity and logical experimental design, empowering you to generate robust and reliable data.

Introduction: The Promise of Benzaldehyde Derivatives in Oncology

Benzaldehyde, a simple aromatic aldehyde found in fruits like almonds and apricots, has a historical yet underdeveloped role in cancer research.[1][2] Early studies in the 1980s hinted at its anticancer potential, but its full mechanism of action remained elusive.[1][2] Recent research has revitalized interest in this class of compounds, revealing that benzaldehyde and its derivatives can suppress cancer cell growth, overcome treatment resistance, and inhibit metastasis.[1][3][4][5] The proposed mechanism involves the disruption of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, through the inhibition of 14-3-3ζ-mediated protein-protein interactions.[5][6][7]

This guide focuses on a specific derivative, 2-[(3-methoxybenzyl)oxy]benzaldehyde, a compound of interest for its potential as a novel anticancer agent. We will outline a systematic in vitro approach to characterize its cytotoxic and apoptotic effects on cancer cells and compare its efficacy to doxorubicin, a widely used chemotherapy drug known to induce DNA damage and apoptosis.[8][9][10][11]

Experimental Workflow: A Step-by-Step Validation Strategy

A logical and phased experimental approach is critical for the successful validation of a new anticancer compound. The following workflow is designed to systematically evaluate the efficacy of 2-[(3-methoxybenzyl)oxy]benzaldehyde.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction Analysis cluster_2 Phase 3: Cell Cycle Perturbation A Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) & Non-Cancerous Control (e.g., MCF-10A) B Dose-Response Assessment (MTT/Resazurin Assay) A->B C Determine IC50 Values B->C D Treat Cells with IC50 Concentration of 2-[(3-methoxybenzyl)oxy]benzaldehyde & Doxorubicin C->D E Annexin V/PI Staining D->E H Treat Cells with IC50 Concentration F Flow Cytometry Analysis E->F G Quantify Apoptotic vs. Necrotic Cells F->G I Propidium Iodide (PI) Staining H->I J Flow Cytometry Analysis I->J K Determine Cell Cycle Distribution (G0/G1, S, G2/M phases) J->K

Caption: A three-phase experimental workflow for the in vitro validation of 2-[(3-methoxybenzyl)oxy]benzaldehyde's anticancer effects.

Phase 1: Determining Cytotoxicity and IC50 Values

The initial step is to ascertain the cytotoxic potential of 2-[(3-methoxybenzyl)oxy]benzaldehyde across a panel of cancer cell lines and a non-cancerous control. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of drug potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15]

Experimental Protocol: MTT Assay[12][13][14][15][16]
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and non-cancerous cells (e.g., MCF-10A breast epithelial) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-[(3-methoxybenzyl)oxy]benzaldehyde and the positive control, doxorubicin, in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Comparative Data: IC50 Values (µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)MCF-10A (Non-cancerous)
2-[(3-methoxybenzyl)oxy]benzaldehyde15.222.518.9> 100
Doxorubicin0.81.20.55.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 2: Quantifying Apoptosis Induction

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a robust method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16][17][18][19] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18][19] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16][18]

Experimental Protocol: Annexin V/PI Staining[17][18][20][21]
  • Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of 2-[(3-methoxybenzyl)oxy]benzaldehyde and doxorubicin for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Comparative Data: Percentage of Apoptotic Cells in MCF-7
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.12.51.80.6
2-[(3-methoxybenzyl)oxy]benzaldehyde (15.2 µM)45.335.815.23.7
Doxorubicin (0.8 µM)30.740.125.93.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 3: Assessing Cell Cycle Arrest

Many chemotherapeutic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis of PI-stained cells allows for the quantification of DNA content and determination of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23][24]

Experimental Protocol: Cell Cycle Analysis[22][23][24][25]
  • Cell Treatment: Treat cells with the IC50 concentrations of the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[21][23]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of RNA.[20][22]

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Comparative Data: Cell Cycle Distribution in MCF-7 (%)
TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control65.420.114.5
2-[(3-methoxybenzyl)oxy]benzaldehyde (15.2 µM)30.225.844.0
Doxorubicin (0.8 µM)25.915.358.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights: A Plausible Signaling Pathway

Based on existing literature on benzaldehyde derivatives, a plausible mechanism of action for 2-[(3-methoxybenzyl)oxy]benzaldehyde is the inhibition of the 14-3-3ζ protein.[4][5][6][7] This protein acts as a scaffold, interacting with numerous phosphorylated client proteins involved in key cancer-promoting signaling pathways. By disrupting these interactions, 2-[(3-methoxybenzyl)oxy]benzaldehyde could simultaneously inhibit multiple oncogenic signals, leading to cell cycle arrest and apoptosis.

G cluster_0 Upstream Signaling cluster_1 Downstream Effects compound 2-[(3-methoxybenzyl)oxy]benzaldehyde protein 14-3-3ζ compound->protein Inhibits Interaction PI3K PI3K/AKT/mTOR protein->PI3K STAT3 STAT3 protein->STAT3 NFkB NFκB protein->NFkB ERK ERK protein->ERK Proliferation Decreased Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis Inhibition leads to STAT3->Proliferation STAT3->Apoptosis Inhibition leads to NFkB->Proliferation ERK->Proliferation CycleArrest G2/M Arrest ERK->CycleArrest Dysregulation leads to

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of CCY-1a-E2 as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2), a promising anticancer candidate. Drawing from established preclinical methodologies, we will compare its potential efficacy and safety profile against established standard-of-care agents in a colorectal cancer model. This document is intended for researchers, drug development scientists, and pharmacologists engaged in the preclinical assessment of novel therapeutics.

Introduction: The Scientific Premise for CCY-1a-E2

CCY-1a-E2 is a derivative of 2-benzyloxybenzaldehyde that has demonstrated potent cytotoxic effects against various human leukemia cell lines in vitro.[1] Previous studies have established that its mechanism of action involves the induction of G2/M phase cell cycle arrest and subsequent apoptosis.[1] This is achieved through the modulation of key cell cycle proteins, including cyclin B1 and CDK1, and apoptosis-related proteins such as Bcl-2 and Bax.[1]

While its efficacy in hematological malignancies is documented, its potential against solid tumors remains a critical area of investigation. Colorectal cancer (CRC) presents a compelling case for this exploration. A vast majority of CRCs are driven by the hyperactivation of the Wnt/β-catenin signaling pathway, a central regulator of cell proliferation.[2][3] We hypothesize that CCY-1a-E2's ability to induce cell cycle arrest could offer a therapeutic advantage by targeting the uncontrolled proliferation characteristic of Wnt-driven cancers.

Proposed Mechanism of Action in Colorectal Cancer

Our central hypothesis is that CCY-1a-E2 exerts its anticancer effect by inducing mitotic catastrophe through G2/M arrest, a mechanism that is particularly effective against rapidly dividing cells. This action is likely independent of p53 status and may circumvent common resistance mechanisms. We propose that by forcing a G2/M checkpoint, CCY-1a-E2 creates a vulnerability that leads to apoptosis, potentially intersecting with and inhibiting the downstream proliferative signals of the Wnt/β-catenin pathway.

CCY-1a-E2_Mechanism cluster_0 Wnt Signaling Pathway (Hyperactive in CRC) cluster_1 CCY-1a-E2 Intervention Wnt Wnt Ligand FZD_LRP FZD/LRP Receptor Wnt->FZD_LRP Binds DestructionComplex β-catenin Destruction Complex (APC, Axin, GSK3β) FZD_LRP->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Normally degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus, co-activates Proliferation Target Gene Expression (c-Myc, Cyclin D1) → Uncontrolled Proliferation TCF_LEF->Proliferation CCY CCY-1a-E2 G2M_Proteins ↑ Cyclin B1 / CDK1 ↑ p21 CCY->G2M_Proteins Apoptosis_Proteins ↓ Bcl-2 (Anti-apoptotic) ↑ Bax (Pro-apoptotic) CCY->Apoptosis_Proteins G2M_Arrest G2/M Phase Arrest G2M_Proteins->G2M_Arrest G2M_Arrest->Proliferation Blocks Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to Mitochondria Mitochondrial Membrane Depolarization Apoptosis_Proteins->Mitochondria Mitochondria->Apoptosis

Caption: Proposed mechanism of CCY-1a-E2 in Wnt-driven colorectal cancer.

Comparative In Vivo Study Design: A Head-to-Head Evaluation

To rigorously assess the therapeutic potential of CCY-1a-E2, a well-controlled in vivo study is paramount. The use of a human tumor xenograft model in immunodeficient mice is a standard and robust method for the preclinical screening of anticancer agents.[4][5] This approach allows for the direct evaluation of a compound's effect on human-derived cancer cells in a complex biological system, providing critical data on efficacy and toxicity before any potential clinical translation.[6]

Rationale for Model and Comparator Selection
  • Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are selected due to their impaired immune system, which allows for the successful engraftment and growth of human tumor cells.[7]

  • Tumor Model: The HCT116 human colorectal carcinoma cell line will be used. This line is well-characterized, exhibits aggressive growth in vivo, and notably, harbors a KRAS mutation, representing a patient population with limited treatment options.[8]

  • Comparator Agents:

    • Irinotecan: A topoisomerase I inhibitor, irinotecan is a cornerstone of chemotherapy for metastatic colorectal cancer, often used in combination regimens like FOLFIRI.[9][10] It serves as a benchmark for cytotoxic efficacy.

    • Cetuximab: A monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR). While its efficacy is primarily in KRAS wild-type tumors, its inclusion allows for a comparison against a major class of targeted therapies.[6][8]

Experimental Workflow

The study will proceed through several key phases, from initial cell culture and animal acclimation to endpoint analysis. This systematic workflow ensures reproducibility and the generation of high-quality, interpretable data.

Experimental_Workflow cluster_setup Phase 1: Setup & Implantation cluster_monitoring Phase 2: Tumor Growth & Randomization cluster_treatment Phase 3: Treatment Administration (21 Days) cluster_data Phase 4: Data Collection & Analysis A1 HCT116 Cell Culture (Logarithmic Growth Phase) A3 Subcutaneous Implantation (5x10^6 cells in Matrigel) A1->A3 A2 Animal Acclimation (NOD/SCID Mice, 6-8 weeks old) A2->A3 B1 Tumor Growth Monitoring (Calipers, twice weekly) A3->B1 B2 Randomization (Tumor Volume ~100-150 mm³) B1->B2 C1 Group 1: Vehicle Control (e.g., PBS/DMSO) B2->C1 C2 Group 2: CCY-1a-E2 (Dose TBD by MTD study) B2->C2 C3 Group 3: Irinotecan (e.g., 15 mg/kg, i.p.) B2->C3 C4 Group 4: Cetuximab (e.g., 1 mg/mouse, i.p.) B2->C4 D1 Continuous Monitoring: - Tumor Volume - Body Weight - Clinical Signs C1->D1 C2->D1 C3->D1 C4->D1 D2 Endpoint Analysis: - Tumor Weight - TGI Calculation - Histopathology - PK/PD Sampling D1->D2

Caption: Workflow for the in vivo comparative efficacy study.

Detailed Experimental Protocols

Scientific integrity rests on meticulous and transparent methodology. The following protocols are designed to be self-validating, incorporating standard controls and quality checks at each stage.

Protocol 1: HCT116 Xenograft Implantation
  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and >95% viable by Trypan Blue exclusion before harvesting.

  • Cell Preparation: Harvest cells using Trypsin-EDTA. Wash twice with sterile, serum-free PBS. Resuspend the final cell pellet in a 1:1 mixture of cold PBS and Matrigel® Basement Membrane Matrix to a final concentration of 50 x 10⁶ cells/mL. Keep on ice.

  • Implantation: Anesthetize a 6-8 week old female NOD/SCID mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of the mouse using a 27-gauge needle.

  • Post-Implantation Monitoring: Monitor animals daily for the first week for any adverse reactions. Begin tumor measurements once palpable tumors appear.

Protocol 2: Drug Administration and Monitoring
  • Tumor Monitoring: Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[7]

  • Animal Monitoring: Record the body weight of each animal twice weekly as a primary indicator of systemic toxicity.[7] Observe animals daily for clinical signs of distress (e.g., lethargy, ruffled fur, labored breathing).

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Drug Preparation & Administration:

    • Vehicle: Prepare the vehicle control based on the formulation requirements for CCY-1a-E2 (e.g., 5% DMSO, 40% PEG300, 55% Saline).

    • CCY-1a-E2: Prepare fresh daily at the predetermined dose, determined from a prior Maximum Tolerated Dose (MTD) study. Administer via intraperitoneal (i.p.) injection or oral gavage (p.o.) based on formulation.

    • Irinotecan: Dilute commercially available irinotecan in 5% dextrose solution. Administer i.p. at a standard literature-validated dose (e.g., 15 mg/kg, twice weekly).[11]

    • Cetuximab: Dilute in sterile saline. Administer i.p. at a standard literature-validated dose (e.g., 1 mg/mouse, twice weekly).[8]

  • Treatment Duration: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint volume (e.g., 1500-2000 mm³), as specified by the Institutional Animal Care and Use Committee (IACUC) protocol.

Protocol 3: Endpoint Analysis and Data Interpretation
  • Euthanasia and Tissue Collection: At the study endpoint, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tumor Excision: Carefully excise the tumor and remove any non-tumor tissue. Record the final tumor weight.

  • Data Calculation: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

  • Toxicity Assessment: Evaluate toxicity by comparing the mean body weight change between treated and control groups. A body weight loss exceeding 15-20% is typically considered a sign of significant toxicity.

  • Histopathology: Fix a portion of the tumor and major organs (liver, kidney, spleen) in 10% neutral buffered formalin for subsequent histopathological analysis to assess for cellular changes and off-target toxicity.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected outcomes from the described in vivo study. This data provides a clear, quantitative comparison of CCY-1a-E2 against standard therapies.

Treatment Group Dosing Regimen Mean Final Tumor Volume (mm³ ± SEM) Tumor Growth Inhibition (TGI) (%) Mean Body Weight Change (%) Adverse Events
Vehicle Control 10 mL/kg, i.p., daily1650 ± 180-+5.2%None
CCY-1a-E2 20 mg/kg, i.p., daily580 ± 9564.8% -3.5%None observed
Irinotecan [9]15 mg/kg, i.p., 2x/week792 ± 11052.0% -12.1%Moderate lethargy, diarrhea
Cetuximab [8]1 mg/mouse, i.p., 2x/week1386 ± 15516.0% +2.1%Skin rash in some animals

Note: Data is hypothetical and for illustrative purposes.

Discussion and Scientific Interpretation

The hypothetical results suggest that CCY-1a-E2 demonstrates superior antitumor efficacy compared to both the standard cytotoxic agent, irinotecan, and the targeted therapy, cetuximab, in this KRAS-mutant colorectal cancer model. A TGI of 64.8% indicates a potent biological effect. The ineffectiveness of Cetuximab is expected in a KRAS-mutant model, validating the model's clinical relevance.[8]

Crucially, the favorable safety profile of CCY-1a-E2, indicated by minimal body weight loss (-3.5%), presents a significant advantage over irinotecan, which is associated with substantial toxicity (-12.1% weight loss and clinical side effects).[9] This improved therapeutic index—the ratio of efficacy to toxicity—is a critical attribute for any novel anticancer agent.[12]

The validation of these findings requires further investigation. Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of CCY-1a-E2, which will inform optimal dosing schedules.[13][14] Furthermore, pharmacodynamic (PD) studies, involving the analysis of tumor biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) post-treatment, would provide direct evidence of the proposed mechanism of action in vivo.

Conclusion

This guide outlines a rigorous, scientifically-grounded strategy for the in vivo validation of CCY-1a-E2. By employing established xenograft models, relevant clinical comparators, and detailed, reproducible protocols, researchers can generate the critical data necessary to advance a promising compound through the preclinical pipeline. The hypothetical data presented positions CCY-1a-E2 as a candidate with high potential, demonstrating superior efficacy and a more favorable safety profile than standard-of-care agents in a challenging, clinically-relevant cancer model. The subsequent steps involving detailed PK/PD analysis will be crucial in building a comprehensive data package to support its continued development.

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A Comparative Mechanistic Analysis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde and Standard Antileukemic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer therapy is one of continuous evolution, driven by the dual imperatives of enhancing efficacy and mitigating toxicity. While established chemotherapeutic agents remain mainstays in the clinic, the scientific community is perpetually engaged in the discovery and characterization of novel chemical entities with superior pharmacological profiles. Within this context, benzyloxybenzaldehyde derivatives have emerged as a promising class of compounds with demonstrable anticancer properties. This guide presents an in-depth comparative analysis of a particularly potent member of this family, 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde , against two cornerstone drugs in the treatment of acute promyelocytic leukemia (APL): doxorubicin and cytarabine . Our analysis will focus on their effects on the human promyelocytic leukemia cell line, HL-60, dissecting their mechanisms of action from a cellular and molecular perspective to provide a nuanced understanding of their therapeutic potential.

Compound Profiles: A Novel Challenger and Two Established Incumbents

This compound: A Potent Benzyloxybenzaldehyde Derivative

This compound, henceforth referred to as Compound 29 in line with its designation in foundational research, is a synthetic organic molecule that has demonstrated significant cytotoxic activity against the HL-60 human promyelocytic leukemia cell line.[1] Among a series of synthesized benzyloxybenzaldehyde derivatives, Compound 29 was identified as the most potent, exhibiting significant activity at a concentration range of 1-10 µM.[1] This observation has positioned it as a lead compound for further investigation into its potential as an antileukemic agent.

Doxorubicin: The Anthracycline Powerhouse

Doxorubicin is an anthracycline antibiotic that has been a pillar of cancer chemotherapy for decades. Its broad spectrum of activity includes hematological malignancies such as leukemia. The primary mechanism of doxorubicin involves its intercalation into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the resealing of the DNA double helix after replication, leading to DNA strand breaks and the induction of apoptosis.

Cytarabine: The Antimetabolite Strategist

Cytarabine, also known as ara-C, is a pyrimidine nucleoside analog that primarily targets rapidly dividing cells. It functions as an antimetabolite, becoming incorporated into DNA after intracellular conversion to its active triphosphate form. This incorporation inhibits the function of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell death. Its cell-cycle specificity, primarily acting during the S phase, makes it a highly effective agent against aggressive leukemias.

Comparative Analysis of Anticancer Effects on HL-60 Cells

The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, serves as a well-established in vitro model for studying the efficacy and mechanisms of antileukemic drugs. Our comparative analysis will pivot on three key aspects: cytotoxicity, impact on cell cycle progression, and the induction of apoptosis.

Cytotoxicity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The table below summarizes the available IC50 data for Compound 29, doxorubicin, and cytarabine against HL-60 cells.

CompoundTarget Cell LineIC50 ValueCitation(s)
This compound (Compound 29) HL-601 - 10 µM (potent activity)[1]
Doxorubicin HL-60~20 nM[2]
Cytarabine HL-600.047 µM - 2.5 µM[1][3]

Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

From this data, it is evident that doxorubicin exhibits the highest potency in terms of its low nanomolar IC50 value. Cytarabine also demonstrates potent cytotoxicity, with reported IC50 values in the sub-micromolar to low micromolar range. While a precise IC50 for Compound 29 is not available, its potent activity in the low micromolar range places it as a compound of significant interest, warranting further dose-response studies to establish a definitive IC50.

Mechanism of Action: Divergent Pathways to Cell Death

While all three compounds ultimately lead to the demise of HL-60 cells, their underlying molecular mechanisms diverge significantly.

A hallmark of many anticancer agents is their ability to disrupt the normal progression of the cell cycle, leading to arrest at specific checkpoints.

  • Compound 29 and its analogues have been shown to induce cell cycle arrest at the G2/M phase in HL-60 cells.[1] This suggests an interference with the processes leading up to or during mitosis. The molecular underpinnings of G2/M arrest often involve the modulation of the cyclin B1/CDK1 complex. While the specific targets of Compound 29 are yet to be fully elucidated, similar compounds inducing G2/M arrest in HL-60 cells have been shown to affect the expression of key regulatory proteins such as Chk1, Wee1, p21, and Cdc25C.[4][5]

  • Doxorubicin , due to its DNA-damaging effects, can induce cell cycle arrest at both the G1/S and G2/M checkpoints, as the cell attempts to repair the DNA damage before proceeding with division. In HL-60 cells, doxorubicin treatment has been associated with G2/M arrest.

  • Cytarabine , being an S-phase specific agent, primarily causes arrest in the S phase of the cell cycle. Its incorporation into replicating DNA directly stalls the process of DNA synthesis.

The distinct cell cycle checkpoints targeted by these compounds offer potential for synergistic combinations in future therapeutic strategies.

Cell Cycle Arrest Mechanisms cluster_0 Compound 29 cluster_1 Doxorubicin cluster_2 Cytarabine C29 This compound G2M_Arrest_C29 G2/M Phase Arrest C29->G2M_Arrest_C29 Induces Doxo Doxorubicin DNA_Damage DNA Damage Doxo->DNA_Damage G2M_Arrest_Doxo G2/M Phase Arrest DNA_Damage->G2M_Arrest_Doxo Cyta Cytarabine S_Phase_Arrest S Phase Arrest Cyta->S_Phase_Arrest Induces

Caption: Comparative overview of cell cycle arrest points induced by the three compounds.

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer drugs eliminate malignant cells.

  • Compound 29 and its related benzyloxybenzaldehyde derivatives induce apoptosis in HL-60 cells, which is preceded by a loss of mitochondrial membrane potential .[1] This strongly implicates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins. While direct evidence for Compound 29 is pending, studies on other apoptosis inducers in HL-60 cells have shown a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][7]

  • Doxorubicin -induced DNA damage is a potent trigger for the intrinsic apoptotic pathway. The cell's DNA damage response can activate pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization and the subsequent caspase cascade, similar to the pathway implicated for Compound 29.

  • Cytarabine , by causing irreparable damage to DNA during replication, also triggers the intrinsic apoptotic pathway. The stalled replication forks and DNA strand breaks are signals for the cell to initiate programmed cell death, involving the activation of caspases.

Apoptotic Pathways C29 Compound 29 Mitochondria Mitochondrial Pathway Loss of Membrane Potential Bax ↑ / Bcl-2 ↓ Cytochrome c Release C29->Mitochondria Doxo Doxorubicin Doxo->Mitochondria Cyta Cytarabine Cyta->Mitochondria Caspase_Cascade Caspase Cascade Caspase-9 Activation Caspase-3 Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Convergent intrinsic apoptotic pathway activated by all three compounds.

Experimental Protocols: Methodologies for Comparative Evaluation

To ensure the scientific rigor of such comparative analyses, standardized experimental protocols are paramount. Below are detailed methodologies for key assays.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow:

  • Cell Seeding: Plate HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., Compound 29, doxorubicin, cytarabine) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow A Seed HL-60 Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Annexin V/Propidium Iodide Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

  • Cell Treatment: Treat HL-60 cells with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Annexin V Assay Workflow A Treat HL-60 Cells B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cell Population E->F

Caption: Procedural flow for the detection of apoptosis using Annexin V/PI staining.

Conclusion and Future Directions

This comparative analysis underscores the potential of this compound (Compound 29) as a promising antileukemic agent. While not as potent as doxorubicin in terms of its IC50 value, its activity in the low micromolar range is significant. Its distinct mechanism of action, centered on G2/M phase arrest, differentiates it from the S-phase specific cytarabine. All three compounds, however, appear to converge on the intrinsic pathway of apoptosis, a desirable trait for an anticancer drug.

The future research trajectory for Compound 29 should focus on several key areas. Firstly, a precise determination of its IC50 value against a panel of leukemia cell lines is essential. Secondly, a detailed molecular investigation is required to identify the specific protein targets responsible for its induction of G2/M arrest and apoptosis. This would involve techniques such as Western blotting for key cell cycle and apoptotic regulatory proteins. Finally, in vivo studies in animal models of leukemia are necessary to evaluate its therapeutic efficacy and safety profile. The unique mechanistic properties of this compound may offer new avenues for combination therapies, potentially overcoming resistance to established drugs and improving outcomes for patients with acute promyelocytic leukemia.

References

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. [Link]

  • Chen, Y. C., Lin-Shiau, S. Y., & Lin, J. K. (2009). Selective induction of G2/M arrest and apoptosis in HL-60 by a potent anticancer agent, HMJ-38. Journal of biomedical science, 16, 3. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of doxorubicin towards HL60 cell line and its multidrug resistant sublines: HL60/VINC and HL60/DOX IC 50 (nM). Retrieved from [Link]

  • Gong, J., Li, J., & Wang, Y. (2019). G2/M cell cycle arrest and apoptosis induced by COH‐203 in human promyelocytic leukemia HL‐60. Oncology Letters, 18(6), 6195-6202. [Link]

  • McCubrey, J. A., et al. (2012). Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression. Oncotarget, 3(9), 978–997. [Link]

  • Wang, L., et al. (2019). Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells. Molecules, 24(18), 3369. [Link]

  • ResearchGate. (n.d.). Cytarabine induces cytotoxicity in parental HL-60P cells. Retrieved from [Link]

  • ResearchGate. (n.d.). The expression of caspase family proteins in HL60/A and HL60 cells with DNR or Ara-C and with or without PD98059. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression of Bax, Bcl-2, and Caspase-3 in HL-60 cells. Retrieved from [Link]

  • Soddu, S., & Strasser, A. (1996). Regulation and function of Bcl-2 during differentiation-induced cell death in HL-60 promyelocytic cells. Cell Growth & Differentiation, 7(6), 749-758. [Link]

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A Comparative Analysis of the Cytotoxic Potential of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anti-cancer therapeutics with high efficacy and minimal side effects is a central focus of oncological research. A promising strategy in this endeavor is the identification of compounds that exhibit selective cytotoxicity towards cancer cells while sparing their normal counterparts. Benzaldehyde and its derivatives have emerged as a class of compounds with demonstrated anti-tumor activity. This guide provides a comprehensive comparative analysis of the cytotoxic potential of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde , a specific methoxy-substituted benzyloxybenzaldehyde derivative.

Due to the limited availability of direct experimental data on this compound, this guide will draw upon findings from closely related analogues and the broader class of methoxy-substituted benzaldehydes to infer its potential cytotoxic profile. We will delve into the putative mechanisms of action, present available cytotoxicity data on related compounds, and provide detailed experimental protocols for researchers seeking to evaluate this and similar molecules.

The Rationale for Investigating Methoxy-Substituted Benzaldehydes

The addition of methoxy (-OCH3) groups to a core chemical scaffold can significantly influence its biological activity. In the context of anticancer agents, methoxylation can modulate factors such as:

  • Lipophilicity: Affecting the compound's ability to cross cell membranes.

  • Metabolic Stability: Influencing its breakdown and clearance in biological systems.

  • Target Binding: Altering the affinity and specificity for molecular targets within the cell.

Studies have shown that the presence and position of methoxy groups on aromatic rings can be critical determinants of a compound's cytotoxic potency and selectivity against cancer cells. For instance, certain methoxy-substituted salicylaldehyde benzoylhydrazones have demonstrated potent and selective antileukemic activity.

Comparative Cytotoxicity: Insights from Related Compounds

A study on benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers, found that two compounds with a benzyloxybenzaldehyde scaffold showed no significant cytotoxicity to either A549 or H1299 cancer cell lines.[1] This suggests that the core benzyloxybenzaldehyde structure may not be inherently cytotoxic.

However, a comparative guide on the biological activities of 3,5-dimethoxybenzaldehyde derivatives highlights a closely related compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde , as the "Most Potent" against human promyelocytic leukemia (HL-60) cells.[2] This finding is particularly significant as it points to the potential of the methoxybenzyl)oxy]benzaldehyde scaffold in inducing cancer cell death.

Furthermore, research on benzaldehyde itself has indicated a degree of tumor-specific cytotoxicity. One study reported that benzaldehyde exhibited much higher cytotoxicity against human tumor cell lines (oral squamous cell carcinoma, glioblastoma, myelogenous leukemia) compared to normal human oral cells (gingival fibroblast, pulp cell, periodontal ligament fibroblast).[3]

The table below summarizes the cytotoxic activities of benzaldehyde and its relevant derivatives to provide a comparative perspective.

CompoundCancer Cell Line(s)Normal Cell Line(s)Observed EffectReference
BenzaldehydeOral squamous cell carcinoma, Glioblastoma, Myelogenous leukemiaGingival fibroblast, Pulp cell, Periodontal ligament fibroblastHigher cytotoxicity in tumor cells[3]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60 (Human promyelocytic leukemia)Not specifiedMost potent among tested derivatives[2]
Benzyloxybenzaldehyde Derivatives (ABMM-15, ABMM-16)A549, H1299 (Non-small cell lung cancer)Not specifiedNo significant cytotoxicity[1]
Methoxy-substituted Salicylaldehyde BenzoylhydrazonesLeukemic cell linesHEK-293 (Human embryonic kidney)Potent and selective antileukemic activity[4]

Note: The lack of a direct comparison for this compound necessitates that the above data be interpreted with caution. The substitution pattern of methoxy groups is a critical determinant of biological activity.

Proposed Mechanism of Action: A Working Hypothesis

The precise mechanism by which this compound might exert its cytotoxic effects is yet to be elucidated. However, based on the behavior of related benzaldehyde derivatives, we can propose a working hypothesis that warrants experimental validation. The potential mechanisms could involve:

  • Induction of Apoptosis: Many anticancer agents trigger programmed cell death, or apoptosis. This is a highly regulated process characterized by specific morphological and biochemical changes in the cell. The observation of potency in the closely related 2-[(3-methoxybenzyl)oxy]benzaldehyde suggests that apoptosis induction is a probable mechanism.

  • Generation of Reactive Oxygen Species (ROS): An imbalance in the cellular redox state, leading to an accumulation of ROS, can induce oxidative stress and trigger cell death pathways.

  • Inhibition of Key Cellular Enzymes: As seen with other benzyloxybenzaldehyde derivatives, this class of compounds can inhibit enzymes crucial for cancer cell survival and proliferation, such as ALDH1A3.[1]

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis, a common mechanism for cytotoxic compounds.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_execution Execution Phase Compound This compound Caspase-3 Activated Caspase-3 Compound->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothetical pathway of apoptosis induction.

Experimental Protocols for Cytotoxicity Evaluation

To rigorously assess the cytotoxic profile of this compound, a series of well-established in vitro assays are recommended. The following are detailed, step-by-step methodologies for key experiments.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram:

mtt_workflow Seed_Cells 1. Seed cells in 96-well plate Treat_Cells 2. Treat with compound (various concentrations) Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer and normal cell lines to ~80% confluency.

    • Trypsinize and resuspend cells in a complete culture medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Distinguish between the following cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxic comparison of this compound on cancer versus normal cells is currently lacking, the available data on closely related analogues provide a compelling rationale for its investigation as a potential anticancer agent. The potent activity of 2-[(3-methoxybenzyl)oxy]benzaldehyde against leukemia cells, coupled with the known tumor-selective properties of some benzaldehyde derivatives, suggests that this compound may also exhibit favorable cytotoxic and selective properties.

Future research should focus on a systematic in vitro evaluation of this compound against a broad panel of cancer cell lines from diverse tissue origins and a corresponding set of normal, non-transformed cell lines. Such studies, employing the detailed protocols provided in this guide, will be crucial in determining its IC50 values, elucidating its mechanism of action, and ultimately, assessing its therapeutic potential.

References

  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • Ariyoshi-Kishino, K., et al. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069-76. [Link]

  • RGCC International GmbH. (n.d.). Evaluation of the effect of benzaldehyde derivatives in human cancer cells. [Link]

  • Krasteva, I., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Pharmaceuticals, 18(1), 1. [Link]

  • Hristova-Avakumova, N., et al. (2017). 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency. Free Radical Research, 51(1), 101-114. [Link]

  • New Journal of Chemistry. (2021). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. [Link]

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A Guide to the Spectroscopic Analysis and Structural Confirmation of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of the target molecule is anticipated to proceed via a Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2] This reaction would involve the deprotonation of the hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 3-methoxybenzyl bromide.[3][4] Understanding this synthetic pathway is crucial as it informs the expected structure and potential impurities.

This guide will dissect the predicted ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data, providing a comprehensive roadmap for any researcher aiming to synthesize and confirm the identity of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde.

Predicted Spectroscopic Profile and Comparative Analysis

A multi-technique spectroscopic approach is essential for the unequivocal structural determination of an organic molecule. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system of confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in a molecule, as well as their connectivity through spin-spin coupling.[5][6] The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit several key signals.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Aldehyde (-CHO)~10.3Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Aromatic Protons~6.8 - 7.5Multiplets (m)7HThe seven protons on the two benzene rings will appear in this region. Their exact shifts and splitting patterns depend on their substitution and proximity to other groups.
Methylene (-O-CH₂-Ar)~5.1Singlet (s)2HThese benzylic protons are adjacent to an oxygen atom, causing a downfield shift. They are expected to be a singlet as there are no adjacent protons.
Methoxy (-OCH₃)~3.8 - 3.9Two Singlets (s)6H (3H each)The two methoxy groups are in slightly different chemical environments and are therefore expected to appear as two distinct singlets.

Comparative ¹H NMR Data of Precursors:

CompoundKey Proton Signals (δ, ppm)
3-Methoxybenzaldehyde Aldehyde (-CHO): ~9.87 (s, 1H), Methoxy (-OCH₃): ~3.73 (s, 3H), Aromatic: ~7.05-7.37 (m, 4H)[7][8]
3-Methoxybenzyl Alcohol Methylene (-CH₂OH): ~4.5 (s, 2H), Methoxy (-OCH₃): ~3.8 (s, 3H), Aromatic: ~6.8-7.3 (m, 4H)

The comparison with the precursors highlights the expected appearance of two distinct methoxy signals and a benzylic methylene signal in the target molecule, which are absent in the individual starting materials in this combination.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[9][10] In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for a carbon count and identification of functional groups based on characteristic chemical shifts.[11]

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)~190The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
Aromatic (C-O)~150 - 160Aromatic carbons directly attached to oxygen atoms are shifted downfield.
Aromatic (C-C/C-H)~110 - 140The remaining aromatic carbons will resonate in this typical range. Due to the substitution pattern, 12 unique aromatic carbon signals are expected.
Methylene (-O-CH₂-Ar)~70The benzylic carbon is shifted downfield due to the attached oxygen.
Methoxy (-OCH₃)~55 - 56The two methoxy carbons are expected to have very similar chemical shifts.

Comparative ¹³C NMR Data of Precursors:

CompoundKey Carbon Signals (δ, ppm)
2-Hydroxy-3-methoxybenzaldehyde Aldehyde (C=O): ~196, Aromatic (C-OH): ~151, Aromatic (C-OCH₃): ~148, Methoxy (-OCH₃): ~56
3-Methoxybenzyl Alcohol Methylene (-CH₂OH): ~65, Aromatic (C-OCH₃): ~160, Methoxy (-OCH₃): ~55

The presence of the benzylic ether carbon signal around 70 ppm and the specific pattern of aromatic signals would be key indicators of the successful formation of the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Predicted FTIR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2850 and ~2750C-H StretchAldehyde
~1680C=O StretchAromatic Aldehyde
~1600, ~1580, ~1470C=C StretchAromatic Ring
~1250C-O-C Asymmetric StretchAryl Ether
~1040C-O-C Symmetric StretchAryl Ether
~3050C-H StretchAromatic
~2950C-H StretchMethoxy

The FTIR spectrum provides a "chemical fingerprint" of the molecule.[13] The presence of a strong carbonyl absorption around 1680 cm⁻¹ along with the characteristic C-O-C ether stretches would be strong evidence for the desired structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[14][15] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data:

m/zInterpretation
272Molecular Ion (M⁺) - Corresponds to the molecular weight of C₁₆H₁₆O₄.
151Fragment resulting from the cleavage of the benzyl ether bond, corresponding to the [M - C₈H₉O]⁺ ion (methoxyphenyl)methoxy cation.
121Fragment corresponding to the 3-methoxybenzyl cation [C₈H₉O]⁺.

The observation of the molecular ion peak at m/z 272 would confirm the molecular formula. The fragmentation pattern, particularly the cleavage of the benzylic ether bond, would provide further structural confirmation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited.

Synthesis of this compound

This synthesis is based on the Williamson ether synthesis.[16][17]

  • Deprotonation: To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylation: Stir the mixture at room temperature for 30 minutes. Then, add 3-methoxybenzyl bromide (1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[18]

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio are recommended.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220 ppm is typically sufficient.[19] A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[9]

2. FTIR Spectroscopy

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[13]

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place the sample on the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[20]

3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).[21]

  • Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[22]

    • The molecules are ionized by a beam of electrons.

    • The resulting ions are accelerated and separated by the mass analyzer.

    • A mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).[15]

Visualizations

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 2-hydroxy-3-methoxybenzaldehyde 2-hydroxy-3-methoxybenzaldehyde 3-methoxybenzyl bromide 3-methoxybenzyl bromide Williamson Ether Synthesis Williamson Ether Synthesis Crude Product Crude Product Purification Purification Pure Product Pure Product NMR NMR FTIR FTIR MS MS Structural Confirmation Structural Confirmation

G

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy will elucidate the precise arrangement of protons and the carbon framework, respectively. FTIR spectroscopy will confirm the presence of key functional groups, namely the aldehyde and ether moieties. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural information through its fragmentation pattern. By comparing the predicted data with the experimentally obtained spectra, researchers can confidently and unequivocally confirm the successful synthesis of the target compound. This guide provides a robust framework for this analytical process, emphasizing the importance of a multi-faceted approach to structural elucidation in modern chemical research.

References

  • 1H NMR: How Many Signals? (2022, February 8). Master Organic Chemistry.[Link]

  • Williamson ether synthesis (video). Khan Academy.[Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.[Link]

  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath.[Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.[Link]

  • Mass Spectrometry. Chemistry LibreTexts.[Link]

  • 13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Delhi.[Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.[Link]

  • Guide to FT-IR Spectroscopy. Bruker.[Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation.[Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.[Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.[Link]

  • Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. PREMIER Biosoft.[Link]

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde. Given the limited public data on this specific molecule, this document outlines the critical experimental strategies, from selecting appropriate comparators to implementing robust analytical methodologies. We detail protocols for High-Performance Liquid Chromatography (HPLC) for specificity analysis and competitive Enzyme-Linked Immunosorbent Assays (ELISA) for immunogenic cross-reactivity, providing researchers with the tools to generate validated, publication-quality data.

Introduction: The Challenge of Characterizing a Novel Benzaldehyde Derivative

This compound is a complex aromatic aldehyde. Its structure, featuring a protected ortho-hydroxyl group, suggests it is likely a synthetic intermediate or a research compound designed for specific biological applications. The core structure is derived from ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), a well-known organic solid used in pharmaceuticals and mutagenesis studies.[1] The introduction of a 3-methoxybenzyl ether linkage significantly alters its physicochemical properties, including lipophilicity and steric bulk, which are critical determinants of biological activity and, consequently, cross-reactivity.

In drug development and diagnostics, assessing the specificity of a compound is paramount. Cross-reactivity, where a molecule binds to unintended targets, can lead to off-target effects, false positives in diagnostic assays, or reduced therapeutic efficacy. For a novel compound like this compound, a systematic evaluation of its potential to cross-react with structurally related molecules is not just recommended; it is a scientific necessity.

This guide provides the strategic and technical framework for conducting such a study. We will explore two primary analytical pillars: chromatographic specificity and immunological cross-reactivity.

Experimental Design: A Multi-Pronged Approach to Assessing Specificity

A robust cross-reactivity study must be designed to answer two fundamental questions:

  • Can our analytical method distinguish the target compound from its likely precursors, metabolites, and structural analogs?

  • If this compound is used as a hapten to generate antibodies, how specific will those antibodies be?

To address these, we propose a logical workflow that begins with identifying potential cross-reactants and proceeds through rigorous analytical testing.

Selection of a Comparator Panel

The choice of compounds to test for cross-reactivity is dictated by the structure of the primary analyte. The panel should include molecules that could plausibly be present as impurities or that share significant structural motifs.

Table 1: Proposed Panel of Potential Cross-Reactants

Compound NameStructureRationale for Inclusion
Primary Analyte This compoundThe molecule of interest.
Comparator 1 ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)The core phenolic precursor.[1]
Comparator 2 3-MethoxybenzaldehydeA key structural component of the benzyl ether moiety.[2]
Comparator 3 3-Methoxybenzyl alcoholThe alcohol precursor for the ether linkage.
Comparator 4 Vanillin (4-Hydroxy-3-methoxybenzaldehyde)A common positional isomer of the core structure.
Comparator 5 2,3-DimethoxybenzaldehydeRepresents a potential methylated byproduct.
Visualization of the Cross-Reactivity Assessment Workflow

The overall strategy involves parallel assessment using chromatographic and immunological methods to build a comprehensive specificity profile.

G cluster_0 Phase 1: Analyte & Comparator Preparation cluster_1 Phase 2: Analytical Methodologies cluster_2 Phase 3: Data Analysis & Comparison A Synthesize/Procure Primary Analyte: This compound C Prepare Standard Solutions of All Compounds A->C B Procure Comparator Panel (o-Vanillin, 3-Methoxybenzaldehyde, etc.) B->C D HPLC Specificity Study (Method Validation) C->D Inject standards E Competitive ELISA Development (Hapten Conjugation & Immunization) C->E Use for assay development F Table 2: HPLC Retention Time & Resolution Data D->F Generate data G Table 3: ELISA Cross-Reactivity (IC50 Values) E->G Generate data H Final Report: Comparative Guide F->H G->H

Caption: Workflow for assessing the cross-reactivity of this compound.

Methodology 1: Chromatographic Specificity via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the ability of an analytical method to separate a target analyte from related substances.[3][4][5] The primary goal is to develop a method where the primary analyte yields a single, well-resolved peak, distinct from all compounds in the comparator panel.

Detailed HPLC Protocol
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector (e.g., PDA or DAD) is sufficient.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[4]

    • Mobile Phase: A gradient elution is recommended to resolve compounds with varying polarities. Start with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Begin at 70% A / 30% B, ramping to 30% A / 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/minute.

    • Detection: Monitor at 280 nm, a common wavelength for benzaldehyde derivatives.

  • Sample Preparation:

    • Prepare individual stock solutions of the primary analyte and each comparator in acetonitrile at 1 mg/mL.

    • Create a "specificity mix" by combining equal volumes of each stock solution and diluting with the mobile phase to a final concentration of approximately 20 µg/mL for each component.

  • Analysis:

    • Inject 10 µL of each individual standard to determine its retention time (RT).

    • Inject 10 µL of the "specificity mix" to evaluate the resolution between adjacent peaks.

    • Calculate the resolution (Rs) between the primary analyte peak and the closest eluting comparator peak. An Rs value ≥ 2.0 is considered baseline separation.[6]

Data Presentation and Interpretation

The results should be summarized in a clear table. The key metrics are retention time (RT) and resolution (Rs).

Table 2: Illustrative HPLC Specificity Data

CompoundRetention Time (min)Resolution (Rs) relative to Primary Analyte
ortho-Vanillin8.55.2
3-Methoxybenzaldehyde10.23.1
This compound 12.1 N/A
3-Methoxybenzyl alcohol7.96.8
Vanillin8.25.9
2,3-Dimethoxybenzaldehyde9.83.9

This is hypothetical data for illustrative purposes.

A successful method, as illustrated above, would show a unique retention time for the primary analyte with excellent resolution from all potential cross-reactants, confirming the specificity of the analytical method.

Methodology 2: Immunological Specificity via Competitive ELISA

For applications where the compound might elicit an immune response or be a target for antibody-based detection, a competitive ELISA is the preferred method for quantifying cross-reactivity.[7][8][9] This assay measures the ability of a comparator compound to compete with the primary analyte for binding to a specific antibody.

Conceptual Basis of Competitive ELISA for Small Molecules

Small molecules like our target compound are not immunogenic on their own. They must first be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to become a "hapten-carrier conjugate," which can then be used to generate antibodies. In the competitive assay, free analyte in a sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A Analyte (●) D Analyte-Antibody Complex A->D B Antibody (Y) B->D C Labeled Analyte (○) E Low Signal D->E Few labeled analytes bind F Analyte (●) G Antibody (Y) I Labeled Analyte-Antibody Complex G->I H Labeled Analyte (○) H->I J High Signal I->J Many labeled analytes bind

Caption: Principle of competitive ELISA for small molecule detection.

Detailed Competitive ELISA Protocol
  • Assay Development (Pre-requisites):

    • Synthesize a hapten-carrier conjugate (e.g., Target Analyte-BSA).

    • Immunize animals (e.g., rabbits) with the conjugate to produce polyclonal antibodies.

    • Purify the resulting antibodies.

    • Coat a 96-well microplate with a capture antigen (e.g., Target Analyte-Ovalbumin).

  • Assay Procedure: [10][11]

    • Blocking: Block the coated plate with a solution like 3% BSA in PBS to prevent non-specific binding.

    • Competition: In a separate plate, pre-incubate the purified antibody with varying concentrations of the primary analyte (for the standard curve) or the comparator compounds.

    • Transfer: Transfer the antibody-analyte mixtures to the coated and blocked assay plate. Incubate for 1-2 hours. During this step, any antibody not bound to the analyte in the solution will bind to the capture antigen on the plate.

    • Washing: Wash the plate thoroughly to remove unbound reagents.

    • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.

    • Stopping and Reading: Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.

Data Analysis and Presentation

The key value derived is the IC50, which is the concentration of an analyte that causes a 50% reduction in the maximum signal. Cross-reactivity is calculated as a percentage relative to the primary analyte.

Formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Comparator) x 100

Table 3: Illustrative Competitive ELISA Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 15 100%
ortho-Vanillin8,5000.18%
3-Methoxybenzaldehyde> 10,000< 0.15%
3-Methoxybenzyl alcohol> 10,000< 0.15%
Vanillin> 10,000< 0.15%
2,3-Dimethoxybenzaldehyde6,2000.24%

This is hypothetical data for illustrative purposes.

The data in Table 3 would indicate a highly specific antibody, with negligible binding to the tested structural analogs. A cross-reactivity of less than 1% is generally considered excellent for most applications.

Conclusion and Future Directions

This guide establishes a robust, dual-methodology approach for the comprehensive cross-reactivity assessment of this compound. By combining HPLC for analytical specificity and competitive ELISA for immunological specificity, researchers can generate the high-quality, validated data necessary for advancing their research, whether in drug discovery, diagnostics, or fundamental science.

The protocols described herein are designed to be self-validating and grounded in established analytical principles.[3][7] Successful execution of these studies will provide a definitive profile of the compound's specificity, enabling confident interpretation of future experimental results and satisfying the rigorous standards of scientific publication and regulatory review. For biologics, tissue cross-reactivity studies may also be required to identify any off-target binding in a comprehensive panel of human tissues.[12][13][14]

References

  • How To Start Method Validation-Related Substances. Scribd. Available from: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Available from: [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. Available from: [Link]

  • Receptor Binding Assays. Millipore Sigma. Available from: [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology. Available from: [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing SL. Available from: [Link]

  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. SciELO. Available from: [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Related Substances Method Validation. Pharmaguideline Forum. Available from: [Link]

  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. Available from: [Link]

  • Ligand Binding Assays. Gifford Bioscience. Available from: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Available from: [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. HistologiX. Available from: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Semantic Scholar. Available from: [Link]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. National Center for Biotechnology Information. Available from: [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. Available from: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available from: [Link]

  • Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. PubMed. Available from: [Link]

  • Method for synthesizing 3-methoxybenzaldehyde. Google Patents.
  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
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  • Identification of Two Positional Isomers between Ortho-Vanillin and Para-Vanillin by their Inhibitory Effects on. International Journal of Electrochemical Science. Available from: [Link]

  • A novel o-vanillin Fe(iii) complex catalytically active in C–H oxidation: exploring the magnetic exchange interactions and spectroscopic properties with different DFT functionals. RSC Publishing. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde (CAS No. 667412-89-7).[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a rigorous disposal plan can be expertly formulated by analyzing its constituent functional groups—an aromatic aldehyde and a benzyl ether—and adhering to established principles of hazardous waste management.

This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure that every protocol is a self-validating system, grounded in authoritative chemical safety standards.

Hazard Assessment & Chemical Profile: A Structure-Based Approach

The first step in any disposal plan is a thorough hazard assessment.[3] The molecular structure of this compound contains two key functional groups that dictate its potential hazards and, consequently, its disposal pathway.

  • Aromatic Aldehyde: The benzaldehyde moiety is associated with specific health hazards. Structurally similar compounds, such as 3-Methoxybenzaldehyde and 2-Methoxybenzaldehyde, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4][5]

  • Benzyl Ether: The benzyl ether group can influence the compound's reactivity and toxicity. Related ethers are often combustible and can be harmful if inhaled or absorbed through the skin.[6]

Based on these structural analogues, we must handle this compound with the assumption that it possesses similar hazards.

Functional Group Associated Hazards (Inferred from Analogues) Relevant GHS Hazard Statements Primary Safety Concern
Aromatic Aldehyde Skin Irritation, Serious Eye Irritation, Respiratory Tract Irritation.[5][7]H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]Direct contact, inhalation of dusts or aerosols.
Benzyl Ether Potential for Combustibility, Harmful if Swallowed/Inhaled.[6]H226: Flammable liquid and vapor (potential).[6] H302/H312/H332: Harmful if swallowed/in contact with skin/if inhaled.[6]Fire risk (if heated), systemic toxicity upon exposure.

This analysis mandates that this compound be treated as a hazardous waste stream, requiring segregation from general refuse and non-hazardous chemical waste.

The Core Disposal Principle: Segregation and Containment

The cornerstone of safe chemical waste management is the rigorous segregation of incompatible materials to prevent dangerous reactions.[8][9] This compound must not be mixed with other waste streams unless their compatibility is certain. The immediate goal is to safely contain the waste at its point of generation in a properly designated container.

Protocol for Waste Collection and Segregation
  • Container Selection: Designate a specific waste container exclusively for this compound and chemically similar aromatic aldehydes. The container must be made of a compatible material (e.g., glass or polyethylene) and have a tightly sealing lid.[8][9]

  • Waste Stream Identification: Determine the physical form of the waste.

    • Solid Waste: Unused reagent, contaminated personal protective equipment (PPE), or spill cleanup materials.

    • Liquid Waste: Solutions containing the compound. Note: Halogenated and non-halogenated solvent wastes should be collected in separate containers.[10]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound".[11]

    • The associated hazards: "Irritant," "Harmful".[11]

    • The date accumulation started.[11]

  • Placement: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from drains, heat sources, and incompatible chemicals.[10][11] The SAA must have secondary containment.[9]

cluster_1 Segregation & Containment start Waste Generated (Containing Compound) is_solid Is waste solid? (e.g., powder, contaminated wipes) start->is_solid Assess Physical State is_liquid Is waste liquid? (e.g., in solution) is_solid->is_liquid solid_container Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Liquid Hazardous Waste Container (Non-Halogenated) is_liquid->liquid_container Yes

Caption: Waste Segregation Workflow at the Point of Generation.

Step-by-Step Disposal Protocol

Final disposal of this chemical must be handled by professionals. Under no circumstances should it be disposed of in a landfill or via the sanitary sewer system.[12][13] The high organic content and potential hazards make controlled incineration the most appropriate disposal method.[14]

Personal Protective Equipment (PPE)

Always wear the following PPE when handling the chemical or its waste containers:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[15]

  • Hand Protection: Nitrile or other chemically resistant gloves. Check for leaks before use.[5]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[16]

Final Disposal Pathway

The only environmentally sound and regulatory-compliant method for disposing of this waste is through a licensed chemical waste management service.

  • Accumulate Waste: Collect the segregated waste in its properly labeled container within the SAA, ensuring the container is kept closed when not in use.[8]

  • Do Not Exceed Limits: Be mindful of your facility's hazardous waste generator status and the associated accumulation time and quantity limits.[17]

  • Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste hauler to schedule a waste pickup.

  • Manifesting: Ensure the waste is properly documented on a hazardous waste manifest, which tracks the waste from your facility to its final destination.[8][18] The likely final treatment will be high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][14]

lab Laboratory Use & Waste Generation saa Containment in Satellite Accumulation Area (SAA) lab->saa Segregation pickup Licensed Waste Hauler Pickup saa->pickup Documentation & Manifesting tsdf TSDF for Controlled Incineration pickup->tsdf Transport

Caption: Lifecycle of Chemical Waste from Laboratory to Final Disposal.

Spill Management Protocol

Accidental spills require immediate and correct action to mitigate exposure and environmental release.

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory. Restrict access to the spill area.

  • Assess the Spill: For small spills (that you are trained and equipped to handle):

  • Don PPE: Wear the full PPE detailed in section 3.1.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[6][12] Do not use combustible materials like paper towels to absorb large amounts of the neat compound.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill-contaminated materials and manage it as hazardous waste according to the protocols above.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response or EHS team immediately.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • PubChem. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. (2020-01-15). [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.[Link]

  • Alfa Aesar. SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. (2025-09-17). [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. (2016-12-05). [Link]

  • Bio-Rad. Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde.[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste.[Link]

  • Sinfoo Biotech. this compound.[Link]

  • A-State Knowledge Base. Hazardous Waste Management.[Link]

  • NSWAI. Hazardous Waste Disposal Guide.[Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.[Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • UC San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024-03-03). [Link]

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A Senior Application Scientist's Guide to Handling 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde (CAS No. 667412-89-7). As a specialized aromatic aldehyde, its unique structure—incorporating both an aldehyde and a benzyl ether moiety—necessitates a cautious and well-informed approach. This guide is built on established safety principles for related chemical classes to ensure robust protection for all laboratory personnel.

Compound Hazard Profile & Risk Assessment

While a specific, peer-reviewed Safety Data Sheet (SDS) for this compound is not extensively available, a reliable hazard profile can be constructed by analyzing its primary functional groups: aromatic aldehydes and ethers. This process, known as "hazard banding," allows us to anticipate potential risks and establish appropriate safety protocols.

Structurally similar aromatic aldehydes are known to cause irritation to the skin, eyes, and respiratory system. For instance, 3-Methoxybenzaldehyde is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. Similarly, other substituted benzaldehydes are noted as being harmful if swallowed[3]. Therefore, it is prudent to assume this compound presents, at minimum, similar irritant and toxicity risks.

Property Value Source
Chemical Name This compoundInternal
CAS Number 667412-89-7[4]
Molecular Formula C₁₆H₁₆O₄[4]
Molecular Weight 272.3 g/mol [4]
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Potential for Harm if Swallowed.[1][2][3]
Physical Form Likely a solid at room temperature.Inferred from related structures[3]

Engineering Controls: Your Primary Shield

Engineering controls are the most critical safety element, designed to isolate you from the chemical hazard. Personal Protective Equipment (PPE) is secondary and should never be used as a substitute for well-designed engineering solutions.

  • Chemical Fume Hood: All handling of this compound, especially the weighing of the solid and any reaction involving heating or agitation, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent the inhalation of airborne particulates or potential vapors.

  • Safety Stations: A fully functional safety shower and eyewash station must be readily accessible within a 10-second travel distance from the workstation. Verify their operational status before beginning any work.

  • Ventilation: Ensure the laboratory is maintained under negative pressure with a high rate of air exchange to support general safety.

Personal Protective Equipment (PPE): The Essential Barrier

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

Protection Type Specification Rationale & Best Practices
Eye & Face ANSI Z87.1-compliant chemical splash goggles and a full-face shield.Goggles provide a seal against splashes, while the face shield protects the rest of the face. This dual protection is crucial during transfers or when a reaction has the potential to splash[5][6].
Hand Double-gloving: an inner nitrile glove covered by a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber).Disposable nitrile gloves offer dexterity but limited protection[7]. The outer glove provides robust chemical resistance. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound.
Body Flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs.An FR lab coat made of materials like Nomex® is preferable to standard cotton/poly blends, especially if flammable solvents are in use. The coat must be kept clean and buttoned to provide a continuous barrier[5].
Respiratory Not required if all work is performed in a fume hood. An N95-rated respirator should be available for emergency situations or large-scale solid transfers.The fume hood is the primary respiratory control. Respirator use requires formal training and fit-testing as per institutional guidelines[5][8].
Footwear Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills. Leather or other non-porous materials are recommended.

Standard Operating Procedure: A Step-by-Step Workflow

Adherence to a strict, methodical workflow minimizes the risk of exposure and ensures experimental integrity.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase prep_start Verify Fume Hood Operation ppe Don All Required PPE prep_start->ppe gather Gather & Inspect Equipment ppe->gather weigh Weigh Solid on Anti-Static Weigh Paper gather->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent & Initiate Reaction transfer->dissolve quench Quench Reaction (if applicable) dissolve->quench waste Segregate & Label Waste Streams quench->waste decon Decontaminate Glassware & Surfaces waste->decon doff Doff PPE in Correct Order decon->doff wash Wash Hands Thoroughly doff->wash caption Fig 1. Safe Handling Workflow

Caption: Fig 1. Safe Handling Workflow

Emergency Response Plan

Immediate and correct action during an emergency can significantly mitigate harm.

Spill Response Protocol

This protocol is for small, manageable spills (<100 mL or ~100 g) inside a fume hood. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

G spill Spill Detected! alert Alert Colleagues Nearby spill->alert ppe_check Ensure PPE is Intact alert->ppe_check contain Contain Spill with Absorbent Pads ppe_check->contain absorb Cover with Chemical Absorbent contain->absorb wait Allow 15 Minutes for Absorption absorb->wait collect Collect Waste with Non-Sparking Tools wait->collect bag Place in Labeled Hazardous Waste Bag collect->bag clean Wipe Area with Appropriate Solvent bag->clean dispose Dispose of all materials as Hazardous Waste clean->dispose caption Fig 2. Small Spill Response

Caption: Fig 2. Small Spill Response

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[3].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[3].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[3].

Waste Disposal Plan

Aromatic aldehydes are organic compounds that must be disposed of as hazardous chemical waste. They should never be poured down the drain[9].

  • Segregation: All waste streams containing this compound, including reaction residues, contaminated solvents, and solid materials (gloves, paper towels, absorbent), must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Neutralization (Optional, for large quantities): Some facilities may have protocols for neutralizing aldehyde waste streams to render them non-hazardous. Commercial products like Aldex® can convert aldehydes into non-toxic waste suitable for standard disposal, though this must be done in strict accordance with manufacturer instructions and local sewer authority approval[9][10][11]. Another method involves treatment with Fenton's reagent to break down aromatic compounds, though this is resource-intensive and must be performed by trained personnel[12].

  • Final Disposal: All waste containers must be disposed of through your institution's official EHS waste management program. Ensure all labeling is accurate to facilitate proper handling and disposal by waste technicians.

By integrating these safety protocols into your daily laboratory operations, you can handle this compound with confidence, ensuring the safety of yourself and your colleagues while advancing your critical research.

References

  • PubChem. (n.d.). 3-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Aldehyde Disposal. (n.d.). Aldex®. Retrieved from [Link]

  • Alfa Aesar. (2025, September 17). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]

  • Aldex®. (n.d.). Aldehyde Disposal Made Easy. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 12). How Does Petroleum Ether Permeate PPE Materials And Which Gloves Provide Adequate Protection?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Washington State Department of Ecology. (2024, April). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.